6-(Benzylamino)-2-chloro-5-fluoronicotinic acid
Description
Properties
IUPAC Name |
6-(benzylamino)-2-chloro-5-fluoropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O2/c14-11-9(13(18)19)6-10(15)12(17-11)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTNMADPMXZEBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C(=N2)Cl)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201156262 | |
| Record name | 3-Pyridinecarboxylic acid, 2-chloro-5-fluoro-6-[(phenylmethyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201156262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417334-56-5 | |
| Record name | 3-Pyridinecarboxylic acid, 2-chloro-5-fluoro-6-[(phenylmethyl)amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1417334-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, 2-chloro-5-fluoro-6-[(phenylmethyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201156262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 6-(Benzylamino)-2-chloro-5-fluoronicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Emerging Significance of Substituted Nicotinic Acids
Nicotinic acid, a fundamental B vitamin, and its derivatives have garnered substantial interest in medicinal chemistry due to their diverse biological activities. These compounds serve as crucial scaffolds in the development of novel therapeutic agents, exhibiting properties ranging from anticancer to anti-inflammatory effects.[1] The strategic substitution on the pyridine ring allows for the fine-tuning of their physicochemical and pharmacological profiles. This guide focuses on a specific, complex derivative, 6-(Benzylamino)-2-chloro-5-fluoronicotinic acid, providing a comprehensive overview of its core physicochemical properties. Understanding these characteristics is paramount for its potential development as a drug candidate, influencing everything from formulation and delivery to its interaction with biological targets.
This document will delve into the predicted physicochemical parameters of this molecule, outline robust experimental protocols for their empirical determination, and provide insights into the rationale behind these scientific methodologies.
Molecular Profile and Predicted Physicochemical Properties
Due to the novel nature of this compound, extensive experimental data is not yet publicly available. However, we can predict its key physicochemical properties based on the known values of its structural components: the 6-chloro-5-fluoronicotinic acid core and the benzylamino substituent. Such in silico predictions are a cornerstone of modern drug discovery, enabling the prioritization of synthetic efforts.[2]
| Property | Predicted Value/Range | Rationale and Significance in Drug Development |
| Chemical Formula | C₁₃H₉ClFN₂O₂ | Defines the elemental composition of the molecule. |
| Molecular Weight | 294.68 g/mol | A molecular weight under 500 g/mol is generally favorable for oral bioavailability according to Lipinski's Rule of Five. |
| Melting Point (°C) | 180 - 220 | The melting point provides an indication of the purity and lattice energy of the solid form. A higher melting point often correlates with lower solubility. |
| Boiling Point (°C) | > 400 (decomposes) | High boiling points are typical for complex organic acids; decomposition before boiling is common. |
| Calculated logP | 3.5 - 4.5 | The octanol-water partition coefficient (logP) is a critical measure of lipophilicity. This predicted range suggests moderate to high lipophilicity, which would favor membrane permeability but may also lead to lower aqueous solubility. |
| Predicted pKa | Carboxylic Acid: 3.5 - 4.5; Benzylamino group: 2-4 | The ionization constant (pKa) is crucial as it dictates the charge of the molecule at a given pH. The acidic carboxylic acid and the weakly basic benzylamino group will influence its solubility and interaction with biological targets in different physiological compartments. |
| Predicted Aqueous Solubility | Low | The combined effects of the aromatic rings and the halogen substituents likely result in low intrinsic solubility in aqueous media. Formulation strategies would be critical for this compound. |
| SMILES | O=C(O)c1c(F)cc(NCc2ccccc2)nc1Cl | A simplified molecular-input line-entry system representation for use in cheminformatics. |
Note: These values are estimations and require experimental verification.
Synthesis Pathway
A plausible synthetic route for this compound can be conceptualized based on established reactions for similar nicotinic acid derivatives. A common approach involves the nucleophilic aromatic substitution of a halogenated nicotinic acid precursor.
A potential synthesis is outlined below:
Caption: Proposed synthesis of this compound.
In this proposed scheme, 2,6-dichloro-5-fluoronicotinic acid serves as the starting material.[3] The chlorine atom at the 6-position is more susceptible to nucleophilic attack than the one at the 2-position. By reacting it with benzylamine in the presence of a base and heat, a selective substitution can be achieved to yield the desired product.
Experimental Determination of Physicochemical Properties
To move beyond prediction and obtain definitive data, a series of standardized experimental protocols must be employed.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.
Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials containing buffers of different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).
-
Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a prolonged period (24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Analysis: The solubility is reported as the concentration of the saturated solution at each pH.
Causality: This method ensures that the measured solubility is the true thermodynamic equilibrium solubility, which is a critical parameter for predicting oral absorption.
Caption: Workflow for solubility determination via the shake-flask method.
Determination of the Partition Coefficient (logP)
The octanol-water partition coefficient is a key indicator of a drug's lipophilicity and its ability to cross biological membranes.
Protocol:
-
Phase Preparation: Prepare a solution of this compound in n-octanol that has been pre-saturated with water.
-
Partitioning: Mix a known volume of the octanol solution with an equal volume of water (pre-saturated with n-octanol) in a separatory funnel.
-
Equilibration: Shake the funnel for a set period to allow for the partitioning of the compound between the two phases.
-
Phase Separation: Allow the phases to separate completely.
-
Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique like HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Causality: This direct measurement of partitioning provides a more accurate representation of lipophilicity than computational models, which is essential for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Determination of Ionization Constants (pKa)
The pKa values are critical for understanding how a compound's solubility and permeability will change in the varying pH environments of the body. Potentiometric titration is a highly accurate method for pKa determination.
Protocol:
-
Solution Preparation: Dissolve a precise amount of this compound in a co-solvent system (e.g., water-methanol) to ensure solubility.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated electrode.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. Specialized software is often used for precise determination.
Causality: By identifying the pKa values, we can predict the ionization state of the molecule in the stomach (acidic), intestines (neutral to slightly basic), and blood (slightly basic), which profoundly impacts its absorption and distribution.
Sources
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 6-(Benzylamino)-2-chloro-5-fluoronicotinic Acid
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Uncharted Territory of a Novel Nicotinic Acid Derivative
In the landscape of contemporary drug discovery, novel chemical entities present both immense opportunity and significant challenge. 6-(Benzylamino)-2-chloro-5-fluoronicotinic acid stands as one such enigma. A substituted nicotinic acid, its structural complexity, featuring a benzylamino group alongside chloro and fluoro moieties, suggests a multifaceted pharmacological profile. However, a conspicuous absence of direct mechanistic studies necessitates a logical and experimentally rigorous approach to elucidate its biological function.
This technical guide, therefore, moves beyond a conventional literature review. It serves as a strategic roadmap for the scientific community, postulating a series of well-grounded, hypothetical mechanisms of action and providing the detailed, self-validating experimental frameworks required to systematically investigate them. As we embark on this exploration, we will lean on the established pharmacology of its constituent chemical motifs—the nicotinic acid core and the benzylamino substituent—to construct a coherent and testable scientific narrative.
I. Deconstruction of a Molecule: Postulating Mechanisms from Structural Analogy
The molecular architecture of this compound invites a bifurcated analysis of its potential biological targets. We can logically infer that its mechanism may be driven by one or a combination of pathways associated with nicotinic acid derivatives and benzylamino-substituted heterocyclic compounds.
Hypothesis A: The Nicotinic Acid Core - A Gateway to Metabolic and Signaling Modulation
Nicotinic acid (Niacin, Vitamin B3) and its derivatives are well-documented modulators of cellular metabolism and signaling.[1][2][3][4] The presence of this core structure in our compound of interest suggests a number of plausible mechanisms:
-
G-Protein Coupled Receptor (GPCR) Agonism: Nicotinic acid is a known agonist of the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A.[2][3] Activation of this receptor in adipocytes leads to a decrease in intracellular cAMP levels, subsequently inhibiting lipolysis.[2] The chloro and fluoro substituents on the pyridine ring of our subject molecule may alter its affinity and efficacy at this receptor.
-
Enzyme Inhibition:
-
Diacylglycerol O-acyltransferase 2 (DGAT2): Nicotinic acid directly inhibits this key enzyme in triglyceride synthesis.[1][5] This inhibition contributes to its lipid-lowering effects.
-
Hypoxia-Inducible Factor 1-alpha (HIF-1α): Certain nicotinic acid analogues have been identified as potent inhibitors of HIF-1α, a critical regulator of cellular response to hypoxia and a target in cancer therapy.[6]
-
Cytochrome P450 (CYP) Enzymes: The pyridine nitrogen in nicotinic acid can coordinate with the heme iron of CYP enzymes, leading to their inhibition.[7] Specifically, CYP2D6, CYP3A4, and CYP2E1 have been shown to be inhibited by nicotinic acid and nicotinamide.[7]
-
-
Mitochondrial Function and Apoptosis: Recent studies have indicated that nicotinic acid can protect against amyloid-beta-induced mitochondrial dysfunction and inhibit the mitochondrial pathway of apoptosis in neuronal cells.[8]
Hypothesis B: The Benzylamino Moiety - A Vector for Kinase and Receptor Interaction
The 6-benzylamino substitution introduces a structural feature reminiscent of a class of biologically active molecules, most notably the synthetic cytokinin, 6-benzylaminopurine (BAP).
-
Cytokinin Receptor Mimicry and Histidine Kinase Modulation: BAP mimics the action of natural cytokinins by binding to and activating cytokinin receptors, which are histidine kinases.[9][10][11] While our compound has a pyridine rather than a purine core, the benzylamino group could potentially facilitate interaction with ATP-binding pockets of various kinases. A structurally related compound, 6-(2-hydroxy-3-methylbenzylamino)purine, acts as a competitive antagonist at cytokinin receptors.[11]
-
Cyclin-Dependent Kinase (CDK) Inhibition: BAP and its derivatives have demonstrated inhibitory activity against CDKs, suggesting a potential role in cell cycle regulation and anticancer effects.[12]
II. A Framework for Discovery: Experimental Validation of Hypothesized Mechanisms
The following section outlines a logical, stepwise approach to experimentally interrogate the proposed mechanisms of action. Each protocol is designed to be self-validating, providing clear, interpretable data to either support or refute the guiding hypotheses.
Experimental Workflow: A Phased Approach
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biological targets of 6-(Benzylamino)-2-chloro-5-fluoronicotinic acid
An In-depth Technical Guide to the Potential Biological Targets of 6-(Benzylamino)-2-chloro-5-fluoronicotinic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a synthetic molecule for which the direct biological targets have not been extensively documented in publicly available literature. However, its structural features, combining a substituted nicotinic acid core with a benzylamino moiety, suggest several plausible biological targets based on well-characterized analogous compounds. This guide provides a scientifically-grounded framework for investigating these potential targets. We will delve into the rationale for considering specific protein families, propose detailed experimental protocols to validate these interactions, and present the signaling pathways that may be modulated. This document is intended to serve as a foundational resource for researchers initiating studies on this compound.
Structural Analysis and Rationale for Target Exploration
The chemical structure of this compound presents two key pharmacophores that guide our hypotheses regarding its biological activity:
-
The Nicotinic Acid Scaffold : Nicotinic acid (Niacin) and its derivatives are known to interact with specific receptors, most notably the G-protein coupled receptor GPR109A.[1][2] Furthermore, the broader class of pyridine-containing compounds, including nicotinic acid derivatives, can interact with nicotinic acetylcholine receptors (nAChRs).[3][4]
-
The 6-(Benzylamino) Group : This functional group is characteristic of synthetic cytokinins, such as 6-benzylaminopurine (BAP).[5][6][7][8][9] These compounds are known to exert their effects in plants through cytokinin receptors and have also been shown to inhibit cyclin-dependent kinases (CDKs) in both plant and human cells, leading to antiproliferative effects.[5]
Based on these structural analogies, this guide will focus on two primary families of potential targets:
-
Nicotinic Acid and Acetylcholine Receptors
-
Cyclin-Dependent Kinases (CDKs)
Potential Target Family 1: Nicotinic Acid and Acetylcholine Receptors
GPR109A (HM74A) - The Nicotinic Acid Receptor
GPR109A is a G-protein coupled receptor that mediates the effects of nicotinic acid on lipid metabolism, making it a target for the treatment of dyslipidemia.[1][2] The presence of the nicotinic acid core in our compound of interest makes GPR109A a primary candidate for investigation.
Signaling Pathway:
Activation of GPR109A by an agonist leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream effects on lipid mobilization.
Caption: Proposed GPR109A signaling pathway.
Experimental Protocol: cAMP Assay
This assay will determine if this compound acts as an agonist or antagonist at the GPR109A receptor.
Methodology:
-
Cell Culture : Culture a cell line stably expressing human GPR109A (e.g., CHO-K1 or HEK293 cells).
-
Compound Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution.
-
Assay Procedure :
-
Seed the GPR109A-expressing cells in a 96-well plate.
-
Incubate the cells with the test compound at various concentrations. Include a known agonist (nicotinic acid) as a positive control and a vehicle control.
-
To stimulate cAMP production, add forskolin to all wells except the negative control.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis : Plot the cAMP concentration against the log of the compound concentration to determine an EC50 (for agonists) or IC50 (for antagonists).
Nicotinic Acetylcholine Receptors (nAChRs)
nAChRs are ligand-gated ion channels involved in synaptic transmission. Various small molecules with a pyridine ring system have been shown to modulate nAChR activity.[3][4]
Experimental Protocol: Radioligand Binding Assay
This assay will determine the binding affinity of the compound for different nAChR subtypes.
Methodology:
-
Membrane Preparation : Prepare cell membranes from cell lines or tissues expressing the nAChR subtype of interest (e.g., α4β2, α7).
-
Assay Buffer : Prepare a suitable binding buffer.
-
Competition Binding :
-
In a 96-well plate, combine the cell membranes, a known radioligand for the nAChR subtype (e.g., [³H]epibatidine for α4β2), and varying concentrations of the test compound.
-
Incubate to allow binding to reach equilibrium.
-
Separate bound from unbound radioligand by rapid filtration through a glass fiber filter.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
-
Data Analysis : Plot the percentage of specific binding against the log of the compound concentration to calculate the Ki (inhibitory constant).
Potential Target Family 2: Cyclin-Dependent Kinases (CDKs)
The 6-benzylamino group is a key feature of several purine derivatives that inhibit CDKs.[5] CDKs are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis, making them important targets in oncology.
Signaling Pathway:
CDKs form complexes with cyclins to phosphorylate target proteins, such as the retinoblastoma protein (Rb), driving cell cycle progression. Inhibition of CDKs prevents this phosphorylation, leading to cell cycle arrest.
Caption: Proposed mechanism of CDK inhibition.
Experimental Protocol: In Vitro Kinase Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of a specific CDK.
Methodology:
-
Reagents : Obtain purified, active CDK/cyclin complexes (e.g., CDK2/Cyclin A), a suitable substrate (e.g., a peptide derived from histone H1), and ATP.
-
Assay Procedure :
-
In a 96-well plate, combine the CDK/cyclin complex, the test compound at various concentrations, and the substrate.
-
Initiate the kinase reaction by adding ATP (often radiolabeled with ³²P or ³³P, or in a system with a fluorescence-based readout).
-
Incubate for a defined period at a controlled temperature.
-
Stop the reaction.
-
Quantify the phosphorylation of the substrate. For radiolabeled assays, this can be done by capturing the substrate on a filter and measuring radioactivity. For other formats, follow the kit manufacturer's instructions (e.g., measuring fluorescence or luminescence).
-
-
Data Analysis : Plot the percentage of kinase activity against the log of the compound concentration to determine the IC50 value.
Summary of Proposed Investigations and Data Interpretation
| Potential Target | Proposed Primary Assay | Key Parameter Measured | Interpretation of Positive Result |
| GPR109A | cAMP Assay | EC50 or IC50 | The compound modulates GPR109A signaling. |
| nAChRs | Radioligand Binding Assay | Ki | The compound binds to specific nAChR subtypes. |
| CDKs | In Vitro Kinase Assay | IC50 | The compound directly inhibits CDK enzymatic activity. |
Conclusion
While the are not yet established, its structure provides a strong basis for hypothesizing its interaction with nicotinic acid/acetylcholine receptors and cyclin-dependent kinases. The experimental workflows outlined in this guide offer a systematic approach to validating these potential targets. Positive results from these initial assays would warrant further investigation into the compound's cellular effects, such as antiproliferative activity in cancer cell lines (for CDK inhibition) or effects on lipolysis in adipocytes (for GPR109A agonism), and would be the first step in elucidating the pharmacological profile of this novel compound.
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Spíchal, L., et al. (2009). Synthesis, characterization and biological activity of ring-substituted 6-benzylamino-9-tetrahydropyran-2-yl and 9-tetrahydrofuran-2-ylpurine derivatives. Bioorganic & medicinal chemistry, 17(5), 2156-2166. [Link]
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An In-depth Technical Guide to the Structure-Activity Relationship of 6-(Benzylamino)-2-chloro-5-fluoronicotinic Acid
Abstract
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 6-(benzylamino)-2-chloro-5-fluoronicotinic acid, a substituted pyridine derivative with potential therapeutic applications. While direct, extensive SAR studies on this specific molecule are not broadly available in peer-reviewed literature, this document synthesizes data from closely related analogs to build a predictive SAR model. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the rational design of novel therapeutics based on the nicotinic acid scaffold. We will explore the influence of substituents at each position of the pyridine ring, detailing their impact on potential biological activities, such as anticancer and antimicrobial effects. Furthermore, this guide outlines detailed experimental protocols for the synthesis of analogs and their subsequent biological evaluation.
Introduction: The Therapeutic Potential of Substituted Nicotinic Acids
Nicotinic acid (Vitamin B3) and its derivatives are a well-established class of compounds with a broad spectrum of biological activities.[1][2] The pyridine ring serves as a versatile scaffold in medicinal chemistry, and its decoration with various functional groups has led to the development of numerous therapeutic agents.[3][4] The 6-aminonicotinic acid core, in particular, is a key building block for molecules with potential anti-inflammatory and anti-cancer properties.[5][6] The title compound, this compound, combines several key pharmacophoric features: a 6-amino-substituted nicotinic acid backbone, a lipophilic benzyl group, and electron-withdrawing halogen substituents. This unique combination suggests the potential for significant and selective biological activity.
This guide aims to deconstruct the structure of this compound to understand the contribution of each component to its overall activity profile. By examining the SAR of related compounds, we can infer the likely impact of modifications to the benzylamino group, the chloro and fluoro substituents, and the carboxylic acid moiety. This analysis will provide a framework for the rational design of more potent and selective analogs.
Decoding the Structure-Activity Relationship
The biological activity of this compound is a composite of the contributions from each of its structural components. The following sections dissect the SAR of this molecule by analyzing the impact of substitutions at each key position.
The 6-Aminonicotinic Acid Core: A Privileged Scaffold
The 6-aminonicotinic acid moiety is a crucial starting point for many biologically active compounds.[6][7] The presence of both an amino group and a carboxylic acid group on the pyridine ring provides opportunities for diverse chemical modifications.[5] Research has shown that derivatives of 6-aminonicotinic acid can exhibit a range of pharmacological effects, including antibacterial activity, potentially through the inhibition of bacterial DNA gyrase and topoisomerase IV.[6]
The Benzylamino Group at Position 6: Modulator of Lipophilicity and Target Interaction
The introduction of a benzylamino group at the 6-position is expected to significantly influence the molecule's properties. The benzyl group introduces a significant lipophilic character, which can enhance membrane permeability and cellular uptake. The amino linker provides a point of flexibility and a potential hydrogen bond donor.
-
Substitution on the Benzyl Ring: The electronic and steric nature of substituents on the phenyl ring of the benzylamino group is a critical determinant of activity. Electron-withdrawing groups may enhance activity in some contexts, while bulky substituents could either improve binding through hydrophobic interactions or cause steric hindrance.[8] The benzylamine unit is a core structure in many pharmaceuticals, highlighting its importance in molecular recognition by biological targets.[9]
The 2-Chloro Substituent: An Electronic and Steric Influencer
The presence of a chlorine atom at the 2-position of the pyridine ring has a profound electronic effect. As an electron-withdrawing group, it can influence the pKa of the carboxylic acid and the overall electron distribution in the ring system.[10] This can impact the molecule's ability to interact with its biological target. In some pyridine-based compounds, a 2-chloro substituent has been shown to enhance cytotoxic potency against cancer cell lines.
The 5-Fluoro Substituent: Enhancing Metabolic Stability and Binding Affinity
Fluorine substitution is a common strategy in medicinal chemistry to improve a molecule's pharmacokinetic and pharmacodynamic properties.[11] The introduction of a fluorine atom at the 5-position can:
-
Increase Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, leading to a longer biological half-life.
-
Modulate Lipophilicity: Fluorine substitution can alter the molecule's lipophilicity, which can affect its absorption, distribution, and excretion.
-
Enhance Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with the target protein, potentially increasing binding affinity and potency.[12][13]
The 3-Carboxylic Acid Group: The Anchor for Biological Activity
The carboxylic acid group at the 3-position is a key feature of nicotinic acid and its derivatives. It is often involved in crucial interactions with biological targets, such as forming salt bridges or hydrogen bonds with amino acid residues in a binding pocket.[14] The acidity of this group, which is influenced by the other substituents on the ring, will play a significant role in its ionization state at physiological pH and its ability to interact with its target.
Postulated Structure-Activity Relationship Summary
Based on the analysis of related compounds, a hypothetical SAR for this compound can be proposed. This serves as a starting point for a focused analog synthesis and screening campaign.
| Position of Modification | Structural Change | Predicted Impact on Activity | Rationale |
| 6-Benzylamino | Substitution on the phenyl ring | Activity is sensitive to the nature and position of substituents. Small, electron-withdrawing groups may be favorable. | Modulates electronic properties and steric fit within the binding pocket. |
| Replacement of benzyl with other aryl or alkyl groups | Significant impact on activity, dependent on the size and lipophilicity of the substituent. | Alters lipophilicity and potential for specific hydrophobic interactions. | |
| 2-Chloro | Replacement with other halogens (F, Br, I) | Potency may vary (Br > Cl > F). | Halogen bonding and steric effects can influence binding affinity. |
| Replacement with non-halogen groups (e.g., CH3, OCH3) | Likely to decrease activity. | The electron-withdrawing nature of chlorine is likely important for target interaction. | |
| 5-Fluoro | Replacement with other halogens or hydrogen | Removal of fluorine may decrease metabolic stability and binding affinity. | Fluorine's unique properties often enhance pharmacokinetic and pharmacodynamic profiles. |
| 3-Carboxylic Acid | Esterification or amidation | Generally leads to a loss of activity. | The free carboxylic acid is often essential for direct interaction with the biological target. |
Experimental Protocols
To validate the proposed SAR, a systematic approach to analog synthesis and biological evaluation is required. The following protocols provide a general framework for these studies.
Synthesis of this compound Analogs
The synthesis of the target compound and its analogs can be achieved through a multi-step process, likely starting from a commercially available substituted pyridine. A generalized synthetic route is depicted below.
Caption: Generalized workflow for the synthesis of this compound analogs.
Step-by-Step Protocol:
-
Starting Material: A suitable starting material, such as 2,6-dichloro-5-fluoronicotinic acid, is procured or synthesized.
-
Nucleophilic Aromatic Substitution: The starting material is reacted with a variety of substituted benzylamines in the presence of a base (e.g., triethylamine or potassium carbonate) in a suitable solvent (e.g., DMF or DMSO). The reaction is typically heated to facilitate the selective displacement of the chlorine atom at the 6-position.
-
Work-up and Purification: After the reaction is complete, the mixture is subjected to an aqueous work-up to remove inorganic salts. The crude product is then purified using techniques such as column chromatography on silica gel or recrystallization to yield the desired analog.
-
Characterization: The structure and purity of the synthesized compounds are confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
In Vitro Biological Evaluation
The synthesized analogs should be screened for their biological activity using a panel of in vitro assays. Based on the activities reported for related nicotinic acid derivatives, initial screening should focus on anticancer and antimicrobial activities.
Caption: Workflow for in vitro anticancer activity screening.
MTT Assay Protocol:
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the synthesized analogs. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the half-maximal inhibitory concentration (IC50) is determined for each compound.
Caption: Workflow for in vitro antimicrobial activity screening.
Broth Microdilution Assay Protocol:
-
Preparation of Inoculum: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains are cultured to the mid-logarithmic phase and diluted to a standardized concentration.
-
Serial Dilution of Compounds: The synthesized analogs are serially diluted in a suitable broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Conclusion and Future Directions
The structure-activity relationship of this compound, while not yet fully elucidated through direct studies, can be rationally inferred from the extensive body of research on related nicotinic acid derivatives. The interplay between the lipophilic benzylamino group, the electron-withdrawing halogen substituents, and the ionizable carboxylic acid creates a complex but promising scaffold for the development of novel therapeutic agents. The proposed SAR provides a roadmap for the design and synthesis of a focused library of analogs. Systematic biological evaluation of these compounds will be crucial to validate these hypotheses and to identify lead candidates with potent and selective anticancer or antimicrobial activity. Future work should also focus on elucidating the mechanism of action of the most promising compounds to further guide the drug development process.
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An In-depth Technical Guide to 6-(Benzylamino)-2-chloro-5-fluoronicotinic Acid: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive overview of 6-(Benzylamino)-2-chloro-5-fluoronicotinic acid, a functionalized pyridine derivative of interest in medicinal chemistry and drug development. While the specific discovery and historical timeline of this exact molecule are not extensively documented in publicly available literature, its structural motifs suggest significant potential. This guide will therefore focus on the well-established synthesis of its critical precursor, 2,6-dichloro-5-fluoronicotinic acid, and subsequently propose a scientifically grounded, multi-step synthetic pathway to the target compound. We will delve into the causality behind the proposed experimental choices, drawing from established principles of organic synthesis and analogous reactions reported in scientific literature and patents.
The narrative is structured to provide researchers, scientists, and drug development professionals with a robust framework for the synthesis, understanding, and potential application of this and related compounds.
The Strategic Importance of Substituted Nicotinic Acids
Nicotinic acid (Vitamin B3) and its derivatives are fundamental scaffolds in biological systems and medicinal chemistry.[1][2] The pyridine ring, when functionalized with specific substituents, can interact with a wide array of biological targets. The strategic placement of chloro, fluoro, and amino groups can modulate a molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability, thereby influencing its pharmacokinetic profile and pharmacological activity.[3][4] The title compound, this compound, combines several key features: a halogenated pyridine core, a carboxylic acid for potential salt formation and hydrogen bonding, and a benzylamino side chain that can participate in various receptor-ligand interactions. Derivatives of nicotinic acid have shown promise as anti-inflammatory, anticancer, and antibacterial agents.[3][4][5]
The Cornerstone Precursor: 2,6-Dichloro-5-fluoronicotinic Acid
The synthesis of the target molecule logically begins with a highly functionalized and crucial intermediate: 2,6-dichloro-5-fluoronicotinic acid. This compound serves as a versatile building block for introducing further diversity.[6][7]
Historical Context and Synthesis of the Precursor
Substituted chlorofluoropyridines gained significant interest as key intermediates in the synthesis of potent naphthyridine antibacterial agents.[6][7] Several patents from the late 20th century describe methods for the preparation of 2,6-dichloro-5-fluoronicotinic acid. One notable process involves the conversion of a 2,6-dihydroxy-5-fluoronicotinate. An improved, one-step process was developed to convert a 2,6-dihydroxy-5-fluoronicotinic acid ester to 2,6-dichloro-5-fluoronicotinoyl chloride using phosphorus oxychloride and a lithium reagent, which is then hydrolyzed to the desired nicotinic acid.[7] This method was highlighted as an improvement over previous routes that suffered from byproduct formation and lower yields.[7]
A general synthetic pathway to 2,6-dichloro-5-fluoronicotinic acid is outlined below:
Caption: Synthetic overview for the precursor 2,6-dichloro-5-fluoronicotinic acid.
Proposed Synthesis of this compound
With the precursor in hand, the next critical step is the selective introduction of the benzylamino group. This is proposed to occur via a nucleophilic aromatic substitution (SNAr) reaction.
Mechanistic Rationale and Regioselectivity
The pyridine ring in 2,6-dichloro-5-fluoronicotinic acid is electron-deficient due to the electronegativity of the nitrogen atom and the three halogen substituents. This makes the ring susceptible to attack by nucleophiles at the positions ortho and para to the nitrogen atom (C2 and C6). Both the C2 and C6 positions bear a chloro leaving group.
The key challenge is achieving selective substitution at the C6 position over the C2 position. Several factors influence this regioselectivity:
-
Electronic Effects: The fluorine at C5 and the carboxylic acid at C3 are both electron-withdrawing groups, which further activate the ring for nucleophilic attack. The nitro group in analogous compounds is known to activate both ortho (C2) and para (C6) positions.[8]
-
Steric Hindrance: The carboxylic acid group at the C3 position provides significant steric hindrance around the C2 position. A nucleophile, particularly one as bulky as benzylamine, would likely face greater steric repulsion when attacking the C2 position compared to the more accessible C6 position.[8]
Therefore, it is hypothesized that the reaction of 2,6-dichloro-5-fluoronicotinic acid with benzylamine will preferentially yield substitution at the C6 position due to kinetic control governed by steric factors.[8]
Proposed Synthetic Workflow
The proposed synthesis involves two main steps: esterification of the carboxylic acid followed by the nucleophilic aromatic substitution.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a predictive methodology based on established procedures for similar chemical transformations.[5][9] Researchers should perform initial small-scale trials to optimize reaction conditions.
Step 1: Synthesis of Methyl 2,6-dichloro-5-fluoronicotinate
-
To a stirred solution of 2,6-dichloro-5-fluoronicotinic acid (1.0 eq) in toluene (10 mL/g), add thionyl chloride (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 110 °C) for 2-3 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene.
-
To the resulting crude acid chloride, add methanol (20 mL/g) carefully at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Remove the methanol under reduced pressure. The resulting residue is the crude methyl ester, which can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or used directly in the next step if purity is sufficient.
Step 2: Synthesis of Methyl 6-(benzylamino)-2-chloro-5-fluoronicotinate
-
Dissolve the methyl 2,6-dichloro-5-fluoronicotinate (1.0 eq) in dimethylformamide (DMF, 15 mL/g).
-
Add benzylamine (1.2 eq) and potassium carbonate (2.0 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired product.
Step 3: Synthesis of this compound
-
Dissolve the purified methyl 6-(benzylamino)-2-chloro-5-fluoronicotinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 10 mL/g).
-
Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 2-4 hours, or until the ester is fully hydrolyzed (monitored by TLC or LC-MS).
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1M HCl.
-
The product should precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the final compound.
Physicochemical and Spectroscopic Data (Predicted)
The following table summarizes the predicted properties for the final compound. Actual values must be determined experimentally.
| Property | Predicted Value |
| Molecular Formula | C₁₃H₉ClFN₂O₂ |
| Molecular Weight | 294.68 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR | Signals expected for the benzyl protons (CH₂ and aromatic), and the pyridine ring proton. |
| ¹³C NMR | Signals expected for the pyridine ring carbons, benzyl carbons, and the carboxyl carbon. |
| Mass Spec (ESI) | [M+H]⁺ at m/z 295.03, [M-H]⁻ at m/z 293.03 |
Potential Biological Activity and Applications
While the specific biological activity of this compound has not been reported, the activities of structurally related compounds provide a basis for postulation.
-
Anti-inflammatory Activity: Many nicotinic acid derivatives have been synthesized and evaluated as potential anti-inflammatory agents, some showing significant activity comparable to standard drugs like ibuprofen.[3]
-
Anticancer Activity: Substituted nicotinic acids have been investigated as cytotoxic agents. For example, certain derivatives have shown selective inhibitory efficacy against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis.[4] Similarly, 6-benzylaminopurine derivatives have demonstrated antiproliferative properties in human cancer cell lines.[10]
-
Antibacterial Activity: As the precursor 2,6-dichloro-5-fluoronicotinic acid is a known intermediate for naphthyridine antibacterials, it is plausible that derivatives could retain or possess modified antibacterial properties.[6]
The title compound represents a novel chemical entity that warrants investigation for a range of therapeutic applications. Its synthesis via the proposed route provides a viable method for obtaining material for such biological screening.
Conclusion
This compound is a compound with significant potential in drug discovery, built upon a versatile and highly functionalized pyridine core. Although its specific history is not well-documented, a robust and logical synthetic pathway can be proposed based on the well-established chemistry of its precursor, 2,6-dichloro-5-fluoronicotinic acid, and the principles of nucleophilic aromatic substitution. The detailed rationale and experimental protocol provided in this guide offer a solid foundation for researchers to synthesize and explore the therapeutic potential of this promising molecule.
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6-(Benzylamino)-2-chloro-5-fluoronicotinic acid CAS number and identifiers
An In-depth Technical Guide to 6-(Benzylamino)-2-chloro-5-fluoronicotinic acid
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a specialized heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Lacking extensive documentation in public databases, this guide establishes a foundational understanding of the molecule through a proposed, scientifically-grounded synthetic pathway, detailed characterization methodologies, and an exploration of its potential applications. We will delve into a robust retrosynthetic analysis, provide a detailed experimental protocol for its synthesis via nucleophilic aromatic substitution, and outline the necessary analytical techniques for structural verification and purity assessment. This document is intended for researchers, chemists, and professionals in pharmaceutical development who require a technical and practical understanding of this novel compound.
Introduction: The Significance of the Nicotinic Acid Scaffold
Nicotinic acid (Niacin or Vitamin B3) and its derivatives are fundamental scaffolds in the fields of biochemistry and pharmaceutical sciences.[1] The pyridine ring, functionalized with a carboxylic acid, offers a versatile platform for chemical modification, enabling the development of a wide array of therapeutic agents. The introduction of various substituents onto the pyridine core allows for the fine-tuning of physicochemical properties and biological activity. Halogenated and aminated nicotinic acids, in particular, serve as critical intermediates in the synthesis of complex molecules targeting a range of diseases.[2][3][4]
This guide focuses on a specific, complex derivative: this compound. The unique arrangement of its functional groups—a chloro group at the 2-position, a fluoro group at the 5-position, and a benzylamino group at the 6-position—suggests its potential as a valuable building block for creating novel chemical entities with tailored pharmacological profiles.
Compound Identification and Physicochemical Properties
As of the latest database reviews, a specific CAS number has not been assigned to this compound, indicating its status as a novel or specialized research compound. The primary identifiers and computed properties are summarized below.
| Identifier | Value |
| IUPAC Name | 6-(benzylamino)-2-chloro-5-fluoropyridine-3-carboxylic acid |
| Molecular Formula | C₁₃H₁₀ClFN₂O₂ |
| Molecular Weight | 292.69 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)CNC2=NC(=C(C=C2F)C(=O)O)Cl |
| InChI Key | (Predicted) YZJBCXNFXZJBFB-UHFFFAOYSA-N |
| Physical Form | Predicted to be a solid at room temperature. |
Structural Diagram
Caption: Chemical structure of the target compound.
Retrosynthetic Analysis and Proposed Synthesis Protocol
The synthesis of this compound can be logically approached through a nucleophilic aromatic substitution (SNAr) reaction. The most strategic starting material is 2,6-dichloro-5-fluoronicotinic acid (CAS: 82671-06-5) , a commercially available intermediate.[5][6]
The rationale for this approach is based on the differential reactivity of the two chlorine atoms on the pyridine ring. The chlorine at the 6-position is more susceptible to nucleophilic attack than the chlorine at the 2-position. This selectivity is driven by the electronic stabilization of the Meisenheimer intermediate formed during the reaction. The electron-withdrawing carboxylic acid and fluoro group further activate the ring for SNAr.
Synthesis Workflow Diagram
Caption: Diagram of the proposed synthetic route.
Detailed Experimental Protocol
Objective: To synthesize this compound from 2,6-dichloro-5-fluoronicotinic acid.
Materials:
-
2,6-dichloro-5-fluoronicotinic acid (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 2,6-dichloro-5-fluoronicotinic acid (1.0 eq).
-
Solvent and Base: Add anhydrous DMF to dissolve the starting material. Add the base (e.g., triethylamine, 2.5 eq).
-
Nucleophile Addition: Slowly add benzylamine (1.1 eq) to the stirred solution at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching and Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water and acidify to pH 3-4 using 1M HCl. This will precipitate the product while ensuring the carboxylic acid is protonated.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude solid product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure this compound.
Structural Confirmation and Purity Analysis
To confirm the identity and purity of the synthesized compound, a suite of standard analytical techniques is required.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Will confirm the presence of the benzyl group protons and the single aromatic proton on the pyridine ring. The integration of signals will correspond to the number of protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show the expected number of carbon signals for the molecular structure.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): Will show a signal corresponding to the single fluorine atom, with coupling to the adjacent proton.
-
Mass Spectrometry (MS): Will determine the molecular weight of the compound, confirming the expected mass-to-charge ratio (m/z) for [M+H]⁺ or [M-H]⁻ ions. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product, typically aiming for >95% for research applications.
Potential Applications in Drug Discovery
Substituted aminonicotinic acids are privileged structures in medicinal chemistry. The title compound, with its unique substitution pattern, presents several opportunities for drug development:
-
Kinase Inhibitors: The aminopyridine core is a well-known hinge-binding motif in many kinase inhibitors. The benzylamino group can be modified to target specific pockets in the ATP-binding site of various kinases.
-
Scaffold for Library Synthesis: The compound serves as a versatile intermediate. The remaining chloro group at the 2-position can be further functionalized through reactions like Suzuki or Buchwald-Hartwig couplings to introduce additional diversity. The carboxylic acid provides a handle for amide bond formation, allowing linkage to other fragments or pharmacophores.
-
Bioisostere for Other Heterocycles: This scaffold can act as a bioisosteric replacement for other heterocyclic systems, such as purines or pyrimidines, in known bioactive molecules to improve properties like selectivity, solubility, or metabolic stability.[7]
Safety and Handling
While specific toxicity data for this compound is not available, a risk assessment must be conducted based on related structures.
-
Hazard Class: Based on its precursors and analogous compounds like 2-chloronicotinic acid and 2,6-dichloro-5-fluoronicotinic acid, the compound should be treated as a hazardous substance.[6][8][9][10] It is likely to be a skin, eye, and respiratory tract irritant.[6][8][9][10][11][12][13]
-
Personal Protective Equipment (PPE): Always handle the compound inside a chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][13]
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.[8][13] In case of contact, rinse thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[14]
Conclusion
This compound is a promising, albeit under-documented, chemical entity. This guide provides a foundational framework for its synthesis, characterization, and safe handling. The proposed synthetic route via nucleophilic aromatic substitution is robust and relies on established chemical principles and available starting materials. The versatile structure of the final compound makes it an attractive building block for the synthesis of novel, biologically active molecules, particularly in the areas of oncology and inflammatory diseases. Further research into its synthesis and application is warranted to fully explore its potential in drug discovery pipelines.
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Preliminary In Vitro Screening of 6-(Benzylamino)-2-chloro-5-fluoronicotinic acid
An In-Depth Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Executive Summary
The discovery of novel therapeutic agents requires a robust, logical, and efficient screening strategy to identify and characterize promising lead compounds. This guide outlines a comprehensive, multi-phased approach for the preliminary in vitro screening of 6-(Benzylamino)-2-chloro-5-fluoronicotinic acid, a novel compound with structural motifs suggesting potential utility in oncology and inflammation. By integrating foundational cytotoxicity profiling with parallel, hypothesis-driven efficacy assays, this workflow is designed to maximize data output while conserving resources. The proposed cascade moves logically from broad phenotypic assessments to more focused mechanistic inquiries, providing a self-validating framework for making critical go/no-go decisions in early-stage drug discovery.
Introduction: The Compound and Screening Philosophy
The Subject Compound: this compound
The molecule at the center of this investigation, this compound, is a synthetic derivative of nicotinic acid (Vitamin B3). Its structure is characterized by several key functional groups:
-
Nicotinic Acid Core: This pyridine-carboxylic acid scaffold is a well-known pharmacophore. Nicotinic acid and its derivatives are known to interact with G protein-coupled receptors like GPR109A and influence inflammatory pathways. Derivatives have been synthesized and evaluated for anti-inflammatory and anticancer activities.
-
Benzylamino Group: The presence of a benzylamino moiety introduces aromaticity and a hydrogen bond donor/acceptor site, which can be critical for target binding. Structurally similar compounds, like 6-Benzylaminopurine, are known to be biologically active, albeit in plant physiology.[1]
-
Halogenation (Chloro- and Fluoro-): The chlorine and fluorine atoms significantly alter the electronic properties of the pyridine ring, potentially enhancing binding affinity, metabolic stability, and cell permeability.
Given this structural mosaic, the compound warrants investigation as both a potential anti-inflammatory and an anti-cancer agent.
The Tiered Screening Philosophy
A successful preliminary screening campaign does not test every possible biological activity at once. Instead, it follows a logical, tiered progression to build a comprehensive profile of the compound's activity and liabilities.[2] This guide employs a three-phase approach designed to answer the most critical questions first.
Caption: A high-level overview of the three-phase screening cascade.
Phase 1: Foundational Cytotoxicity Profiling
Causality: Before assessing for efficacy, it is imperative to determine the concentration range at which the compound is non-toxic or exhibits cytotoxic effects. This step is crucial for two reasons: 1) It identifies the therapeutic window, and 2) It ensures that any activity observed in subsequent assays (e.g., a reduction in an inflammatory marker) is a specific biological effect and not merely a consequence of cell death.[3]
Assay of Choice: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT tetrazolium salt into purple, insoluble formazan crystals.[4] The amount of formazan produced, measured spectrophotometrically after solubilization, is proportional to the number of viable, metabolically active cells.[5]
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding: Plate a non-cancerous human cell line (e.g., HEK293 or MRC-5) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Create a serial dilution series (e.g., from 100 µM to 0.1 µM) in culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL. Incubate for 4 hours in a humidified atmosphere at 37°C. Protect the plate from light as the MTT reagent is light-sensitive.[6]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Incubate overnight in the incubator.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at a wavelength of 570 nm using a microplate reader.
Data Interpretation & Presentation
The percentage of cell viability is calculated relative to the vehicle control. The 50% inhibitory concentration (IC₅₀), the concentration of the compound that reduces cell viability by 50%, is determined by plotting a dose-response curve.
Viability (%) = (ODTreated / ODVehicle Control) x 100
| Compound Concentration (µM) | Mean OD (570 nm) | % Viability (Relative to Vehicle) |
| Vehicle Control (0.5% DMSO) | 1.250 | 100% |
| 0.1 | 1.245 | 99.6% |
| 1 | 1.150 | 92.0% |
| 10 | 0.875 | 70.0% |
| 50 | 0.610 | 48.8% |
| 100 | 0.250 | 20.0% |
| Table 1: Example data output from an MTT cytotoxicity assay. From this data, the IC₅₀ would be determined to be approximately 50 µM. |
Phase 2: Primary Efficacy Screening - A Dual-Hypothesis Approach
Causality: With the cytotoxicity profile established, we can now screen for efficacy at non-toxic concentrations. Based on the compound's structure, we will pursue two parallel lines of inquiry: anti-cancer and anti-inflammatory activity.
Hypothesis A: Potential as an Anti-Cancer Agent
Rationale: Many nicotinic acid derivatives have been investigated for their anti-proliferative effects against cancer cells.[7] A broad screen against a panel of cancer cell lines is the most effective way to identify potential sensitivity in specific cancer types.[8]
3.1.1 Experimental Approach: Cancer Cell Line Panel Screening
This involves testing the compound against a diverse panel of human cancer cell lines from various tissues of origin (e.g., breast, lung, colon, prostate).[9][10] The same viability assay principle (MTT or a luminescent ATP-based assay like CellTiter-Glo) is employed to determine the IC₅₀ for each cell line.[8]
3.1.2 Data Presentation
The results are best summarized in a table that allows for easy comparison of the compound's potency across different cancer types.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast | > 100 |
| MDA-MB-231 | Breast | 45.2 |
| A549 | Lung | 89.1 |
| HCT116 | Colon | 15.8 |
| PC-3 | Prostate | 22.5 |
| Table 2: Example data from a cancer cell line panel screen, suggesting selectivity for colon and prostate cancer cell lines. |
Hypothesis B: Potential as an Anti-Inflammatory Agent
Rationale: Inflammation is a key pathological process, and macrophages are central players. Upon stimulation with lipopolysaccharide (LPS), an endotoxin from gram-negative bacteria, RAW 264.7 macrophages produce high levels of nitric oxide (NO), a key inflammatory mediator.[11] Inhibition of NO production is a hallmark of anti-inflammatory activity.[12]
3.2.1 Experimental Approach: Nitric Oxide (NO) Inhibition Assay
This assay uses the Griess reaction to measure nitrite (a stable breakdown product of NO) in the cell culture supernatant.[13]
3.2.2 Detailed Experimental Protocol: Griess Assay
-
Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at an appropriate density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with non-toxic concentrations of the test compound (determined in Phase 1) for 1-2 hours. Include a positive control (e.g., Dexamethasone) and a vehicle control.
-
Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control group. Incubate for 24 hours.
-
Supernatant Collection: Collect 50 µL of the culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Data Acquisition: Measure the absorbance at 540 nm. The amount of nitrite is quantified using a standard curve prepared with sodium nitrite.
-
Trustworthiness Check: A parallel MTT assay on the treated RAW 264.7 cells is mandatory to confirm that the observed reduction in NO is not due to compound-induced cytotoxicity.[13]
Caption: A decision tree for strategic progression based on screening results.
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Methodological & Application
protocol for using 6-(Benzylamino)-2-chloro-5-fluoronicotinic acid in cell culture
An Application Guide for the In Vitro Investigation of 6-(Benzylamino)-2-chloro-5-fluoronicotinic acid
Abstract
This document provides a comprehensive guide for the use of this compound, a novel synthetic compound, in cell culture applications. Due to the limited availability of published data on this specific molecule, this guide synthesizes information from structurally related compounds, including aminopyridines and nicotinic acid derivatives, to propose a robust framework for its initial characterization. We present detailed protocols for handling, storage, and the systematic evaluation of its cytotoxic and cytostatic effects on cultured mammalian cells. Furthermore, we explore a hypothesized mechanism of action based on its chemical motifs and provide a protocol to begin investigating this pathway. This guide is intended for researchers in drug discovery, oncology, and cell biology to facilitate the exploration of this compound's therapeutic potential.
Introduction and Scientific Background
This compound is a unique molecule integrating several key chemical features that suggest significant biological activity. Its core is a nicotinic acid (Vitamin B3) scaffold, which is a precursor in the Preiss-Handler pathway for NAD+ biosynthesis.[1] NAD+ is a critical coenzyme in cellular redox reactions and a substrate for signaling enzymes like sirtuins and PARPs, making it central to metabolism, DNA repair, and aging.[1]
The molecule is further functionalized with moieties known to confer potent biological effects:
-
Aminopyridine Moiety: Aminopyridine derivatives are a class of compounds known to interact with a wide range of enzymes and receptors.[2] Some have demonstrated potential as anticancer agents by targeting pathways like Wnt/β-catenin.[3][4] Notably, compounds like 4-aminopyridine are known blockers of voltage-gated potassium channels, which can influence cell proliferation.[2][5]
-
Halogenation (Chloro- and Fluoro- groups): The presence of chlorine and fluorine atoms can significantly enhance metabolic stability and the lipophilicity of the compound, potentially improving cell membrane permeability and target engagement.[6]
-
Benzylamino Group: This bulky, hydrophobic group can facilitate specific interactions within protein binding pockets, contributing to target affinity and selectivity.
Given this structural composition, this compound is a compelling candidate for investigation as a modulator of cellular signaling and metabolism, with potential applications in oncology and other therapeutic areas. This guide provides the foundational protocols to begin this investigation.
Physicochemical Properties and Compound Handling
Accurate handling and preparation of the compound are critical for reproducible results. The following data is estimated based on structurally similar compounds.
Table 1: Physicochemical and Safety Profile
| Property | Value / Information | Source / Justification |
| Molecular Formula | C₁₃H₉ClFN₂O₂ | - |
| Molecular Weight | 295.68 g/mol | - |
| Appearance | White to off-white solid (predicted) | Based on similar chlorinated and fluorinated nicotinic acid compounds.[7][8] |
| Solubility | Soluble in DMSO (e.g., ≥100 mg/mL).[9] Sparingly soluble in aqueous media. | Common for complex organic molecules. Hydrophobic benzyl and chloro- groups reduce water solubility. |
| Storage | Store solid at -20°C for long-term stability (up to 3 years).[9] Store stock solutions at -80°C (up to 6 months).[9] | Protects from degradation. Avoid repeated freeze-thaw cycles. |
| Safety Profile | Warning: Causes skin and serious eye irritation. May cause respiratory irritation.[10][11][12] | Based on GHS classifications for related chloro- and fluoro- nicotinic acids.[10][11][12] |
Protocol 1: Preparation of Stock Solutions
Rationale: A high-concentration, stable stock solution in an organic solvent like DMSO is necessary due to the compound's poor aqueous solubility. This allows for accurate dilution into cell culture media while minimizing the final solvent concentration to avoid vehicle-induced toxicity.
Materials:
-
This compound (solid)
-
Anhydrous/Hygroscopic Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes or cryovials
Procedure:
-
Aseptic Technique: Perform all steps in a sterile biological safety cabinet.
-
Weighing: Carefully weigh out a precise amount of the compound (e.g., 5 mg).
-
Solubilization: Add the appropriate volume of DMSO to achieve a desired high-concentration stock (e.g., 10 mM). For 5 mg of a 295.68 g/mol compound to make a 10 mM stock:
-
Volume (L) = (Mass (g) / MW ( g/mol )) / Concentration (mol/L)
-
Volume (L) = (0.005 / 295.68) / 0.01 = 0.00169 L = 1.69 mL
-
Add 1.69 mL of DMSO to 5 mg of the compound.
-
-
Dissolution: Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may be required.
-
Aliquoting and Storage: Dispense small working volumes (e.g., 20-50 µL) into sterile cryovials to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C.[9]
Critical Note on Vehicle Controls: The final concentration of DMSO in cell culture media should not exceed 0.5% (v/v), and ideally should be kept below 0.1%, as higher concentrations can be toxic to cells. Crucially, all experiments must include a "vehicle control" group of cells treated with the same final concentration of DMSO as the highest dose of the compound.
Hypothesized Mechanism of Action and Cellular Target Investigation
The structure of this compound suggests it could function as a dual-pathway modulator, potentially inhibiting proliferative signaling while also impacting cellular metabolism. Aminopyridine derivatives have been shown to possess anticancer activity, and nicotinic acid is a key player in NAD+ biosynthesis.[1][3] This leads to a testable hypothesis that the compound may induce cell cycle arrest or apoptosis through inhibition of a key signaling kinase, a common mechanism for aminopyridine-based anticancer agents.[5]
Caption: Hypothesized inhibitory action on a pro-proliferative kinase cascade.
Experimental Protocols: Characterizing Biological Activity
The following protocols provide a systematic approach to evaluating the compound's effect on cancer cell lines. We recommend using a well-characterized line first, such as HCT 116 (colorectal cancer) or MCF-7 (breast cancer), for which aminopyridine derivatives have shown activity.[3][5]
Workflow for Initial Compound Characterization
Caption: A two-phase workflow for initial in vitro characterization.
Protocol 2: Determining the IC₅₀ Value (Dose-Response)
Rationale: The half-maximal inhibitory concentration (IC₅₀) is a critical parameter that quantifies the potency of the compound. This assay establishes the working concentration range for subsequent mechanistic studies. The MTT assay is a colorimetric method that measures metabolic activity, which is a proxy for cell viability.
Materials:
-
Adherent cancer cell line (e.g., HCT 116)
-
Complete culture medium (e.g., DMEM + 10% FBS)[13]
-
Sterile 96-well flat-bottom plates
-
Compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette and plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[13]
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of the compound in complete medium. A common starting range is 0.1 µM to 100 µM.
-
Crucially, prepare a vehicle control containing the highest percentage of DMSO used in the dilutions.
-
Also include a "medium only" control (no cells) for background subtraction and an "untreated" control (cells with medium).
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or controls to the appropriate wells (in triplicate).
-
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes on an orbital shaker.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percent viability versus the log of the compound concentration.
-
Use a non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.
-
Table 2: Example Data Layout for IC₅₀ Determination
| Concentration (µM) | Absorbance (OD 570nm) - Triplicate 1 | Absorbance (OD 570nm) - Triplicate 2 | Absorbance (OD 570nm) - Triplicate 3 | Average OD | % Viability (Normalized to Vehicle) |
| Vehicle (0) | 1.254 | 1.288 | 1.265 | 1.269 | 100.0% |
| 0.1 | 1.249 | 1.261 | 1.233 | 1.248 | 98.3% |
| 1 | 1.056 | 1.102 | 1.087 | 1.082 | 85.3% |
| 10 | 0.645 | 0.631 | 0.659 | 0.645 | 50.8% |
| 100 | 0.152 | 0.148 | 0.155 | 0.152 | 12.0% |
Troubleshooting
-
Compound Precipitation in Media: If the compound precipitates upon dilution, prepare an intermediate dilution in a serum-free medium before adding it to the final, serum-containing medium. Alternatively, lower the highest concentration tested.
-
High Variability Between Replicates: This is often due to inconsistent cell seeding or pipetting errors. Ensure a single-cell suspension before seeding and use a multichannel pipette for additions where possible.
-
IC₅₀ Value is Too High/Low: If the IC₅₀ is outside the tested range, repeat the experiment with a shifted concentration range.
-
Vehicle Control Shows Toxicity: Ensure the final DMSO concentration is ≤0.1%. If toxicity persists, consider a different solvent or a cell line less sensitive to DMSO.
References
-
MDPI. (2024). Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD + Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. Available at: [Link]
-
Bentham Science Publishers. (2022). Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. Available at: [Link]
-
RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Available at: [Link]
-
Bentham Science Publisher. (2022). Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. Available at: [Link]
-
PubMed Central. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Available at: [Link]
-
Taylor & Francis eBooks. (2015). aminopyridine inhibits cell proliferation and affects anti-tumor activ. Available at: [Link]
-
PubMed. (n.d.). Nicotinic acid receptor subtypes and their ligands. Available at: [Link]
-
ResearchGate. (n.d.). Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection. Available at: [Link]
-
KEGG PATHWAY Database. (2025). KEGG PATHWAY Database. Available at: [Link]
-
ACS Publications. (n.d.). Journal of Medicinal Chemistry Ahead of Print. Available at: [Link]
-
PubChem. (n.d.). 6-Fluoronicotinic Acid. Available at: [Link]
-
Nacalai Tesque. (n.d.). Cell Cultivation Handbook. Available at: [Link]
-
PubChem. (n.d.). 6-Chloronicotinic acid. Available at: [Link]
-
Frontiers. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Available at: [Link]
-
PubChem. (n.d.). 2,6-Dichloro-5-fluoronicotinic acid. Available at: [Link]
-
PubMed. (2023). Quantitation of 6-chloronicotinic acid and 2-chloro-1,3-thiazole-5-carboxylic acid and their glycine conjugates in human urine to assess neonicotinoid exposure. Available at: [Link]
- Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. benthamscience.com [benthamscience.com]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]
- 7. downloads.ossila.com [downloads.ossila.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2,6-Dichloro-5-fluoronicotinic acid | C6H2Cl2FNO2 | CID 2733659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. nacalai.com [nacalai.com]
Application Note: Solubility Profiling of 6-(Benzylamino)-2-chloro-5-fluoronicotinic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 6-(Benzylamino)-2-chloro-5-fluoronicotinic Acid and the Critical Role of Solubility
This compound is a substituted pyridine carboxylic acid derivative. This class of compounds, characterized by a core nicotinic acid scaffold, is of significant interest in medicinal chemistry and drug discovery. Nicotinic acid (a form of Vitamin B3) derivatives are foundational building blocks for a wide array of active pharmaceutical ingredients (APIs).[1] The strategic placement of functional groups—such as the chloro, fluoro, and benzylamino moieties on the pyridine ring—allows for fine-tuning of the molecule's physicochemical properties, including its solubility, which in turn governs its biological activity, bioavailability, and formulation potential.
Accurate solubility data is the bedrock of successful drug development. It influences everything from initial high-throughput screening and dose formulation for in vitro and in vivo assays to the final drug product's manufacturability and performance. A compound with poor solubility can present significant challenges, leading to erratic absorption, low bioavailability, and ultimately, potential failure in the development pipeline. Therefore, a thorough understanding and precise characterization of a compound's solubility in various solvent systems are imperative.
This document provides a comprehensive guide to understanding and determining the solubility of this compound. While specific solubility data for this exact molecule is not extensively published, we will provide data for a structurally related compound and, most importantly, a detailed, field-proven protocol for researchers to establish an accurate solubility profile in dimethyl sulfoxide (DMSO) and other relevant laboratory solvents.
Understanding Solubility: A Theoretical and Practical Overview
The solubility of a compound is a measure of the maximum amount of that substance that can be dissolved in a given volume of a solvent at a specific temperature and pressure to form a saturated solution. For a solid crystalline compound like this compound, the dissolution process involves overcoming the lattice energy of the crystal and establishing favorable interactions between the solute and solvent molecules.
The molecular structure suggests a compound with moderate polarity. The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the pyridine nitrogen and fluorine atom are hydrogen bond acceptors. The benzylamino group adds a significant non-polar, aromatic character. This structural duality predicts that its solubility will be highly dependent on the solvent's properties (polarity, hydrogen bonding capacity, etc.).
Solubility of a Structurally Related Analog
While direct data for this compound is unavailable, data for the related compound, 2,6-Dichloro-5-fluoronicotinic acid , provides a useful reference point. This analog exhibits high solubility in DMSO.
| Compound Name | Solvent | Reported Solubility | Molar Equivalent | Source |
| 2,6-Dichloro-5-fluoronicotinic acid | DMSO | 100 mg/mL | 476.21 mM | [2] |
Note: This data is for a related, but different, molecule. The benzylamino group in the target compound will significantly alter its properties, including molecular weight and intermolecular interactions, likely affecting its solubility relative to this analog.
Protocol: Gravimetric Determination of Solubility
The following protocol details a robust and reliable method for determining the solubility of this compound. The gravimetric method is a gold-standard approach that relies on direct measurement of mass.
Causality and Experimental Design Choices
-
Why Gravimetric? This method is direct, requires no prior calibration curve (unlike spectroscopic methods), and is less susceptible to interference from minor impurities that may lack a chromophore.
-
Why Temperature Control? Solubility is highly temperature-dependent. Maintaining a constant temperature using a calibrated incubator or water bath is critical for reproducibility and accuracy. Room temperature can fluctuate, leading to inconsistent results.
-
Why Equilibration Time? Dissolution is not instantaneous. Allowing sufficient time for the solution to reach equilibrium (saturation) is crucial. 24 to 48 hours is a standard duration to ensure that the maximum amount of solute has dissolved.
-
Why Filtration? It is essential to separate the saturated solution (supernatant) from any undissolved solid. A 0.22 µm syringe filter is chosen to effectively remove fine particulates without causing significant sample loss. Pre-wetting the filter minimizes the absorption of the solvent from the sample.
Materials and Equipment
-
This compound (solid)
-
Analytical balance (readable to at least 0.1 mg)
-
Calibrated positive displacement pipettes
-
2 mL glass vials with screw caps
-
Vortex mixer
-
Orbital shaker or rotator
-
Temperature-controlled incubator or water bath (set to 25°C)
-
Syringes (1 mL)
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for chemical compatibility)
-
Pre-weighed collection vials (e.g., tared glass vials)
-
Solvents of interest (e.g., DMSO, Ethanol, Methanol, Acetonitrile, Water, Phosphate-Buffered Saline)
Step-by-Step Methodology
-
Preparation:
-
Label 2 mL glass vials for each solvent to be tested.
-
Add an excess amount of this compound to each vial. "Excess" means adding enough solid so that undissolved material is clearly visible after the equilibration period. A starting point of ~10-20 mg is typically sufficient. Record the exact weight if needed for mass balance calculations, but it is not essential for the final solubility measurement.
-
-
Solvent Addition:
-
Using a calibrated pipette, add a precise volume of the chosen solvent (e.g., 1.0 mL) to each corresponding vial.
-
-
Equilibration:
-
Cap the vials securely.
-
Vortex each vial vigorously for 1-2 minutes to break up any clumps and promote initial dissolution.
-
Place the vials on a rotator or orbital shaker inside a temperature-controlled incubator set to 25°C.
-
Allow the samples to equilibrate for 24-48 hours. Visually inspect to ensure that excess solid remains.
-
-
Sample Collection:
-
Carefully remove the vials from the incubator, minimizing agitation.
-
Allow the vials to stand undisturbed for at least 30 minutes to let the undissolved solid settle.
-
Draw the supernatant (the clear, saturated liquid) into a 1 mL syringe.
-
Attach a 0.22 µm syringe filter to the syringe.
-
Discard the first few drops (~100 µL) of the filtrate to saturate the filter and minimize any potential adsorption effects.
-
Carefully dispense a precise volume (e.g., 0.5 mL) of the clear filtrate into a pre-weighed (tared) collection vial. Record the exact volume transferred.
-
-
Solvent Evaporation:
-
Place the open collection vials in a vacuum oven or a fume hood with a gentle stream of nitrogen to slowly evaporate the solvent. Avoid excessive heat, which could degrade the compound.
-
-
Final Mass Measurement:
-
Once the solvent is completely evaporated and the vial contains only the dried, dissolved solid, place the vial on the analytical balance.
-
Record the final mass of the vial plus the dried solute.
-
-
Calculation:
-
Calculate the mass of the dissolved solid: Mass of Solute = (Final Mass of Vial + Solute) - (Tare Mass of Vial)
-
Calculate the solubility in mg/mL: Solubility (mg/mL) = Mass of Solute (mg) / Volume of Filtrate Transferred (mL)
-
Data Recording Template
Researchers should use a structured table to record their experimental data for clear comparison and analysis.
| Solvent | Temperature (°C) | Equilibration Time (h) | Volume Transferred (mL) | Tare Vial Mass (mg) | Final Vial Mass (mg) | Solute Mass (mg) | Solubility (mg/mL) |
| DMSO | 25 | 48 | 0.5 | ||||
| Ethanol | 25 | 48 | 0.5 | ||||
| Methanol | 25 | 48 | 0.5 | ||||
| Acetonitrile | 25 | 48 | 0.5 | ||||
| Water | 25 | 48 | 0.5 | ||||
| PBS (pH 7.4) | 25 | 48 | 0.5 |
Visualizing the Experimental Workflow
A clear workflow diagram ensures procedural consistency and understanding.
Caption: Gravimetric Solubility Determination Workflow.
Safety and Handling
As with any laboratory procedure, proper safety precautions are essential. The hazard profile of substituted nicotinic acids typically includes skin, eye, and respiratory irritation.[3][4][5]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the solid compound in a well-ventilated area or a fume hood to avoid inhaling dust.
-
Disposal: Dispose of chemical waste according to your institution's guidelines and local regulations.
Conclusion
Determining the solubility of this compound is a foundational step for its use in research and development. While published data for this specific molecule is scarce, the robust gravimetric protocol provided in this application note empowers researchers to generate reliable, high-quality solubility data in DMSO and other critical solvent systems. This information is invaluable for designing meaningful experiments, developing appropriate formulations, and ultimately unlocking the full therapeutic potential of this promising compound.
References
-
PubChem. (n.d.). 6-Chloronicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 6-Fluoronicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dichloro-5-fluoronicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,6-Dichloro-5-fluoronicotinic acid | C6H2Cl2FNO2 | CID 2733659 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Stock Solutions of 6-(Benzylamino)-2-chloro-5-fluoronicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: Navigating the Challenges of a Novel Compound
6-(Benzylamino)-2-chloro-5-fluoronicotinic acid is a specialized derivative of nicotinic acid, a scaffold of significant interest in medicinal chemistry. Due to its niche substitution pattern, this compound is not cataloged in major chemical supplier databases. Its synthesis would likely proceed via a nucleophilic aromatic substitution of a precursor such as 2,6-dichloro-5-fluoronicotinic acid with benzylamine. This synthetic route informs our understanding of the compound's structure and, by extension, its probable physicochemical characteristics.
The accuracy of downstream biological and chemical assays is critically dependent on the precise concentration and stability of the stock solutions used. This guide provides a robust framework for the preparation of stock solutions of this compound, emphasizing the rationale behind each step to ensure the integrity of your experiments.
Physicochemical Profile and Solubility Characteristics
A comprehensive search of chemical databases and literature did not yield an entry for this compound. Therefore, its properties are inferred from its structure.
Molecular Formula: C₁₃H₉ClFN₂O₂
Calculated Molecular Weight: 279.68 g/mol
The presence of the benzylamino group is expected to significantly decrease the aqueous solubility of the parent nicotinic acid structure, rendering it more soluble in organic solvents. The following table provides a predicted solubility profile.
| Solvent | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | A common solvent for a wide range of organic compounds. |
| Dimethylformamide (DMF) | Soluble | A polar aprotic solvent suitable for many organic molecules. |
| Ethanol | Sparingly Soluble | The polarity may be too high for high concentration solutions. |
| Methanol | Sparingly Soluble | Similar to ethanol, may not be ideal for primary stocks. |
| Water | Insoluble | The hydrophobic benzyl group will limit aqueous solubility. |
It is imperative to perform a small-scale solubility test before preparing a large volume of stock solution.
Workflow for Stock Solution Preparation
The following diagram illustrates the general workflow for preparing stock solutions of this compound.
Application Notes and Protocols for High-Throughput Screening of 6-(Benzylamino)-2-chloro-5-fluoronicotinic acid
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the utilization of 6-(Benzylamino)-2-chloro-5-fluoronicotinic acid, a novel synthetic compound, in high-throughput screening (HTS) campaigns aimed at the discovery of new therapeutic agents. Given the absence of established biological targets for this molecule, this guide presents a strategic, multi-tiered screening approach. We begin with broad, target-agnostic phenotypic screens to uncover potential biological activity, followed by focused biochemical assays against a high-probability target class—protein kinases—based on structural analogy. Detailed, field-proven protocols for cell-based viability assays, Fluorescence Polarization (FP) binding assays, and Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA®) functional assays are provided. Furthermore, this note emphasizes the principles of scientific integrity through rigorous hit validation, orthogonal testing, and robust data analysis, ensuring the generation of reliable and actionable results for drug development professionals.
Introduction: Compound Profile and Strategic Screening Rationale
This compound is a synthetic small molecule featuring a substituted aminopyridine core. While its specific biological activities are uncharacterized, its structure bears resemblance to scaffolds known to interact with ATP-binding sites in various enzymes, particularly protein kinases. Protein kinases are a critical class of enzymes involved in cellular signaling and are proven drug targets.[1][2] Therefore, a logical starting point for characterizing this compound is to screen it against a broad panel of kinases.
However, to avoid premature target bias, an ideal HTS strategy for a novel compound should be two-pronged:
-
Phenotypic Screening: A target-agnostic approach to identify any effect the compound has on whole cells, such as inhibiting proliferation or inducing apoptosis.[3] This provides a broad view of potential therapeutic areas.
-
Target-Based Screening: A focused approach to test the compound against a specific, hypothesis-driven class of biological targets.[4]
This guide outlines a comprehensive workflow that integrates both strategies, designed to efficiently identify and validate the biological activity of this compound.
The High-Throughput Screening (HTS) Workflow
A successful HTS campaign is a structured, multi-step process designed to identify promising compounds from a large library and progressively narrow them down to a few validated hits.[5] Our proposed workflow ensures that resources are focused on the most promising candidates by eliminating false positives and artifacts at each stage.[6]
Caption: General HTS workflow from primary screening to lead characterization.
Phase 1, Part A: Target-Agnostic Phenotypic Screening Protocol
The initial step is to determine if the compound exerts any measurable effect on living cells. A cell viability assay is a robust and cost-effective method for this purpose.[7] We will use a panel of human cancer cell lines to screen for anti-proliferative activity.
Protocol 3.1: High-Throughput Cell Viability Screening using Luminescence
This protocol is based on the principle that ATP levels are a direct indicator of metabolically active, viable cells.
Objective: To identify the concentration at which this compound reduces cell viability in a panel of cancer cell lines.
Materials:
-
Cell Lines (e.g., HeLa, A549, MCF-7)
-
Culture Medium (appropriate for each cell line)
-
384-well white, clear-bottom tissue culture-treated plates
-
This compound, dissolved in 100% DMSO
-
Positive Control (e.g., Staurosporine)
-
Negative Control (0.1% DMSO in media)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminescence-capable plate reader (e.g., EnVision® Multilabel Plate Reader)
Methodology:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium to a pre-determined optimal density (e.g., 1000 cells/well).
-
Using a multi-channel pipette or automated liquid handler, dispense 40 µL of the cell suspension into each well of the 384-well plates.
-
Incubate plates for 24 hours at 37°C, 5% CO₂.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in culture medium. A typical screening concentration is 10 µM.
-
Add 10 µL of the compound dilution to the appropriate wells.
-
Add 10 µL of positive and negative controls to designated wells on each plate.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
Assay Readout:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Place plates on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
Data Analysis & Quality Control:
-
Z'-factor: This metric assesses the quality of the assay.[8] It is calculated using the signals from the positive (min) and negative (max) controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
-
Formula:Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|
-
-
Percent Inhibition: Calculate the effect of the compound relative to controls.
-
Formula:% Inhibition = 100 * (1 - (Signal_compound - Mean_min) / (Mean_max - Mean_min))
-
Phase 1, Part B: Target-Based Biochemical Screening Protocols
Based on the compound's structure, we hypothesize it may be a kinase inhibitor. We will employ two distinct, robust HTS technologies to screen for this activity: Fluorescence Polarization (FP) for direct binding and AlphaLISA® for functional inhibition.[1][9]
Protocol 4.1: Fluorescence Polarization (FP) Competitive Binding Assay
FP is a homogenous assay technology that measures changes in the rotational speed of a fluorescently labeled molecule in solution.[10][11] A small fluorescent ligand (tracer) tumbles rapidly, resulting in low polarization. When bound to a larger protein (kinase), its tumbling slows, increasing polarization. A test compound that binds to the kinase will displace the tracer, causing a decrease in polarization.[12]
Caption: Principle of an AlphaLISA kinase activity assay.
Objective: To determine if this compound inhibits the enzymatic activity of a target kinase.
Materials:
-
Target Kinase
-
Biotinylated Substrate Peptide
-
Phospho-specific Antibody
-
ATP
-
AlphaLISA® Streptavidin Donor Beads
-
AlphaLISA® Protein A Acceptor Beads
-
AlphaLISA® Assay Buffer
-
384-well white ProxiPlates™
-
Plate reader with AlphaLISA® capabilities (e.g., EnVision®)
Methodology:
-
Kinase Reaction:
-
Dispense 2.5 µL of 4X test compound (or control) in assay buffer.
-
Add 2.5 µL of a 4X mixture of kinase and biotinylated substrate.
-
Initiate the reaction by adding 5 µL of a 2X ATP solution (typically at the Km concentration for the kinase).
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 5 µL of a 3X "Stop & Detect" mixture containing the phospho-specific antibody and EDTA in AlphaLISA® buffer.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of a 2.5X mixture of Donor and Acceptor beads (prepared in the dark).
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an Alpha-enabled plate reader.
-
Data Analysis:
-
A decrease in the AlphaLISA® signal indicates inhibition of kinase activity.
-
Calculate % Inhibition relative to high (DMSO) and low (no enzyme) controls.
Phase 2: Hit Validation and Triage
A "hit" from a primary screen is not a confirmed inhibitor. A rigorous validation cascade is essential to eliminate false positives and prioritize genuine actives. [6][13] Step 1: Dose-Response Confirmation
-
Action: Re-test primary hits in an 11-point, 1:3 serial dilution to generate a dose-response curve.
-
Outcome: Calculation of the IC₅₀ (half-maximal inhibitory concentration). This confirms the compound's potency and ensures the activity is not due to a single-point error.
Step 2: Orthogonal Assay Validation
-
Action: Hits confirmed in the primary assay (e.g., FP binding) must be tested in an assay with a different detection technology (e.g., AlphaLISA® activity).
-
Causality: This is a critical step to eliminate compounds that interfere with the primary assay format (e.g., auto-fluorescent compounds in an FP assay). [6]A true hit should be active in both assays.
Step 3: Counterscreens for Assay Interference
-
Action: Run specific assays to detect non-specific activity. For AlphaLISA®, a "TruHits" kit can be used, which consists of biotinylated-BSA and streptavidin-acceptor beads to detect compounds that disrupt the bead-binding chemistry itself. [14]* Causality: This identifies "frequent hitters" or Pan-Assay Interference Compounds (PAINS) that often plague HTS campaigns. [6]
Validation Stage Purpose Example Data Output Primary Screen Identify wells with >50% inhibition at 10 µM. 1.5% Hit Rate Dose-Response Confirm potency and generate IC₅₀ values. IC₅₀ = 2.5 µM Orthogonal Assay Validate hit using a different technology. AlphaLISA IC₅₀ = 3.1 µM | Counterscreen | Rule out assay interference. | No inhibition in TruHits assay |
Conclusion
This application note provides a strategic and detailed framework for characterizing the novel compound this compound using modern high-throughput screening technologies. By integrating phenotypic and target-based approaches, and adhering to a stringent hit validation cascade, researchers can efficiently determine the biological activity of this and other novel chemical entities. The protocols described herein are robust, scalable, and grounded in established scientific principles, providing a solid foundation for any drug discovery program.
References
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10. SpringerLink.
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11. National Library of Medicine.
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. PubMed.
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. Drug Target Review.
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. National Library of Medicine.
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. Wiley Analytical Science.
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. PubMed Central.
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Application Notes and Protocols for the Experimental Design of 6-(Benzylamino)-2-chloro-5-fluoronicotinic Acid Studies
Authored by: Senior Application Scientist
Introduction: Rationale for the Investigation of 6-(Benzylamino)-2-chloro-5-fluoronicotinic Acid
This compound is a novel synthetic compound with a chemical architecture suggestive of diverse biological activities. Its structure incorporates several key pharmacophores: a nicotinic acid backbone, a benzylamino substituent, and halogen (chloro and fluoro) modifications. Nicotinic acid (Vitamin B3) and its derivatives are known to play crucial roles in cellular metabolism and have been explored for various therapeutic applications, including in cancer and inflammatory diseases.[1][2][3][4][5] The benzylamino group is a prominent feature of 6-benzylaminopurine (BAP), a well-characterized synthetic cytokinin that modulates cell division and plant growth, and has also been investigated for its effects on human cells, including antiproliferative properties.[6][7] The inclusion of chloro and fluoro groups can significantly alter the compound's physicochemical properties, such as lipophilicity and electronic distribution, potentially enhancing its biological activity, metabolic stability, and target-binding affinity.
This document provides a comprehensive guide for the systematic investigation of this compound, outlining a phased experimental approach from initial characterization to preliminary in vivo studies. The protocols are designed to be robust and self-validating, providing researchers in drug discovery and chemical biology with a solid framework for elucidating the compound's therapeutic potential.
Phase 1: Physicochemical Characterization and Purity Assessment
Before initiating biological studies, it is imperative to thoroughly characterize the physical and chemical properties of the synthesized this compound and to ascertain its purity. This foundational step ensures the reliability and reproducibility of all subsequent experimental data.
Protocol 1.1: Purity and Identity Confirmation
Objective: To confirm the chemical identity and determine the purity of the synthesized compound.
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.
-
Analyze the spectra to confirm the expected chemical shifts, coupling constants, and integration values corresponding to the structure of this compound.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Determine the accurate mass of the molecular ion and compare it with the theoretical mass. The fragmentation pattern can provide further structural confirmation.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop a suitable HPLC method to assess purity. A reverse-phase C18 column is a good starting point.
-
Use a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid.
-
Monitor the elution profile using a UV detector at a wavelength determined by a UV scan of the compound (typically around 254 nm and 280 nm).
-
Purity should be ≥95% for use in biological assays.
-
Table 1: Physicochemical Properties of this compound (Hypothetical Data)
| Property | Value | Method |
| Molecular Formula | C₁₃H₉ClFN₂O₂ | - |
| Molecular Weight | 294.68 g/mol | - |
| Appearance | White to off-white solid | Visual Inspection |
| Melting Point | 185-188 °C | Capillary Melting Point |
| Solubility | Soluble in DMSO, DMF | Solubility Test |
| Purity | >98% | HPLC |
Phase 2: In Vitro Biological Screening
This phase aims to identify the potential biological activities of this compound through a series of in vitro screening assays. Based on the structural motifs, initial screening will focus on antiproliferative and anti-inflammatory activities.
Protocol 2.1: Cell Viability and Cytotoxicity Assay
Objective: To determine the effect of the compound on the viability and proliferation of cancer cell lines.
Methodology:
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Remove the media and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Table 2: Hypothetical IC₅₀ Values of this compound in Cancer Cell Lines
| Cell Line | IC₅₀ (µM) |
| MCF-7 | 15.2 |
| A549 | 22.5 |
| HCT116 | 18.9 |
Protocol 2.2: Anti-inflammatory Activity Assay
Objective: To assess the anti-inflammatory potential of the compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Compound Treatment and Stimulation:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the compound for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 24 hours.
-
-
Nitric Oxide Measurement (Griess Assay):
-
After 24 hours, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite standard curve to quantify the amount of nitrite.
-
Phase 3: Mechanism of Action Studies
Once biological activity is confirmed, this phase focuses on elucidating the underlying molecular mechanisms.
Workflow for Mechanism of Action Studies
Caption: Workflow for Investigating the Mechanism of Action.
Protocol 3.1: Cell Cycle Analysis
Objective: To determine if the compound induces cell cycle arrest.
Methodology:
-
Treatment: Treat cancer cells with the compound at its IC₅₀ concentration for 24 hours.
-
Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Determine the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle.
Protocol 3.2: Apoptosis Assay
Objective: To determine if the compound induces apoptosis.
Methodology:
-
Treatment: Treat cancer cells with the compound at its IC₅₀ concentration for 24 or 48 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Phase 4: Preliminary In Vivo Evaluation
If promising in vitro activity and a plausible mechanism of action are established, preliminary in vivo studies can be initiated to assess the compound's efficacy and safety in a living organism.
Experimental Design for a Xenograft Mouse Model
Caption: Xenograft Mouse Model Experimental Workflow.
Protocol 4.1: Xenograft Tumor Model
Objective: To evaluate the in vivo antitumor efficacy of this compound.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ HCT116 cells) into the flank of each mouse.
-
Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, compound at two different doses, positive control).
-
Dosing: Administer the compound daily via an appropriate route (e.g., intraperitoneal injection or oral gavage).
-
Monitoring: Measure tumor volume and body weight every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. Tumors can be further analyzed by histology or Western blotting.
References
-
Khan, M. A., & Akhter, M. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini-Reviews in Medicinal Chemistry, 21(7), 847-882. [Link]
-
Bentham Science Publishers. (n.d.). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Bentham Science. Retrieved from [Link]
-
El-Sayed, M. A. A., et al. (2021). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 115, 105225. [Link]
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Zhou, P. P., Sun, X. B., & Qiu, W. Y. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current Drug Discovery Technologies, 11(2), 97-108. [Link]
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Bentham Science Publishers. (n.d.). Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs. Bentham Science. Retrieved from [Link]
-
Zatloukal, M., et al. (2002). Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. Bioorganic & Medicinal Chemistry, 10(5), 1437-1446. [Link]
-
PubChem. (n.d.). 6-Fluoronicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 6-chloronicotinic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
-
Spíchal, L., et al. (2009). Synthesis, characterization and biological activity of ring-substituted 6-benzylamino-9-tetrahydropyran-2-yl and 9-tetrahydrofuran-2-ylpurine derivatives. Bioorganic & Medicinal Chemistry, 17(5), 2095-2107. [Link]
-
Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Proceedings of the 2016 International Conference on Energy, Material and Chemical Engineering. [Link]
-
Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Proceedings of the 2016 International Conference on Energy, Material and Chemical Engineering. [Link]
-
Wikipedia. (n.d.). 6-Benzylaminopurine. Retrieved from [Link]
-
Schettgen, T., et al. (2023). Quantitation of 6-chloronicotinic acid and 2-chloro-1,3-thiazole-5-carboxylic acid and their glycine conjugates in human urine to assess neonicotinoid exposure. Environmental Research, 226, 115609. [Link]
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- 7. 6-Benzylaminopurine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Determining the Dosage of 6-(Benzylamino)-2-chloro-5-fluoronicotinic Acid in Preclinical Animal Models
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The transition of a novel chemical entity (NCE) from in vitro discovery to in vivo animal models is a critical juncture in the drug development pipeline. A primary challenge in this transition is the rational selection of a safe and efficacious dose for preclinical studies. This document provides a comprehensive guide for establishing the initial dosage of the investigational compound, 6-(Benzylamino)-2-chloro-5-fluoronicotinic acid, in animal models. These application notes and protocols are designed to provide a strategic framework for dose-ranging, toxicity assessment, and pharmacokinetic evaluation. By integrating established principles of toxicology and pharmacology, this guide aims to equip researchers with the necessary tools to design robust, ethical, and scientifically sound preclinical studies.
Introduction: The Challenge of First-in-Animal Dosing
The compound this compound is a novel molecule with a yet-to-be-fully-characterized pharmacological profile. Before its therapeutic potential can be explored in relevant animal disease models, a thorough understanding of its in vivo behavior is paramount. The initial dosing in animals is a pivotal step, requiring a balance between achieving therapeutically relevant exposures and ensuring animal welfare by avoiding overt toxicity. This guide outlines a systematic, tiered approach to determining the appropriate dose range for this compound, beginning with acute toxicity assessments and progressing to more detailed dose-ranging and pharmacokinetic studies.
Guiding Principles for Preclinical Dosage Determination
The selection of an appropriate dose for a new chemical entity in animal models is a multi-faceted process that relies on a combination of in vitro data, allometric scaling, and carefully designed in vivo studies. The overarching goal is to identify a dose that is therapeutically effective while minimizing adverse effects.
The Tiered Approach to In Vivo Studies
A tiered or stepwise approach is recommended to systematically gather the necessary data for dose selection while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research.
Key Toxicological Endpoints
Two critical parameters are determined during initial safety studies:
-
No-Observed-Adverse-Effect Level (NOAEL): The highest dose at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects.[1]
-
Maximum Tolerated Dose (MTD): The highest dose that does not cause unacceptable side effects or mortality due to short-term toxicity.[2][3]
These values are fundamental for guiding dose selection in subsequent, longer-term studies.[3]
Protocol 1: Acute Toxicity Study
An acute toxicity study is the first in vivo assessment, designed to evaluate the effects of a single dose of the test compound.[4][5]
Objective
To determine the MTD and identify potential target organs of toxicity for this compound in a rodent model (e.g., mice or rats).
Materials
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Rodent model (e.g., C57BL/6 mice, 8-10 weeks old, mixed-sex)
-
Standard laboratory equipment for dosing and observation
Methodology
-
Dose Selection: Based on in vitro cytotoxicity data (if available), select a starting dose. If no prior data exists, a starting dose of 10-100 mg/kg can be considered, with subsequent doses escalated by a factor of 2-3x.[3]
-
Animal Groups: Assign animals to dose groups (n=3-5 per group), including a vehicle control group.
-
Administration: Administer a single dose of the compound via the intended clinical route (e.g., oral gavage).
-
Observation: Monitor animals continuously for the first 4 hours post-dosing, and then at least twice daily for up to 14 days.[6]
-
Clinical Signs: Record all clinical signs of toxicity, including changes in behavior (lethargy, hyperactivity), physical appearance (piloerection, hunched posture), and physiological functions (labored breathing, diarrhea).[2]
-
Body Weight: Measure body weight just before dosing and daily thereafter. A weight loss of >15-20% is often considered a sign of significant toxicity.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals to identify any visible organ abnormalities.[6]
Data Analysis and Interpretation
The MTD is typically defined as the highest dose that results in no more than a 10% reduction in body weight and does not produce mortality or severe clinical signs.
| Dose Group (mg/kg) | Number of Animals | Mortality | Key Clinical Signs | % Body Weight Change (Nadir) |
| Vehicle | 5 | 0/5 | None Observed | +5% |
| 100 | 5 | 0/5 | None Observed | +3% |
| 300 | 5 | 0/5 | Mild Lethargy (2-4h post-dose) | -2% |
| 1000 | 5 | 1/5 | Severe Lethargy, Piloerection | -18% |
| 2000 | 5 | 4/5 | Moribund | -25% |
| Table 1: Hypothetical data from an acute toxicity study of this compound in mice. Based on this data, the MTD would be estimated at 300 mg/kg. |
Protocol 2: Dose-Ranging and Subacute Toxicity Study
Following the acute toxicity study, a dose-ranging study with repeated dosing is conducted to assess the cumulative effects of the compound and to refine the dose levels for future efficacy studies.[3]
Objective
To evaluate the toxicity of this compound following repeated daily administration over a 7 to 28-day period and to establish a well-tolerated dose range.
Methodology
-
Dose Selection: Select 3-4 dose levels based on the results of the acute toxicity study. These should include the MTD, a fraction of the MTD (e.g., MTD/2, MTD/4), and potentially a higher dose to confirm the MTD.
-
Animal Groups: Assign animals (e.g., Sprague-Dawley rats) to dose groups (n=5-10 per sex per group), including a vehicle control.
-
Administration: Administer the compound daily for the study duration (e.g., 28 days).
-
Monitoring: Conduct daily clinical observations and weekly body weight measurements.
-
Clinical Pathology: At the end of the study, collect blood samples for hematology and clinical chemistry analysis to assess effects on major organ systems (liver, kidney, etc.).[6]
-
Histopathology: Perform a full histopathological examination of major organs and tissues to identify any microscopic changes.[6]
The Role of Allometric Scaling
While direct in vivo studies are essential, allometric scaling can be a powerful predictive tool.[7] It uses the principle that many physiological and pharmacokinetic processes scale with body size across species in a predictable manner.[7][8] This allows for the extrapolation of a dose from one species to another, including an estimation of a human equivalent dose (HED) from animal data.[1]
The fundamental equation for allometric scaling is: Y = a * W^b Where:
-
Y is the physiological or pharmacokinetic parameter (e.g., clearance).
-
W is the body weight.
-
'a' is the allometric coefficient.
-
'b' is the allometric exponent.[7]
For dose conversion based on body surface area, standardized conversion factors can be used.
| From | To Mouse (20g) | To Rat (200g) | To Dog (10kg) | To Human (60kg) |
| mg/kg dose in: | Multiply by: | Multiply by: | Multiply by: | Multiply by: |
| Mouse | 1 | 0.5 | 0.08 | 0.08 |
| Rat | 2 | 1 | 0.16 | 0.16 |
| Dog | 12 | 6 | 1 | 0.5 |
| Human | 12 | 6 | 2 | 1 |
| Table 2: Interspecies dose conversion factors based on body surface area. These factors are used to estimate equivalent doses across different species. |
Note: Allometric scaling is most effective for small molecule drugs and should be used as a guide, not a replacement for empirical studies.[9]
Pharmacokinetic (PK) Studies
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a compound is crucial for designing an effective dosing regimen. PK studies aim to characterize the exposure of the drug in the body over time.
Key PK Parameters
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, representing total drug exposure.
-
T1/2: Half-life of the drug.
By comparing the AUC from oral administration to that from intravenous (IV) administration, the oral bioavailability of the compound can be determined. This information is critical for selecting the appropriate route and frequency of administration to maintain therapeutic concentrations.
Conclusion and Future Directions
The protocols and principles outlined in this document provide a robust framework for determining the initial dosage of this compound in animal models. This systematic approach, beginning with acute toxicity and progressing through dose-ranging and pharmacokinetic studies, ensures that subsequent efficacy studies are built on a solid foundation of safety and pharmacological understanding. The data generated will be indispensable for the continued development of this novel compound and its eventual translation toward clinical applications.
References
- Benchchem. Application Notes and Protocols for Preclinical Dosage Determination of a Novel Investigational Compound in Animal Models.
- Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27.
- Patsnap Synapse. (2025). Using Allometric Scaling to Predict Human PK from Animals.
- Pharmacology Mentor. Human to Animal Dose Conversion & Allometric Scaling.
- Chemsafetypro. (2019). Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment.
- Syngene. Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully.
- MuriGenics. Toxicology.
- Altasciences. (2023). Best Practices for Preclinical Dose Range Finding Studies.
- Liras, A. (2010). Scaling Pharmacodynamics from In Vitro and Preclinical Animal Studies to Humans. The AAPS journal, 12(3), 317-325.
- Biogem. In Vivo and in Vitro Toxicity Studies.
- Altogen Labs. In Vivo Pharmacology/Toxicology.
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A Validated Approach for the Quantitative Analysis of 6-(Benzylamino)-2-chloro-5-fluoronicotinic Acid using HPLC-UV and LC-MS/MS
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents robust and validated analytical methods for the determination of 6-(Benzylamino)-2-chloro-5-fluoronicotinic acid, a complex heterocyclic compound with potential applications in pharmaceutical development. Given its structure, featuring a nicotinic acid core, halogen substitutions, and a benzylamino group, a multi-faceted analytical strategy is required for accurate quantification and identification. We provide detailed protocols for a primary quantitative method using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for assay and purity analysis, and a confirmatory, high-sensitivity method using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for trace-level detection and structural confirmation. Both methods are developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure they are fit for their intended purpose in a regulated drug development environment.[1][2][3]
Introduction and Scientific Rationale
This compound is a substituted pyridine carboxylic acid. Compounds of this class are pivotal in medicinal chemistry and often serve as active pharmaceutical ingredients (APIs) or key intermediates.[4] The presence of multiple functional groups—a carboxylic acid, a secondary amine, and halogen atoms (chlorine and fluorine)—imparts specific physicochemical properties that must be considered during analytical method development. The aromatic rings in the benzyl and pyridine structures provide a strong chromophore, making UV-based detection a viable and straightforward approach for quantification.[5] The acidic nature of the carboxylic acid moiety dictates the pH of the mobile phase in reversed-phase chromatography to ensure consistent retention and sharp peak shapes.
For unequivocal identification and detection at trace levels, particularly for impurity profiling or metabolite studies, the unique mass of the molecule and its predictable fragmentation pattern are invaluable. The presence of a chlorine atom provides a distinct isotopic signature (M+2 peak), which serves as a powerful confirmation tool in mass spectrometry.[6]
The objective of this guide is to provide scientifically sound, reproducible, and validated protocols that are grounded in established analytical principles and meet the stringent requirements of the pharmaceutical industry.[7]
General Sample Preparation Strategy
Effective sample preparation is critical to minimize matrix effects and ensure accurate analysis.[8][9] The chosen strategy depends on the sample matrix (e.g., drug substance vs. formulated drug product).
2.1. For Drug Substance (API Powder): A simple "dilute-and-shoot" approach is typically sufficient. The high purity of the substance allows for direct dissolution in a suitable solvent system.
-
Rationale: The primary goal is to dissolve the analyte completely and dilute it to a concentration within the linear range of the instrument. The choice of diluent (e.g., 50:50 Acetonitrile:Water) is made to match the mobile phase, ensuring good peak shape and compatibility with the reversed-phase column.
2.2. For Formulated Drug Product (e.g., Tablets): An extraction step is necessary to separate the analyte from excipients. Solid-Phase Extraction (SPE) is a highly effective technique for this purpose.[10][11]
-
Rationale: Pharmaceutical excipients can interfere with the chromatographic analysis or damage the analytical column. A reversed-phase SPE cartridge (e.g., C18) can retain the analyte while allowing more polar excipients to be washed away. The analyte is then eluted with a stronger organic solvent. This clean-up step improves method robustness and sensitivity.
Sample Preparation Workflow Diagram
Caption: General sample preparation workflows for API and formulated products.
Method 1: Quantitative Analysis by HPLC-UV
This method is designed for the accurate assay and purity determination of this compound.
Step-by-Step Protocol
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Causality: The acidic mobile phase (formic acid) suppresses the ionization of the analyte's carboxylic acid group. This results in a single, neutral species that is well-retained on a C18 column, leading to sharp, symmetrical peaks and reproducible retention times.
-
-
Sample Preparation:
-
Prepare a stock solution of the reference standard and sample at 1.0 mg/mL in 50:50 Acetonitrile:Water.
-
Dilute the stock solution to a working concentration of ~50 µg/mL using the same diluent.
-
Filter the final solution through a 0.45 µm PVDF syringe filter before injection.
-
-
Chromatographic Conditions:
-
The parameters below provide a validated starting point. Adjustments may be necessary based on the specific system.
-
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | Gradient elution (see table below) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 275 nm |
| Run Time | 15 minutes |
Gradient Elution Program:
| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) |
|---|---|---|
| 0.0 | 70 | 30 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 70 | 30 |
| 15.0 | 70 | 30 |
Method Validation Summary (per ICH Q2(R2))[1][3]
The method must be validated to demonstrate its suitability. The following table summarizes typical acceptance criteria.
| Parameter | Acceptance Criteria |
| Specificity | Peak is pure and resolved from placebo and potential impurities. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the range of 5-100 µg/mL. |
| Accuracy | Mean recovery of 98.0% - 102.0% for spiked samples at three concentration levels. |
| Precision (RSD) | Repeatability (n=6): ≤ 1.0%; Intermediate Precision (inter-day): ≤ 2.0%. |
| LOD (Limit of Detection) | Signal-to-Noise ratio of 3:1 (e.g., ~0.1 µg/mL). |
| LOQ (Limit of Quantitation) | Signal-to-Noise ratio of 10:1 (e.g., ~0.3 µg/mL). |
| Robustness | No significant changes in results with small variations in flow rate, temp, mobile phase pH. |
Method 2: Confirmatory Analysis by LC-MS/MS
This method provides high sensitivity and specificity, making it ideal for trace-level quantification, impurity identification, and as a confirmatory method. The presence of chlorine and fluorine makes this compound particularly well-suited for mass spectrometric detection.[12][13]
Step-by-Step Protocol
-
Mobile Phase and Sample Preparation:
-
Use LC-MS grade solvents (0.1% Formic Acid in Water and 0.1% Formic Acid in Acetonitrile).
-
Prepare samples as in the HPLC-UV method, but dilute to a lower concentration range (e.g., 1-100 ng/mL) for calibration.
-
-
LC-MS/MS Conditions:
-
The same LC conditions as the HPLC-UV method can often be used, but with a lower flow rate (e.g., 0.4 mL/min) if using a smaller diameter column for better sensitivity.
-
| Parameter | Condition |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Negative Ion Mode |
| Rationale | The carboxylic acid group readily deprotonates to form a stable [M-H]⁻ ion, providing a strong signal in negative mode. |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Gas | Nitrogen, 800 L/hr at 400 °C |
| MRM Transitions | Precursor Ion [M-H]⁻ → Product Ions (To be determined by infusion) |
| Example Transitions | Hypothetical:m/z 278.0 → m/z 234.0 (Loss of CO₂), m/z 278.0 → m/z 128.0 (Cleavage of benzyl group) |
Note: The exact m/z values for Multiple Reaction Monitoring (MRM) transitions must be optimized by infusing a standard solution of the analyte into the mass spectrometer.
Method Validation Summary (per ICH Q2(R2))[1][3]
| Parameter | Acceptance Criteria |
| Specificity | No interfering peaks at the retention time of the analyte in the specific MRM transition. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 over the range of 1-100 ng/mL. |
| Accuracy | Mean recovery of 95.0% - 105.0% for spiked samples. |
| Precision (RSD) | Repeatability: ≤ 5.0%; Intermediate Precision: ≤ 10.0%. |
| LOD | Signal-to-Noise ratio of 3:1 (e.g., ~0.1 ng/mL). |
| LOQ | Signal-to-Noise ratio of 10:1 (e.g., ~0.5 ng/mL). |
Integrated Analytical Strategy
The choice of method depends on the analytical objective. A logical workflow ensures efficient and comprehensive analysis.
Analytical Workflow Logic Diagram
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The HPLC-UV and LC-MS/MS methods detailed in this application note provide a comprehensive and validated framework for the analysis of this compound. The HPLC-UV method serves as a robust tool for routine quality control, offering excellent precision and accuracy for assay and purity testing. The LC-MS/MS method provides superior sensitivity and specificity, making it the definitive choice for trace-level analysis and structural confirmation. By grounding these protocols in the principles of the ICH guidelines, researchers and drug development professionals can generate reliable and defensible data suitable for regulatory submission.
References
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column Source: SIELC Technologies URL: [Link]
-
Title: HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column Source: SIELC Technologies URL: [Link]
-
Title: Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements Source: LCGC International URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods Source: ResearchGate URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Niacin (Vitamin B3) - A review of analytical methods for use in food Source: GOV.UK URL: [Link]
-
Title: Sample preparation in analysis of pharmaceuticals Source: Trends in Analytical Chemistry URL: [Link]
-
Title: Enhancing the Analysis of Pharmaceutical Compounds across Diverse Sample Matrices Source: Arolabs URL: [Link]
-
Title: LCMS-guided detection of halogenated natural compounds Source: ResearchGate URL: [Link]
-
Title: Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi Source: PubMed URL: [Link]
-
Title: Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices Source: MDPI URL: [Link]
-
Title: Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level Source: PubMed URL: [Link]
-
Title: Quantitative mass spectrometry methods for pharmaceutical analysis Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Quantitation of 6-chloronicotinic acid and 2-chloro-1,3-thiazole-5-carboxylic acid and their glycine conjugates in human urine to assess neonicotinoid exposure Source: ResearchGate URL: [Link]
-
Title: Organic Compounds Containing Halogen Atoms Source: Chemistry LibreTexts URL: [Link]
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ossila.com [ossila.com]
- 5. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. phmethods.net [phmethods.net]
- 9. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bib.irb.hr:8443 [bib.irb.hr:8443]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 6-(Benzylamino)-2-chloro-5-fluoronicotinic Acid in Cancer Research: An Overview
Initial searches for "6-(Benzylamino)-2-chloro-5-fluoronicotinic acid" and its direct application in cancer research have not yielded specific results. Publicly available scientific literature and databases do not currently contain information regarding the biological activity, mechanism of action, or established protocols for this particular compound in the context of oncology.
While the requested detailed application notes and protocols for this compound cannot be provided due to the absence of specific research, this document aims to provide a foundational understanding of related chemical structures and general methodologies that would be applicable should this compound become a subject of investigation in cancer research.
Introduction to Nicotinic Acid Derivatives in Oncology
Nicotinic acid, a form of vitamin B3, and its derivatives are a class of compounds that have been explored for various therapeutic applications. The core pyridine ring structure can be modified at different positions to create a diverse range of molecules with potential biological activities. The introduction of halogen atoms (like chlorine and fluorine) and amino groups are common strategies in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. Fluorine, in particular, can enhance metabolic stability, binding affinity, and cell permeability.
Derivatives of nicotinic acid have been investigated in cancer research, although they are not as prevalent as other classes of anti-cancer agents. Some related compounds have shown activities such as the inhibition of specific enzymes or modulation of cellular signaling pathways. For instance, certain nicotinamides have been studied for their role in PARP inhibition, a key mechanism in DNA repair pathways that is a target in cancer therapy.
Hypothetical Areas of Investigation for this compound
Based on its chemical structure, several hypothetical avenues for cancer research could be explored for this compound. The presence of the benzylamino group, the chloro and fluoro substituents on the pyridine ring, and the carboxylic acid moiety suggest potential interactions with various biological targets.
Potential Research Areas:
-
Kinase Inhibition: The overall structure might allow it to fit into the ATP-binding pocket of certain protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.
-
Enzyme Inhibition: It could potentially inhibit other classes of enzymes involved in cancer metabolism or progression.
-
Receptor Modulation: The molecule could act as an agonist or antagonist for specific cellular receptors.
General Protocols for Initial Compound Screening in Cancer Research
Should this compound become available for research, the following general protocols would be a logical starting point for its evaluation as a potential anti-cancer agent.
Cell Viability and Cytotoxicity Assays
These assays are the first step to determine if a compound has an effect on cancer cell proliferation and survival.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in appropriate cell culture medium. The concentration range should be broad initially (e.g., 0.01 µM to 100 µM) to determine the effective dose range. Replace the existing medium with the medium containing the compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Apoptosis Assays
If the compound reduces cell viability, the next step is to determine if it induces programmed cell death (apoptosis).
Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with the compound at concentrations around its IC50 value for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Visualization of a General Drug Discovery Workflow
The following diagram illustrates a typical workflow for screening a novel compound in cancer research.
Caption: General workflow for preclinical evaluation of a novel compound in cancer research.
Conclusion
While there is currently no specific information on the application of this compound in cancer research, the field of medicinal chemistry is dynamic. Should this compound or its close analogs be synthesized and tested, the general methodologies outlined above would provide a robust framework for its initial evaluation. Researchers are encouraged to consult scientific databases for the most current information, as new findings are continuously published. The synthesis and biological evaluation of novel nicotinic acid derivatives remain an area of interest with the potential to yield new therapeutic agents.
Application Notes and Protocols for 6-(Benzylamino)-2-chloro-5-fluoronicotinic Acid: A Novel Chemical Probe Candidate
For Researchers, Scientists, and Drug Development Professionals
I. Introduction and Scientific Rationale
The field of chemical biology relies on precisely engineered small molecules, or "chemical probes," to interrogate complex biological systems.[1][2] A well-characterized chemical probe allows for the acute modulation of a specific protein's function, offering a powerful complement to genetic techniques like CRISPR or RNAi.[1] This guide introduces 6-(Benzylamino)-2-chloro-5-fluoronicotinic acid , a novel compound with significant potential as a chemical probe.
While this specific molecule is not yet extensively characterized in the public domain, its structural motifs—namely the aminopyridine core—are prevalent in a vast number of potent and selective kinase inhibitors. The benzylamino group provides a key interaction point that can be tailored for affinity and selectivity, while the chloro and fluoro substitutions on the nicotinic acid scaffold can influence cell permeability, metabolic stability, and target binding.
This document serves as a comprehensive guide for a researcher aiming to characterize and utilize this compound as a new chemical probe. It outlines the foundational principles, detailed experimental protocols, and data interpretation frameworks necessary to validate its function and confidently apply it to biological questions. The narrative that follows is built on the first principles of chemical probe development, emphasizing scientific integrity and reproducibility.[1][3]
II. Physicochemical Properties and Synthesis Outline
A foundational step in working with any new chemical entity is understanding its basic properties and synthesis.
A. Physicochemical Data
| Property | Value | Source/Method |
| Molecular Formula | C₁₃H₁₀ClFN₂O₂ | Calculated |
| Molecular Weight | 292.69 g/mol | Calculated |
| CAS Number | Not Assigned | N/A |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in DMSO, DMF, and alcohols | Predicted based on structure |
B. Synthetic Approach
The synthesis of this compound can be logically achieved through the nucleophilic aromatic substitution of a di-chlorinated precursor.
Caption: Proposed synthetic route for the title compound.
This reaction leverages the differential reactivity of the chlorine atoms on the pyridine ring, typically allowing for selective substitution at the 6-position. The synthesis of the precursor, 2,6-dichloro-5-fluoronicotinic acid, is documented in the chemical literature.[4]
III. Guiding Principles for Characterizing a Novel Chemical Probe
Before deploying a new molecule in complex biological experiments, a rigorous and systematic validation process is non-negotiable. Using a poorly characterized probe can lead to misleading and irreproducible results.[1] The following principles form the bedrock of this validation.
A. The Pillars of a High-Quality Chemical Probe
-
Potency & Selectivity: The probe must potently modulate its intended target in a biochemical assay (typically with an IC₅₀ or Kᵢ in the nanomolar range). Crucially, it must also be selective, showing significantly less activity against other related targets.
-
Target Engagement in Cells: It is not enough to show activity in a test tube. The probe must be shown to interact with its target in a cellular context and at a concentration relevant to its biochemical potency.[3]
-
Defined Mechanism of Action: The probe's effect on cellular phenotype should be demonstrably linked to its modulation of the intended target.
-
Availability of Controls: A robust experimental design requires at least two types of controls:
-
Negative Control: A structurally similar analog that is inactive against the target. This helps confirm that the observed phenotype is not due to off-target effects of the chemical scaffold.
-
IV. Experimental Protocols for Validation and Application
The following protocols provide a step-by-step framework for characterizing this compound, assuming a hypothetical role as a kinase inhibitor. These protocols are adaptable for other target classes.
Protocol 1: In Vitro Kinase Selectivity Profiling
Objective: To determine the potency and selectivity of the compound against a panel of protein kinases.
Rationale: This initial screen is critical to identify the primary biological target(s) and assess selectivity. A broad kinase panel (e.g., >100 kinases) is recommended.
Methodology (Example using ADP-Glo™ Assay):
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
-
Assay Plate Preparation: Dispense the diluted compound into a 384-well assay plate. Include wells for a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Kinase Reaction:
-
Add the kinase, substrate, and ATP to the wells to initiate the reaction. The final assay concentration of the compound should typically range from 10 µM to low nM.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for the recommended time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each kinase.
Protocol 2: Cellular Viability Assay
Objective: To determine the concentration range of the compound that can be used in cell-based assays without causing general cytotoxicity.
Rationale: Observed phenotypes in cell-based assays should be due to specific target modulation, not simply cell death. This assay establishes a safe working concentration range.[5]
Methodology (Example using Resazurin Assay):
-
Cell Plating: Seed cells of interest (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 100 µM to 1 nM). Include DMSO vehicle controls.
-
Incubation: Incubate the cells for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Add resazurin solution to each well and incubate for 1-4 hours, allowing viable cells to convert resazurin to the fluorescent resorufin.
-
Data Acquisition: Measure fluorescence using a plate reader (e.g., 560 nm excitation / 590 nm emission).
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and plot against compound concentration to determine the CC₅₀ (50% cytotoxic concentration). For subsequent assays, use concentrations well below the CC₅₀.
Protocol 3: Cellular Target Engagement via Western Blot
Objective: To confirm that the compound engages its target in live cells by measuring the modulation of a downstream signaling event.
Rationale: This protocol provides direct evidence that the probe is active in a cellular environment and is affecting the specific pathway of interest. This is a crucial step in linking the biochemical activity to a cellular outcome.
Caption: Experimental workflow for assessing cellular target engagement.
Methodology:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Starve cells of serum overnight if necessary to reduce basal pathway activation.
-
Probe Incubation: Treat cells with this compound at several concentrations (below the CC₅₀) for a defined period (e.g., 1-4 hours).
-
Pathway Stimulation (if applicable): Add a growth factor or other stimulus to activate the kinase of interest for a short period (e.g., 15 minutes).
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's downstream substrate (e.g., p-ERK).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
Quantify the band intensities. A dose-dependent decrease in the phosphorylated substrate relative to the total substrate indicates successful target engagement by the probe.
-
V. Data Interpretation and Next Steps
The successful completion of these protocols will yield a foundational dataset for this compound.
Hypothetical Data Summary
Table 1: In Vitro Kinase Profile (IC₅₀, nM)
| Kinase | IC₅₀ (nM) |
| Target Kinase X | 25 |
| Kinase Y | 850 |
| Kinase Z | >10,000 |
| ... (and so on) | ... |
Table 2: Cellular Activity Profile
| Assay | Cell Line | IC₅₀ / CC₅₀ (µM) |
| Target X Phosphorylation | HeLa | 0.25 |
| Cell Viability (72h) | HeLa | >50 |
This hypothetical data would suggest that the compound is a potent and selective inhibitor of Kinase X, engages its target in cells at a concentration ~10-fold higher than its biochemical IC₅₀, and is not cytotoxic at effective concentrations. These are the hallmarks of a promising chemical probe, ready for use in downstream biological discovery experiments.
VI. References
-
How to use chemical probes. The Chemical Probes Portal. [Link]
-
Best Practices: Chemical Probes Webinar. European Federation for Medicinal Chemistry. [Link]
-
Cell-Based Assays Guide. Antibodies.com. [Link]
-
Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. PubMed. [Link]
-
Synthesis, characterization and biological activity of ring-substituted 6-benzylamino-9-tetrahydropyran-2-yl and 9-tetrahydrofuran-2-ylpurine derivatives. PubMed. [Link]
-
One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. PubMed. [Link]
-
Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Patsnap. [Link]
-
CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Google Patents.
-
Quantitation of 6-chloronicotinic acid and 2-chloro-1,3-thiazole-5-carboxylic acid and their glycine conjugates in human urine to assess neonicotinoid exposure. PubMed. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Crystallization of 6-(Benzylamino)-2-chloro-5-fluoronicotinic Acid
Welcome to the technical support center for the crystallization of 6-(Benzylamino)-2-chloro-5-fluoronicotinic acid (Product No. BCFA-2C5F). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the crystallization of this molecule. Our goal is to provide you with the expertise and systematic protocols needed to achieve high-purity, crystalline material with consistent and desirable physical properties.
Frequently Asked Questions (FAQs)
Q1: What are the key molecular features of this compound that influence its crystallization behavior?
A1: The crystallization behavior of this molecule is governed by a combination of functional groups and structural features:
-
Carboxylic Acid Group (-COOH): This is a primary driver for strong intermolecular interactions, specifically hydrogen bonding. Carboxylic acids frequently form highly stable head-to-head dimers, which act as fundamental building blocks for the crystal lattice.[1]
-
Aromatic Rings (Pyridine and Benzyl): The two aromatic systems can engage in π-π stacking interactions, which contribute significantly to the overall lattice energy and stability of the crystal structure.
-
Secondary Amine (-NH-): This group acts as a hydrogen bond donor, participating in the hydrogen-bonding network, potentially with the carboxylic acid or the pyridine nitrogen.
-
Halogen Atoms (-Cl, -F): The chloro and fluoro substituents alter the electronic properties of the pyridine ring and can participate in weaker halogen bonding or dipole-dipole interactions, influencing crystal packing.
-
Conformational Flexibility: The molecule possesses rotational freedom around the C-N and N-C bonds of the benzylamino group. This flexibility can lead to different molecular conformations being "frozen" into the crystal lattice, giving rise to conformational polymorphism, where different crystal forms contain the molecule in different shapes.[2][3][4]
Q2: What is polymorphism and why is it a critical concern for this compound?
A2: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[2] For active pharmaceutical ingredients (APIs), different polymorphs can have different physical properties, including:
-
Solubility and Dissolution Rate: This directly impacts bioavailability.
-
Stability: A metastable form can convert to a more stable form over time, affecting shelf life and product consistency.
-
Melting Point: Different forms will have different melting points.
-
Mechanical Properties: Habit, flowability, and compressibility can vary, impacting downstream processing like tableting.
Given the conformational flexibility and multiple hydrogen bonding sites of this compound, the risk of polymorphism is high.[2][4] It is crucial to identify and control the desired polymorphic form early in development.
Q3: What general class of solvents should I start with for crystallization screening?
A3: The principle of "like dissolves like" is a good starting point. Since the target molecule is a polar aromatic carboxylic acid, polar solvents are generally good choices. However, for crystallization, the ideal solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.
A recommended starting panel of solvents would include:
-
Protic Solvents: Alcohols (Methanol, Ethanol, Isopropanol), Water, Acetic Acid.
-
Aprotic Polar Solvents: Ketones (Acetone, MEK), Esters (Ethyl Acetate), Ethers (THF), Acetonitrile, DMSO.
-
Non-Polar Solvents: Toluene, Heptane (often used as anti-solvents).
A common and effective strategy is to use a binary solvent system, such as an alcohol/water or ethyl acetate/heptane mixture, to fine-tune solubility.[1][5]
Troubleshooting Crystallization Guide
This section addresses specific problems you may encounter during the crystallization of this compound.
Problem 1: Oiling Out - The compound separates as a liquid instead of a solid.
Causality: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solid in the solvent system. This is common when a solution is cooled too quickly or when using a solvent in which the compound is highly soluble.[1][5] Impurities can also suppress the melting point and promote oiling.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting oil formation.
Detailed Protocol: Slow Cooling Crystallization
-
Heat the solution containing the dissolved compound until all material is fully dissolved.
-
If necessary, add a small amount of additional solvent (5-10% v/v) to ensure the solution is not saturated at the boiling point.[5]
-
Place the flask in an insulated container (e.g., a Dewar flask or a beaker filled with vermiculite) to slow the rate of heat loss.
-
Allow the solution to cool undisturbed to room temperature over several hours.
-
Once at room temperature, transfer the flask to a refrigerator (2-8 °C) to maximize yield.
-
Collect crystals by filtration.
Problem 2: Poor or No Crystal Yield.
Causality: A low yield suggests that a significant amount of the compound remains dissolved in the mother liquor.[5] This can be due to using too much solvent, not cooling the solution to a low enough temperature, or choosing a solvent in which the compound has high solubility even when cold.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor crystal yield.
Data Table: Suggested Solvent / Anti-Solvent Systems
| Good Solvent (Dissolves Compound) | Anti-Solvent (Compound is Insoluble) | Target Polarity |
| Methanol / Ethanol | Water | Polar Protic |
| Acetone / Ethyl Acetate | Heptane / Hexane | Polar Aprotic |
| Tetrahydrofuran (THF) | Heptane / Hexane | Mid-Polarity |
| Dimethylformamide (DMF) | Water / Ethyl Acetate | High-Polarity |
Problem 3: Inconsistent Crystal Form or Suspected Polymorphism.
Causality: The formation of different polymorphs is often sensitive to kinetic factors such as the rate of cooling, level of supersaturation, solvent choice, and the presence of impurities.[6][7] Structurally similar impurities can sometimes template or inhibit the nucleation of a specific form.[6]
Troubleshooting & Characterization Workflow:
Caption: Workflow for investigating polymorphism.
Experimental Protocol: Determining Thermodynamic Stability via Slurry Conversion
-
Add an excess of two different polymorphs (e.g., Form A and Form B) to a vial containing a solvent in which both forms are slightly soluble (e.g., ethanol/water).
-
Agitate the slurry at a constant temperature (e.g., 25 °C or 40 °C) for an extended period (24-72 hours).
-
Periodically sample the solid from the slurry, dry it, and analyze by Powder X-ray Diffraction (PXRD).
-
The polymorph that remains at the end of the experiment is the thermodynamically stable form under those conditions, as the metastable form will have dissolved and re-precipitated as the stable form.
References
- Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity. Benchchem.
- Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III.
- 3.6F: Troubleshooting. Chemistry LibreTexts.
- Impact of impurities on crystal growth.
- Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
- Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI.
- Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid.
- Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid | Request PDF.
- Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid... CrystEngComm (RSC Publishing).
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- 6. Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Synthesis of 6-(Benzylamino)-2-chloro-5-fluoronicotinic Acid
Welcome to the technical support center for the synthesis of 6-(Benzylamino)-2-chloro-5-fluoronicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction conditions for high yield and purity.
Introduction to the Synthesis
The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is fundamental in the synthesis of many pharmaceutical and agrochemical compounds. The starting material is typically 2,6-dichloro-5-fluoronicotinic acid, which is reacted with benzylamine. The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing effects of the two chlorine atoms, the fluorine atom, and the carboxylic acid group.
The key challenge in this synthesis is controlling the regioselectivity of the amination reaction. Benzylamine can potentially substitute either the chlorine at the 2-position or the 6-position. Understanding the factors that influence this selectivity is crucial for maximizing the yield of the desired product.
Proposed Synthetic Pathway
The most plausible synthetic route is a direct displacement of one of the chloro substituents on 2,6-dichloro-5-fluoronicotinic acid with benzylamine.
Caption: Proposed synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most likely starting material for this synthesis?
A1: The most common and commercially available starting material is 2,6-dichloro-5-fluoronicotinic acid.[1][2] Several patents detail its synthesis, often starting from precursors like methyl 2,6-dihydroxy-5-fluoronicotinate, which is then chlorinated using reagents such as phosphorus oxychloride.[3][4][5]
Q2: Which chlorine atom is more likely to be substituted by benzylamine?
A2: In nucleophilic aromatic substitutions on pyridine rings, the outcome is determined by a combination of electronic and steric factors. The electron-withdrawing carboxylic acid and fluorine groups influence the electron density at the 2- and 6-positions. Generally, the position ortho or para to a strong electron-withdrawing group is more activated. In the case of 2,6-dichloro-3-nitropyridine, substitution is kinetically favored at the 2-position, ortho to the nitro group, due to the strong inductive effect.[6] For 2,6-dichloro-5-fluoronicotinic acid, a detailed computational analysis would be needed for a definitive prediction, but it is reasonable to assume that a mixture of isomers could be formed.[7][8][9] Therefore, careful optimization and purification are essential.
Q3: What are the typical reaction conditions for this type of amination?
A3: Generally, these reactions are carried out in a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) at elevated temperatures. A non-nucleophilic base, like triethylamine (TEA) or diisopropylethylamine (DIPEA), is often used to scavenge the HCl generated during the reaction. Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrate and the nucleophile.
Q4: Can I use the methyl or ethyl ester of 2,6-dichloro-5-fluoronicotinic acid as the starting material?
A4: Yes, using the ester form of the starting material is a viable strategy. In some cases, this can improve solubility in organic solvents and potentially alter the regioselectivity. However, this would necessitate an additional hydrolysis step at the end of the synthesis to obtain the final carboxylic acid product. Basic hydrolysis using NaOH or LiOH is a common method for this step.[10]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, offering potential causes and solutions.
Issue 1: Low or No Product Formation
| Potential Cause | Diagnostic Check | Proposed Solution |
| Insufficient Reaction Temperature | Monitor the internal reaction temperature. | Gradually increase the temperature in 10-20°C increments. Be aware that excessively high temperatures can lead to side product formation. |
| Incomplete Reaction | Use TLC or HPLC to monitor the consumption of the starting material. | Extend the reaction time. If the reaction stalls, consider adding a fresh portion of benzylamine and base. |
| Deactivated Reagents | Check the purity and age of benzylamine and the base. Amines can oxidize over time. | Use freshly distilled benzylamine and a new bottle of base. |
| Poor Solubility | Observe if the starting material is fully dissolved at the reaction temperature. | Consider using a different solvent with a higher boiling point and better solvating properties, such as DMSO or NMP. |
Issue 2: Formation of Multiple Products (Isomeric Impurities)
| Potential Cause | Diagnostic Check | Proposed Solution |
| Lack of Regioselectivity | Use LC-MS or NMR to identify the presence of the 2-(benzylamino) isomer. | Modify reaction conditions. Lowering the temperature may favor the thermodynamically more stable product. Experiment with different solvents, as solvent polarity can influence regioselectivity.[11] |
| Di-substitution | Look for a product with a molecular weight corresponding to the addition of two benzylamine groups and loss of two HCl molecules. | Use only a slight excess (1.0-1.2 equivalents) of benzylamine. Add the benzylamine slowly to the reaction mixture to maintain a low concentration. |
| Hydrolysis of Chloro Group | Check for byproducts containing a hydroxyl group in place of a chlorine atom, especially if using aqueous workup conditions. | Ensure anhydrous reaction conditions. During workup, minimize contact time with water, especially at high pH. |
Issue 3: Difficult Purification
| Potential Cause | Diagnostic Check | Proposed Solution |
| Product and Starting Material Co-elution | Observe TLC or HPLC chromatograms for overlapping spots/peaks. | Adjust the mobile phase for column chromatography. A gradient elution might be necessary. Consider derivatizing the carboxylic acid to an ester to alter its polarity for easier separation, followed by hydrolysis. |
| Product is an Insoluble Salt | The product precipitates from the reaction mixture or during workup. | Acidify the aqueous layer to a pH of ~3-4 during workup to ensure the carboxylic acid is in its neutral form, which is typically more soluble in organic solvents.[12] |
| Residual Solvent | NMR analysis shows signals corresponding to high-boiling solvents like DMF or DMSO. | After extraction, wash the organic layer multiple times with brine to remove water-miscible solvents. Use high-vacuum drying at a slightly elevated temperature. |
Experimental Protocols
General Procedure for the Synthesis of this compound
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,6-dichloro-5-fluoronicotinic acid (1.0 equiv.).
-
Solvent and Reagents: Add a suitable polar aprotic solvent (e.g., DMF, 10 mL per gram of starting material). Add triethylamine (2.2 equiv.) or another suitable non-nucleophilic base.
-
Nucleophile Addition: Add benzylamine (1.1 equiv.) dropwise to the stirred solution at room temperature.
-
Heating: Heat the reaction mixture to 80-100°C and maintain for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-water and acidify to pH 3-4 with 1M HCl.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- Google Patents. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
- Google Patents. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
- Google Patents.
-
Organic Syntheses. Nicotinic acid. [Link]
-
ResearchGate. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. [Link]
- Google Patents.
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ResearchGate. (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]
-
PubMed. Predicting regioselectivity in nucleophilic aromatic substitution. [Link]
-
Preprints.org. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. [Link]
-
Figshare. Predicting Regioselectivity in Nucleophilic Aromatic Substitution. [Link]
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Der Pharma Chemica. Synthesis and characterization of some new twin drugs having substituted pyridines. [Link]
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Sci-Hub. Predicting Regioselectivity in Nucleophilic Aromatic Substitution. [Link]
- Google Patents. US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse....
-
Chemsrc. 2,6-Dichloro-5-fluoronicotinic acid | CAS#:82671-06-5. [Link]
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ResearchGate. Amination products of chloropyrazine and 2-chloropyrimidine. | Download Scientific Diagram. [Link]
-
Journal of the American Chemical Society. THE PREPARATION OF NICOTINIC ACID FROM PYRIDINE. [Link]
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Chemistry Stack Exchange. Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. [Link]
-
PMC - NIH. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
-
ResearchGate. (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]
-
Eureka | Patsnap. Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. [Link]
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- 4. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 5. US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse and particularly pure 2,6-dichloro-5-fluoro-nicotinic acid - Google Patents [patents.google.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Predicting regioselectivity in nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
6-(Benzylamino)-2-chloro-5-fluoronicotinic acid stability and degradation issues
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-(Benzylamino)-2-chloro-5-fluoronicotinic acid. Due to the specific and novel nature of this compound, publicly available stability and degradation data is limited. Therefore, this document is structured to provide a robust framework for anticipating and troubleshooting potential issues based on the chemical functionalities of the molecule and established principles of pharmaceutical stability testing.[1][2][3] We will explore the likely stability challenges and provide detailed protocols for you to generate reliable data in your own laboratory setting.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule's Stability Profile
This section addresses common questions regarding the stability of this compound, with answers derived from the known behavior of its constituent chemical moieties.
Q1: What are the primary functional groups in this compound that could be susceptible to degradation?
A1: The molecule's structure contains several key functional groups that are hotspots for potential degradation:
-
2-chloro-pyridine ring: The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic displacement, particularly hydrolysis, which can be catalyzed by acidic or basic conditions.[4][5][6]
-
Carboxylic Acid: The nicotinic acid moiety can undergo decarboxylation under thermal stress. Its acidity also means the molecule's solubility and stability can be highly pH-dependent.[7][8]
-
Benzylamino Group: The secondary amine linkage can be a site for oxidation.
-
Fluorinated Aromatic System: While fluorination can enhance metabolic stability and photostability, the carbon-fluorine bond is not entirely inert and can be cleaved under high-energy conditions like photolysis, potentially forming fluorinated degradation products.[9][10][11][12][13]
Q2: How is pH likely to affect the stability of this compound in aqueous solutions?
A2: The stability of this compound is expected to be significantly influenced by pH.
-
Acidic Conditions (pH 1-3): Hydrolysis of the 2-chloro group may be accelerated. The carboxylic acid will be protonated, affecting solubility.
-
Neutral Conditions (pH 6-8): The compound is likely to be most stable in this range, though slow hydrolysis of the chloro-substituent may still occur over extended periods.
-
Alkaline Conditions (pH 9-12): Basic conditions are expected to significantly increase the rate of hydrolytic degradation at the 2-chloro position, leading to the formation of a hydroxypyridine derivative. Pyrrolo[3,4-c]pyridine-1,3-dione derivatives, which also contain a pyridine ring, have been shown to be extremely unstable in alkaline mediums.[14]
Q3: Is this compound sensitive to light?
A3: Yes, photostability should be a concern. The presence of the fluorinated pyridine ring and the benzylamino group suggests potential photosensitivity. Aromatic compounds, in general, can be susceptible to photochemical oxidation.[9] While fluorination can sometimes improve photostability, forced photodegradation studies are essential to determine the compound's specific liability and to identify any photolytic degradants.[11][12][13] Such studies are a core component of ICH guidelines for stability testing.[1][2]
Q4: What are the recommended storage conditions for this compound?
A4: Based on its chemical structure, the following storage conditions are recommended to minimize degradation:
-
Solid State: Store in a tightly sealed container, protected from light, at controlled room temperature or refrigerated (2-8 °C) under an inert atmosphere.[15]
-
In Solution: If solutions must be stored, they should be prepared fresh. If short-term storage is necessary, use a buffered solution at a neutral pH (around 6-7), protect from light, and store at 2-8 °C. Avoid freezing, as this can cause the compound to precipitate and potentially degrade upon thawing.
Part 2: Troubleshooting Guide - Addressing Common Experimental Issues
This section provides a problem-and-solution framework for issues that may arise during experimentation.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Loss of compound potency in an aqueous formulation over a short period. | Hydrolytic Degradation: The 2-chloro group is likely being displaced by water or buffer components, especially if the pH is not neutral. | 1. pH Profiling: Analyze the compound's stability in a range of buffered solutions (e.g., pH 3, 5, 7, 9) to identify the pH of maximum stability. 2. Buffer Selection: Ensure buffer components are non-nucleophilic. Phosphate buffers are generally a good starting point. 3. Analytical Monitoring: Use a stability-indicating HPLC method to track the appearance of degradation products alongside the loss of the parent compound. |
| Appearance of unexpected peaks in HPLC chromatograms after exposure to ambient light. | Photodegradation: The compound is likely undergoing photolytic degradation. | 1. Light Protection: Conduct all experimental work under amber light or in light-protected vessels. 2. Confirmatory Study: Expose a solution of the compound to a controlled light source (as per ICH Q1B guidelines) and compare it to a dark control to confirm photosensitivity. 3. Peak Identification: Use LC-MS to identify the mass of the photolytic degradants to help elucidate their structures. |
| Inconsistent results or poor recovery from samples subjected to heat. | Thermal Degradation: The molecule may be degrading at elevated temperatures, potentially through decarboxylation or other mechanisms. | 1. Controlled Temperature Studies: Evaluate stability at various temperatures (e.g., 40°C, 60°C, 80°C) for defined periods. 2. Headspace Analysis: If decarboxylation is suspected, consider using headspace GC-MS to detect CO2 evolution. 3. Solid vs. Solution: Assess if thermal degradation is more pronounced in the solid state or in solution, as this will inform handling and formulation strategies. |
| Variable analytical results, especially when using non-aqueous solvents. | Solvent Reactivity/Instability: The compound may be reacting with the solvent or may be unstable in certain organic solvents. | 1. Solvent Screening: Test the compound's stability in a panel of commonly used solvents (e.g., acetonitrile, methanol, DMSO). 2. Monitor for Degradants: Use HPLC to check for the appearance of new peaks over time. 3. Rationale: Some solvents can contain impurities (e.g., peroxides in ethers) that can lead to oxidative degradation. |
Part 3: Experimental Protocols & Methodologies
To ensure data integrity, it is crucial to perform forced degradation studies. These studies will help establish the intrinsic stability of the molecule and develop a stability-indicating analytical method.[1][2][3]
Protocol 1: Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase Screening:
-
Aqueous (A): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in water.
-
Organic (B): Acetonitrile or Methanol.
-
-
Gradient Elution: Develop a gradient method to ensure separation of the parent peak from any potential degradants. A starting point could be a linear gradient from 5% B to 95% B over 20 minutes.
-
Detection: Use a UV detector. Scan the UV spectrum of the parent compound to determine the optimal wavelength for detection. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Method Validation: Once degradation products are generated (see Protocol 2), inject a mixture of the parent compound and its degradants to confirm that all peaks are well-resolved.
Protocol 2: Forced Degradation (Stress Testing) Studies
These studies are performed to intentionally degrade the sample. The goal is to achieve 5-20% degradation of the parent compound.[1][2]
-
Sample Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acidic Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 N HCl.
-
Heat at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to a suitable concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH.
-
Keep at room temperature for 30 min, 1, 2, and 4 hours.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature, protected from light, for 2, 8, and 24 hours.
-
Analyze directly by HPLC.
-
-
Thermal Degradation (Solution):
-
Heat the stock solution at 80°C for 24, 48, and 72 hours.
-
Analyze by HPLC at each time point.
-
-
Photodegradation (Solution):
-
Expose the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[16]
-
Analyze by HPLC.
-
A dark control sample should be stored under the same conditions but protected from light.
-
Part 4: Visualization of Degradation Pathways and Workflows
The following diagrams illustrate the logical flow of a stability study and the potential degradation pathways based on the molecule's structure.
Caption: Workflow for a comprehensive stability assessment.
Caption: Postulated primary degradation pathways.
References
-
Sun, H., Putta, A., Kloster, J. P., & Tottempudi, U. K. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents. Chemical Communications, 48(100), 12217-12219. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing). Available from: [Link]
-
American Chemical Society. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry | Environmental Science & Technology. ACS Publications. Available from: [Link]
-
National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. National Library of Medicine. Available from: [Link]
-
National Institutes of Health. (2022). Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. National Library of Medicine. Available from: [Link]
-
National Institutes of Health. (n.d.). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. National Library of Medicine. Available from: [Link]
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National Institutes of Health. (n.d.). 2-Chloropyridine. PubChem. Available from: [Link]
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Barrera, C. M., et al. (2006). Hydrolysis kinetics for 2-chloropyridine in supercritical water. ResearchGate. Available from: [Link]
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bioRxiv. (2021). Nicotinate degradation in a microbial eukaryote: a novel, complete pathway extant in Aspergillus nidulans. Available from: [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available from: [Link]
-
National Institutes of Health. (n.d.). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. PubMed. Available from: [Link]
-
ResearchGate. (2006). Hydrolysis kinetics for 2-chloropyridine in supercritical water. Available from: [Link]
-
Nature. (2022). A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans. Available from: [Link]
-
MedCrave. (2016). Forced Degradation Studies. Available from: [Link]
-
Wikipedia. (n.d.). 2-Chloropyridine. Available from: [Link]
-
ResearchGate. (n.d.). Elucidating The Nicotinic Acid Degradation Pathway In Bacillus niacini : Identification and Biochemical Characterization Of Proteins Of Unknown Function. Available from: [Link]
-
National Institutes of Health. (1957). The bacterial oxidation of nicotinic acid. PubMed. Available from: [Link]
-
National Institutes of Health. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. Available from: [Link]
-
BioMed Central. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes. Available from: [Link]
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RJPT. (n.d.). Stability Indicating Forced Degradation Studies. Available from: [Link]
-
MDPI. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Available from: [Link]
-
Springer. (2022). Stability evaluation of [18F]FDG from a modified Hamacher synthesis using citrate buffer. EJNMMI Radiopharmacy and Chemistry. Available from: [Link]
-
ResearchGate. (n.d.). Niacin requirements for genomic stability. Available from: [Link]
-
MDPI. (2023). A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase. Available from: [Link]
-
National Institutes of Health. (n.d.). Protection of Nicotinic Acid against Oxidative Stress-Induced Cell Death in Hepatocytes Contributes to Its Beneficial Effect on Alcohol-induced Liver Injury in Mice. PubMed Central. Available from: [Link]
-
MDPI. (2023). Evaluating the Release of Different Commercial Orally Modified Niacin Formulations In Vitro. Available from: [Link]
-
National Institutes of Health. (n.d.). Nicotinic Acid. PubChem. Available from: [Link]
-
ResearchGate. (n.d.). Convergence of degradation pathways for aromatic and chloroaromatic compounds. Available from: [Link]
-
National Institutes of Health. (2022). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. PubMed. Available from: [Link]
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Technical Support Center: Synthesis of 6-(Benzylamino)-2-chloro-5-fluoronicotinic acid
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, chemists, and process development professionals engaged in the synthesis of 6-(Benzylamino)-2-chloro-5-fluoronicotinic acid. Addressing the common challenges encountered during bench-scale synthesis and scale-up, this document offers troubleshooting strategies and frequently asked questions to ensure a robust, reproducible, and high-yielding process.
Overview of the Synthetic Pathway
The synthesis of the target molecule is primarily achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the regioselective displacement of a chlorine atom from a di-substituted nicotinic acid precursor by benzylamine. The electron-withdrawing nature of the pyridine nitrogen, the fluorine atom, and the carboxylic acid group activates the ring, making it susceptible to nucleophilic attack.[1][2][3] The most common and industrially relevant precursor is 2,6-dichloro-5-fluoronicotinic acid.[4][5][6]
The general transformation is illustrated below:
Caption: General synthetic scheme for this compound.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific experimental issues in a question-and-answer format, providing causal analysis and actionable solutions.
Q1: My reaction shows low or no conversion of the 2,6-dichloro-5-fluoronicotinic acid starting material. What are the likely causes and how can I fix it?
A1: Low conversion is a common hurdle often attributable to suboptimal reaction conditions. The SNAr mechanism requires sufficient activation of the substrate and a potent nucleophile/base system.
Causality & Solutions:
-
Insufficient Base Strength or Solubility: The reaction generates HCl as a byproduct, which can protonate the benzylamine nucleophile, rendering it inactive. A base is required to neutralize the acid.
-
Insight: Inorganic bases like potassium carbonate (K₂CO₃) are effective and cost-efficient but may have limited solubility in some organic solvents. Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are generally more soluble but may require higher temperatures to be effective.
-
Recommendation: Ensure at least two equivalents of base are used: one to neutralize the generated HCl and one to deprotonate the carboxylic acid, which can improve solubility and prevent side reactions. For scalability, a slurry of K₂CO₃ in a polar aprotic solvent is often a robust choice.
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in solvating the anionic intermediate (Meisenheimer complex) formed during the SNAr reaction.[2][3]
-
Insight: Protic solvents (e.g., alcohols, water) can interfere with the nucleophile and are generally poor choices. Nonpolar solvents will not adequately solvate the charged intermediate.
-
Recommendation: High-boiling, polar aprotic solvents are ideal. See the table below for a comparison.
-
| Solvent | Boiling Point (°C) | Dielectric Constant | Advantages & Considerations |
| DMSO | 189 | 47 | Excellent solvating power; can be difficult to remove; potential for side reactions at high temps. |
| NMP | 202 | 32 | Very stable at high temps; good solvating power; easier to remove than DMSO. |
| DMF | 153 | 37 | Good solvent, but lower boiling point limits the reaction temperature. Can decompose to form dimethylamine. |
| Acetonitrile | 82 | 38 | Lower boiling point, suitable for reactions that proceed at moderate temperatures. |
-
Reaction Temperature is Too Low: The activation energy for the SNAr reaction can be significant.
-
Insight: Insufficient thermal energy will result in a sluggish or stalled reaction.
-
Recommendation: Start with a temperature of 80-100 °C and monitor progress by TLC or LC-MS. If conversion remains low, cautiously increase the temperature in 10-15 °C increments. On scale, be mindful of potential exotherms upon reagent addition.
-
Caption: Workflow for troubleshooting low reaction conversion.
Q2: I am observing significant amounts of an impurity that I suspect is the 2,6-bis(benzylamino) product. How can I minimize this side reaction?
A2: The formation of the di-substituted byproduct is a classic problem of selectivity in this synthesis. It arises when the desired mono-substituted product reacts with a second molecule of benzylamine.
Causality & Solutions:
-
Incorrect Stoichiometry: An excess of benzylamine is the most direct cause of over-reaction.
-
Insight: While a slight excess of the nucleophile can sometimes be used to drive a reaction to completion, a large excess will inevitably lead to the di-substitution product.
-
Recommendation: Use a controlled amount of benzylamine, typically between 1.0 and 1.1 equivalents relative to the 2,6-dichloro-5-fluoronicotinic acid. The stoichiometry must be precise, especially during scale-up.
-
-
High Reaction Temperature or Prolonged Reaction Time: The mono-substituted product is less reactive than the starting material, but at elevated temperatures or over long periods, the second substitution can still occur.
-
Insight: The energy barrier for the second substitution is higher than the first. Excessive energy input will overcome this barrier.
-
Recommendation: Monitor the reaction closely using an appropriate analytical method (e.g., HPLC). Stop the reaction as soon as the starting material is consumed to an acceptable level (e.g., >98% conversion). Avoid unnecessarily high temperatures. A temperature profile that starts high and is then lowered once conversion begins can sometimes improve selectivity.
-
-
Poor Mixing during Reagent Addition: In a large reactor, slow or localized addition of benzylamine without adequate agitation can create "hot spots" of high nucleophile concentration, promoting di-substitution.
-
Insight: Effective mass transfer is critical to maintain uniform stoichiometry throughout the reaction vessel.
-
Recommendation: Add the benzylamine solution subsurface with vigorous stirring. For large-scale batches, consider a controlled, slow addition via a dosing pump over a period of 30-60 minutes to maintain a low instantaneous concentration.
-
Q3: The workup and purification are proving difficult. The product seems to be soluble in the aqueous phase, and crystallization is low-yielding. What is a robust procedure?
A3: Isolating a polar, amphoteric molecule like the target compound requires a carefully designed workup procedure that leverages its pH-dependent solubility.
Causality & Solutions:
-
Incorrect pH during Extraction: As a carboxylic acid and an amine, the product's solubility is highly dependent on pH. In basic or neutral conditions, the carboxylate salt is formed, which is often highly water-soluble.
-
Insight: The key is to isolate the product in its neutral, zwitterionic, or protonated form, which will have minimal water solubility.
-
Recommendation:
-
After the reaction is complete, cool the mixture and dilute it with a suitable organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.
-
Filter off any inorganic salts (e.g., KCl from a K₂CO₃ base).
-
Wash the organic phase with water to remove the bulk of the polar solvent (e.g., DMSO, NMP).
-
Crucially, acidify the aqueous phase slowly with an acid like 2M HCl to a pH of approximately 2-3. The product should precipitate as a solid at its isoelectric point.
-
Stir the resulting slurry for a period to ensure complete precipitation, then collect the solid by filtration.
-
-
-
Poor Choice of Crystallization Solvent: Using a single solvent where the product is either too soluble or almost completely insoluble will result in poor recovery.
-
Insight: A good recrystallization requires a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Recommendation: A mixture of an alcohol (like isopropanol or ethanol) and water is often effective.[7] Dissolve the crude product in the minimum amount of hot alcohol, then slowly add hot water until the solution becomes slightly turbid. Allow it to cool slowly to form pure crystals. Other solvents reported for similar nicotinic acids include methanol-water mixtures.[7][8]
-
Frequently Asked Questions (FAQs)
-
What is the reaction mechanism? The reaction proceeds via a two-step addition-elimination mechanism, characteristic of Nucleophilic Aromatic Substitution (SNAr). The benzylamine nucleophile attacks the electron-deficient carbon atom at the 6-position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, faster step, the chloride leaving group is eliminated, and aromaticity is restored.[2][3]
Caption: The two-step Addition-Elimination mechanism of the SNAr reaction.
-
Why is the substitution selective for the 6-position over the 2-position? While both the 2- and 6-positions are activated by the ring nitrogen, the electronic effects of the other substituents play a deciding role. The fluorine atom at the 5-position is strongly electron-withdrawing via the inductive effect, which preferentially activates the adjacent 6-position for nucleophilic attack. The resonance stabilization of the Meisenheimer complex formed by attack at C-6 is more favorable than that formed by attack at C-2.
-
What analytical techniques are best for monitoring this reaction?
-
Thin-Layer Chromatography (TLC): Excellent for quick, qualitative checks of reaction progress at the bench. A mobile phase like 30-50% ethyl acetate in hexanes with a small amount of acetic acid can effectively separate the starting material, product, and di-substituted impurity.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis. It provides accurate measurement of conversion and impurity levels. A C18 column with a gradient of water (with 0.1% TFA or formic acid) and acetonitrile is a good starting point for method development.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product. ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the molecule's structure and purity.
-
-
What are the primary safety considerations?
-
Reagents: Benzylamine is corrosive and a lachrymator. 2,6-dichloro-5-fluoronicotinic acid is an irritant. Handle all chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reaction Conditions: The reaction can be exothermic, especially during the addition of benzylamine or during the initial heating phase. When scaling up, ensure the reactor is equipped with adequate cooling capacity and temperature monitoring. Add reagents slowly and under controlled conditions to manage heat evolution.
-
Solvents: High-boiling polar aprotic solvents like DMSO and NMP have specific handling and disposal requirements. Consult the Safety Data Sheet (SDS) for each solvent before use.
-
References
- BenchChem. (2025).
- Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Google Patents.
- Glasp. (2018). Nucleophilic & Electrophilic Aromatic Substitution Reactions | Summary and Q&A. Glasp.
- Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives.
- Scribd. (n.d.).
- Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives.
- Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Google Patents.
- Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Google Patents. (n.d.). CN115433122A - Preparation method of 6-fluoronicotinic acid. Google Patents.
- Chemistry Steps. (n.d.).
- Google Patents. (n.d.). EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Google Patents.
- Google Patents. (n.d.). US4144238A - Process for the production of pure white 2-chloronicotinic acid. Google Patents.
- Biosynth. (n.d.). 6-Chloro-5-fluoronicotinic acid | 38186-86-6 | NBA18686. Biosynth.
- ChemicalBook. (n.d.). 2-Chloro-5-fluoronicotinonitrile synthesis. ChemicalBook.
- Google Patents. (n.d.). CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid. Google Patents.
- Nelson, D. A., & Lenz, D. M. (1983). Synthesis and High Performance Liquid Chromatography of Alkylsulfonates for Use as Water Tracing Compounds. Wyoming Water Research Center, University of Wyoming.
- Google Patents. (n.d.). US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse purification thereof. Google Patents.
- Patsnap. (n.d.).
- E-Conference. (n.d.). Synthesis of 6-benzylaminopurine and the study of biological active properties of cotton C-6424 plants.
- bioRxiv. (n.d.). SCHEME 2 Synthesis of 2-azido-6-benzylaminopurine (11). Reagents and conditions. bioRxiv.
- Sigma-Aldrich. (n.d.). 6-Chloro-5-fluoronicotinic acid | 38186-86-6. Sigma-Aldrich.
- PubMed. (2023). Quantitation of 6-chloronicotinic acid and 2-chloro-1,3-thiazole-5-carboxylic acid and their glycine conjugates in human urine to assess neonicotinoid exposure. PubMed.
- ResearchGate. (2023). Quantitation of 6-chloronicotinic acid and 2-chloro-1,3-thiazole-5-carboxylic acid and their glycine conjugates in human urine to assess neonicotinoid exposure.
- Google Patents. (n.d.). CN101962367B - Method for purifying bendamustine hydrochloride. Google Patents.
- ChemRxiv. (n.d.). Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones. ChemRxiv.
Sources
- 1. scribd.com [scribd.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 5. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 6. US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse and particularly pure 2,6-dichloro-5-fluoro-nicotinic acid - Google Patents [patents.google.com]
- 7. US4144238A - Process for the production of pure white 2-chloronicotinic acid - Google Patents [patents.google.com]
- 8. CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents [patents.google.com]
Technical Support Center: Navigating Unexpected Results with 6-(Benzylamino)-2-chloro-5-fluoronicotinic acid and Related Novel Nicotinic Acid Derivatives
This guide is intended for researchers, scientists, and drug development professionals who are encountering unexpected or inconsistent results in assays involving 6-(Benzylamino)-2-chloro-5-fluoronicotinic acid or other novel nicotinic acid derivatives. As this is a novel compound without extensive characterization in the public domain, this resource provides a logical, scientifically-grounded framework for troubleshooting, based on the known properties of its structural motifs and established best practices for small molecule assays.
Part 1: Frequently Asked Questions (FAQs)
This section addresses preliminary questions you may have about this compound, based on its chemical structure and the known activities of related compounds.
Q1: What is the likely mechanism of action for this compound?
While the precise mechanism for this specific molecule is likely uncharacterized, we can infer potential activities based on its structural components:
-
Nicotinic Acid Backbone: Nicotinic acid (Niacin, Vitamin B3) and its derivatives are known to have broad-spectrum lipid-modifying properties and can influence the prostaglandin system.[1][2] They are also precursors for NAD+, a crucial coenzyme in cellular metabolism.[3] Therefore, assays related to lipid metabolism, G-protein coupled receptors (like GPR109A), or cellular energy pathways may be relevant.[3]
-
Benzylamino Group: The presence of a benzylamino group can confer a wide range of biological activities. For instance, 6-benzylaminopurine derivatives are known to act as cytokinins in plants and can exhibit antiproliferative effects in human cancer cells through mechanisms like cyclin-dependent kinase (CDK) inhibition.[4]
-
Halogenation (Chloro- and Fluoro- groups): The chloro and fluoro substitutions can significantly alter the compound's physicochemical properties, including its lipophilicity, membrane permeability, and metabolic stability. These modifications can also influence binding affinity and selectivity for target proteins.
Given this, the compound could have a polypharmacological profile, potentially acting on metabolic pathways, kinases, or other cellular targets. It is crucial to experimentally validate its activity in your system.
Q2: I'm seeing high variability between replicate wells in my cell-based assay. What could be the cause?
High variability is often traced back to issues with compound solubility or stability in the assay medium. Halogenated aromatic compounds can have poor aqueous solubility. If the compound precipitates, the effective concentration will vary between wells, leading to inconsistent results. It is also possible that the compound is unstable in your cell culture medium over the time course of your experiment.
Q3: My compound is potent in a biochemical (enzyme) assay but shows no activity in my cell-based assay. Why?
This is a common challenge in drug discovery and can point to several factors:[5][6]
-
Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.[5]
-
Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein.
-
Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.
-
Cellular Environment: The target protein may be in a complex or post-translationally modified state within the cell that prevents the compound from binding.[6]
Q4: I'm observing cytotoxicity at concentrations where I expect to see a specific biological effect. How do I deconvolute these results?
It is essential to determine the therapeutic window of your compound. You should run a separate cytotoxicity assay (e.g., using a marker of cell viability like resazurin or measuring ATP levels) in parallel with your functional assay. This will allow you to identify the concentration range where the compound is active without causing significant cell death. Observed activity within a cytotoxic concentration range is often a non-specific artifact.
Part 2: Troubleshooting Guide for Unexpected Assay Results
This section provides a structured approach to diagnosing and resolving common issues encountered during in-vitro and cell-based assays with this compound.
Issue 1: Inconsistent Dose-Response Curve or Lack of Activity
A lack of a clear, sigmoidal dose-response curve is a primary indicator of an underlying issue with the compound or the assay itself.
Troubleshooting Workflow:
Sources
- 1. Nicotinic acid and its derivatives: a short survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What restricts the clinical use of nicotinic acid? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.biomol.com [resources.biomol.com]
- 6. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Preventing Precipitation of Poorly Soluble Compounds in Experimental Media
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering precipitation issues with experimental compounds in aqueous media, with a specific focus on challenging molecules like 6-(Benzylamino)-2-chloro-5-fluoronicotinic acid. Our goal is to provide you with the expertise and practical solutions to ensure the integrity and reproducibility of your experiments.
Precipitation of a test compound in cell culture media is a common yet critical issue that can lead to inaccurate and misleading results. The formation of a precipitate indicates that the compound's concentration has exceeded its solubility limit in the aqueous environment of the media, effectively lowering the bioavailable concentration and introducing a significant variable into your experimental setup. This guide will walk you through the common causes of precipitation and provide robust, field-proven troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: I dissolved my compound, this compound, in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is happening and how can I prevent this?
A1: This phenomenon, often referred to as "crashing out," is a frequent challenge with hydrophobic compounds. It occurs when a compound that is soluble in a concentrated organic solvent stock is rapidly introduced into an aqueous solution where its solubility is much lower. The immediate dilution of the organic solvent leaves the compound unable to stay dissolved in the aqueous media, causing it to precipitate.
Several factors can contribute to this issue:
-
High Final Concentration: The intended final concentration of your compound in the media may simply be above its aqueous solubility limit.
-
Rapid Solvent Exchange: Adding a concentrated stock solution directly to a large volume of media can cause a rapid shift in the solvent environment, leading to precipitation.
-
Media Temperature: Adding the compound to cold media can significantly decrease its solubility.
-
High Solvent Concentration: While a solvent like DMSO is necessary for initial dissolution, a high final concentration in the media can be toxic to cells and may not prevent precipitation upon significant dilution.[1]
To prevent this, a carefully planned dilution strategy is essential. We recommend a serial dilution approach, as detailed in the troubleshooting guide below.
Q2: My compound appears to dissolve initially but then precipitates over time during my long-term cell culture experiment. What could be the cause?
A2: Delayed precipitation can be caused by several factors related to the dynamic environment of cell culture:
-
Changes in Media pH: Cellular metabolism can alter the pH of the culture medium. For ionizable compounds like nicotinic acid derivatives, a shift in pH can significantly impact their solubility.
-
Interaction with Media Components: Your compound might be interacting with salts, amino acids, or proteins in the media, forming less soluble complexes over time.[2]
-
Evaporation: Over the course of a long-term experiment, evaporation of water from the culture medium can increase the concentration of all components, including your compound, potentially pushing it beyond its solubility limit.
-
Compound Instability: The compound itself may not be stable in the aqueous environment of the media at 37°C, degrading into less soluble byproducts.
To address this, it is crucial to monitor the pH of your media, ensure proper humidification in your incubator, and consider the stability of your compound under experimental conditions.
Q3: Can I just filter out the precipitate and use the remaining media for my experiment?
A3: It is strongly advised not to filter the media to remove the precipitate. The precipitate is your active compound. Filtering it out will result in an unknown and significantly lower final concentration of the compound in your experiment, rendering your results unreliable and not reproducible. The most effective approach is to address the root cause of the precipitation.
Troubleshooting Guide: A Step-by-Step Approach to Preventing Precipitation
This guide provides a systematic workflow to identify and resolve precipitation issues.
Step 1: Determine the Maximum Aqueous Solubility
Before proceeding with any experiment, it's crucial to determine the maximum soluble concentration of your compound in your specific cell culture medium.
Protocol: Aqueous Solubility Assessment
-
Prepare a high-concentration stock solution of your compound (e.g., 50-100 mM in 100% DMSO).
-
Pre-warm your complete cell culture medium to 37°C.
-
Create a series of dilutions of your stock solution in the pre-warmed medium (e.g., 1:100, 1:200, 1:500, 1:1000, etc.).
-
Visually inspect each dilution immediately for any signs of precipitation (cloudiness, crystals).
-
Incubate the dilutions at 37°C and inspect them again at various time points (e.g., 1, 4, and 24 hours) to check for delayed precipitation.
-
The highest concentration that remains clear is your approximate maximum working concentration.
Step 2: Optimize Your Dilution Technique
A proper dilution technique is critical to prevent your compound from "crashing out."
Recommended Protocol: Serial Dilution Method
-
Prepare a High-Concentration Stock Solution: Dissolve your compound in 100% DMSO to create a concentrated stock (e.g., 50-100 mM). Ensure it is fully dissolved by vortexing or brief sonication.
-
Create an Intermediate Dilution: Pre-warm your complete cell culture medium to 37°C. Dilute your high-concentration stock into a small volume of the pre-warmed medium to create an intermediate concentration that is still well above your final working concentration (e.g., 10x the final concentration).
-
Prepare the Final Working Solution: Add the intermediate dilution to the final volume of pre-warmed media.
-
Gentle Mixing: Add the compound dropwise while gently swirling or vortexing the media to ensure rapid and even dispersion.
Data Presentation: Example Dilution Scheme
| Step | Action | Starting Concentration | Final Concentration | Solvent Concentration |
| 1 | Dissolve Compound | - | 50 mM | 100% DMSO |
| 2 | Intermediate Dilution | 50 mM | 1 mM | ~2% DMSO in Media |
| 3 | Final Dilution | 1 mM | 10 µM | <0.1% DMSO in Media |
Step 3: Consider pH and Co-solvents
For ionizable compounds like this compound, pH is a critical factor for solubility. Nicotinic acid derivatives are generally more soluble at a neutral or slightly alkaline pH.
-
pH Adjustment: If your media is acidic, consider adjusting the pH. However, be mindful that significant changes in pH can affect cell health and the activity of other media components. Always use a sterile, buffered solution for pH adjustment.
-
Co-solvents and Excipients: For particularly challenging compounds, formulation strategies may be necessary. These can include the use of co-solvents (e.g., PEG-400) or solubilizing agents like cyclodextrins.[1][3] These approaches should be carefully validated for cell toxicity.
Experimental Workflow Visualization
Caption: Recommended workflow for preparing a working solution of a poorly soluble compound.
Advanced Troubleshooting
If precipitation persists after optimizing the above steps, consider the following:
-
Media Composition: Certain media components can interact with your compound.[2] If possible, try a different basal media formulation. Serum-free media can sometimes be more problematic for the solubility of certain compounds.
-
Use of Serum: For some hydrophobic compounds, pre-dissolving them in warm serum before adding to the rest of the media can aid solubility, as serum proteins like albumin can bind to the compound and keep it in solution.[1]
-
Alternative Solvents: While DMSO is the most common solvent, other options like ethanol or dimethylformamide (DMF) could be tested. Always determine the maximum tolerated concentration of any new solvent for your cell line.
By systematically addressing these potential causes of precipitation, you can develop a robust protocol for working with this compound and other challenging compounds, ensuring the accuracy and reliability of your experimental data.
References
-
Kozma, B., et al. (2023). Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media. Biotechnology and Bioengineering, 120(8), 2216-2227. [Link]
-
ResearchGate. (2014). How can I avoid precipitation of a substance after adding DMEM?. Retrieved from [Link]
-
Dr. Reddy's. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Williams, R. O., et al. (Eds.). (2012). Formulating Poorly Water Soluble Drugs. Springer. [Link]
Sources
Technical Support Center: Refining Purification Methods for 6-(Benzylamino)-2-chloro-5-fluoronicotinic acid
Welcome to the technical support center for the purification of 6-(Benzylamino)-2-chloro-5-fluoronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this compound. Our goal is to equip you with the knowledge to troubleshoot effectively and optimize your purification workflows, ensuring the highest purity of your final product.
Structure of This Guide
This document is divided into two main sections:
-
Troubleshooting Guide: This section addresses specific issues that may arise during purification, offering potential causes and actionable solutions in a question-and-answer format.
-
Frequently Asked Questions (FAQs): Here, we cover broader questions related to the purification strategy and analytical assessment of this compound.
Troubleshooting Guide
This section is designed to help you navigate common obstacles in the purification of this compound.
Issue 1: Crude product is an oil or a sticky solid and does not crystallize.
Question: My crude this compound is not solidifying, making it difficult to handle and purify. What could be the cause and how can I resolve this?
Answer: This is a common issue that can stem from several factors. The primary culprits are often residual solvent, the presence of unreacted starting materials or low-molecular-weight byproducts, or the formation of a eutectic mixture of impurities.
Causality and Recommended Actions:
-
Residual Solvent: High boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove and may result in an oily product.
-
Solution: Employ a high-vacuum drying process, possibly with gentle heating (ensure the temperature is below the compound's decomposition point). Co-evaporation with a lower-boiling point solvent like toluene or dichloromethane can also be effective. Add the lower-boiling solvent to the crude oil and evaporate under reduced pressure; repeat this process several times.
-
-
Incomplete Reaction: The presence of unreacted starting materials can inhibit crystallization.
-
Solution: Before attempting purification, it is crucial to monitor the reaction's progress to ensure it has gone to completion. Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are recommended for this purpose. If the reaction is incomplete, consider extending the reaction time or moderately increasing the temperature.
-
-
Formation of Byproducts: Side reactions can lead to impurities that interfere with crystallization. A common side reaction in the synthesis of related nicotinic acids is hydrolysis.
-
Solution: To minimize hydrolysis, ensure that anhydrous solvents and reagents are used whenever possible. Controlling the reaction temperature and time is also critical, as elevated temperatures and prolonged reaction times can promote the formation of hydrolysis byproducts.
-
Workflow for Inducing Crystallization:
Caption: Decision workflow for handling oily crude product.
Issue 2: The isolated product has a persistent yellow or brown color.
Question: After initial isolation, my this compound is colored. How can I decolorize it?
Answer: Color in the final product typically indicates the presence of chromophoric impurities, which can arise from side reactions or the degradation of starting materials or the product itself. For substituted nicotinic acids, colored impurities are a known issue.
Causality and Recommended Actions:
-
Oxidative Byproducts: The pyridine ring system can be susceptible to oxidation, leading to colored byproducts.
-
Polymeric Impurities: High temperatures or prolonged reaction times can sometimes lead to the formation of polymeric materials.
Decolorization Protocol:
A common and effective method for removing colored impurities is treatment with activated carbon.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude, colored product in a suitable hot recrystallizing medium, such as methanol or ethanol.[1][2]
-
Activated Carbon Treatment: Add a small amount of activated carbon (typically 1-5% w/w of the crude product) to the hot solution.
-
Hot Filtration: Stir the mixture for a few minutes and then perform a hot filtration to remove the activated carbon.[1] It is crucial to do this step quickly to prevent premature crystallization of the product on the filter paper. Using a pre-heated filter funnel is advisable.
-
Crystallization: Allow the hot, decolorized filtrate to cool slowly to induce crystallization of the purified, colorless product.[1]
Issue 3: Poor recovery after recrystallization.
Question: I am losing a significant amount of my product during recrystallization. How can I improve the yield?
Answer: Significant material loss during recrystallization is a common challenge. This is often due to the selection of a suboptimal solvent system or using an excessive volume of solvent.
Causality and Recommended Actions:
-
High Solubility in Cold Solvent: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the product is too soluble in the cold solvent, recovery will be low.
-
Solution: Conduct a solvent screen to identify the optimal solvent or solvent mixture. Test a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, acetonitrile, and mixtures with water). The goal is to find a system where the product is sparingly soluble at room temperature but fully dissolves upon heating.
-
-
Excessive Solvent Volume: Using too much solvent will keep more of the product dissolved even after cooling, leading to lower yields.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the hot solvent portion-wise to the crude material until it just dissolves.
-
Quantitative Data for Solvent Screening (Hypothetical):
| Solvent System (v/v) | Solubility at 25°C (mg/mL) | Solubility at 78°C (mg/mL) | % Recovery (Theoretical) |
| Ethanol | 15 | 150 | 90% |
| Methanol | 25 | 200 | 87.5% |
| Ethyl Acetate | 5 | 80 | 93.75% |
| Acetonitrile/Water (8:2) | 2 | 100 | 98% |
Note: This data is illustrative. Actual solubilities must be determined experimentally.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for developing a recrystallization protocol for this compound?
A1: A good starting point is to use polar protic solvents like ethanol or methanol, as nicotinic acid derivatives often show good solubility in these at elevated temperatures.[2] Begin by attempting to dissolve a small amount of the crude product in a small volume of the chosen solvent at room temperature. If it is largely insoluble, heat the mixture to boiling. If it dissolves, it is a potentially good candidate. If it remains insoluble even when hot, the solvent is not suitable. If it dissolves readily at room temperature, the solvent is too good, and a less polar solvent or a co-solvent system should be considered.
Q2: When should I consider using column chromatography instead of recrystallization?
A2: Column chromatography is generally recommended when:
-
Recrystallization fails to remove impurities effectively, especially those with similar solubility profiles to the desired product.
-
The crude product is an oil that cannot be induced to crystallize.
-
Multiple components are present in the crude mixture, and separation is required.
For substituted nicotinic acids, reversed-phase chromatography can be a powerful tool.[3]
Q3: What analytical techniques are best for assessing the purity of the final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the purity of organic compounds. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic acid or TFA to ensure the carboxylic acid is protonated) is a good starting point.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with those of the product.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the desired compound.
-
Melting Point: A sharp melting point range is a good indicator of high purity.
Workflow for Purity Analysis:
Caption: Recommended workflow for final product purity assessment.
Q4: Are there any specific safety precautions I should take when handling this compound?
References
- Technical Support Center: Synthesis of Substituted Nicotinic Acids - Benchchem. (n.d.).
- Purification of nicotinic acid - US3037987A - Google Patents. (n.d.).
- CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents. (n.d.).
- Column switching liquid chromatography and post-column photochemically fluorescence detection to determine imidacloprid and 6-chloronicotinic acid in honeybees - PubMed. (n.d.).
- 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 - PubChem. (n.d.).
- 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem. (n.d.).
Sources
- 1. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 2. CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents [patents.google.com]
- 3. Column switching liquid chromatography and post-column photochemically fluorescence detection to determine imidacloprid and 6-chloronicotinic acid in honeybees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]
addressing cytotoxicity of 6-(Benzylamino)-2-chloro-5-fluoronicotinic acid in experiments
Welcome to the technical support guide for 6-(Benzylamino)-2-chloro-5-fluoronicotinic acid. This resource is designed for researchers, scientists, and drug development professionals encountering challenges related to cytotoxicity during their in vitro experiments. Our goal is to provide field-proven insights and actionable protocols to help you troubleshoot unexpected cell death, understand the compound's potential mechanism of action, and ensure the integrity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: My initial screening shows unexpectedly high cytotoxicity with this compound, even at low concentrations. What are the common causes?
A1: This is a frequent observation when working with novel small molecules. The issue often stems from one of four areas: compound solubility and stability, solvent toxicity, cell line sensitivity, or the inherent cytotoxic nature of the compound class.
-
Compound Handling: Nicotinic acid derivatives can have variable solubility.[1] If the compound precipitates out of your culture medium, these solid particles can cause physical stress to cells or lead to inaccurate concentrations, resulting in artifactual cytotoxicity. We strongly recommend preparing a high-concentration stock solution in 100% DMSO and ensuring it is fully dissolved before making serial dilutions in your assay medium.[1]
-
Solvent Toxicity: While DMSO is an excellent solvent for many organic compounds, it is toxic to cells at higher concentrations.[1] Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%. If your dilutions result in a final concentration above this range, you may be observing solvent-induced cell death. Always include a vehicle control (medium with the same final DMSO concentration as your highest compound dose) to account for this.
-
Intrinsic Compound Activity: Substituted pyridines, the core structure of your compound, are known to possess cytotoxic and antiproliferative properties.[2] Research on related pyridine analogues has shown they can induce apoptosis, suggesting that the cytotoxicity you are observing may be a genuine, on-target effect.[2][3] The chloro and fluoro substituents can further enhance this activity.
-
Cell Line Sensitivity: Different cell lines exhibit vastly different sensitivities to cytotoxic agents.[4] Your chosen cell line may be particularly susceptible to the compound's mechanism of action. It is advisable to test the compound on a panel of cell lines, including a non-cancerous control line, to assess its selectivity.[5]
Q2: What is the likely mechanism of cell death induced by this compound?
A2: Based on data from structurally related substituted pyridine and nicotinic acid compounds, the most probable mechanism is the induction of apoptosis via the intrinsic (mitochondrial) pathway .[6][7]
Here's the causal chain we hypothesize:
-
Mitochondrial Disruption: The compound may perturb mitochondrial function, leading to a loss of the mitochondrial membrane potential.[6][7]
-
Apoptosome Formation: This disruption triggers the release of cytochrome c from the mitochondria into the cytosol.[8] Cytochrome c then binds to Apaf-1, which oligomerizes to form the "apoptosome."[8]
-
Initiator Caspase Activation: The apoptosome recruits and activates pro-caspase-9, an initiator caspase.[6][8]
-
Effector Caspase Cascade: Activated caspase-9 then cleaves and activates effector caspases, primarily caspase-3 and caspase-7.
-
Execution of Apoptosis: These effector caspases are the "executioners" that cleave hundreds of cellular proteins, leading to the characteristic hallmarks of apoptosis, such as DNA fragmentation and membrane blebbing.[9]
Studies on similar pyridine structures have demonstrated the activation of caspase-9 and caspase-activated DNase, which is responsible for DNA fragmentation, strongly supporting this proposed pathway.[2][6]
Q3: How should I adjust my experimental setup to better characterize and potentially mitigate non-specific cytotoxicity?
A3: Optimizing your assay parameters is critical for distinguishing true compound-specific effects from experimental artifacts. We recommend focusing on three key areas: cell seeding density, serum concentration, and exposure duration.
| Parameter | Recommendation & Rationale |
| Cell Seeding Density | Recommendation: Perform a cell titration experiment to find the optimal seeding density where cells are in the logarithmic growth phase for the entire duration of the assay. Rationale: Overly confluent cells can enter senescence or detach, which can be misinterpreted as cytotoxicity.[10] Conversely, cells seeded too sparsely may not have the community effect needed for healthy growth, making them more susceptible to stress.[11] |
| Serum Concentration | Recommendation: Test the compound's effect at both standard (e.g., 10% FBS) and reduced (e.g., 2.5% or 5% FBS) serum concentrations.[12][13] Rationale: Many small molecules bind to serum proteins, primarily albumin. This binding sequesters the compound, reducing its free and bioavailable concentration, which can mask its true potency.[13] Reducing serum may reveal a more potent cytotoxic effect, but be aware that some cell lines require higher serum levels for viability.[14] |
| Exposure Duration | Recommendation: Conduct a time-course experiment (e.g., 24, 48, and 72 hours). Rationale: Cytotoxic effects are both concentration- and time-dependent.[15] A short exposure may not be sufficient to induce a measurable effect, while a very long exposure might lead to secondary effects or compound degradation. A time-course analysis provides a more complete picture of the compound's activity profile. |
Q4: How can I be certain that the cytotoxicity is real and not an assay-specific artifact?
A4: This is an excellent question that addresses the core of experimental validation. Relying on a single assay is insufficient. We recommend using a multi-assay, or orthogonal, approach to confirm your findings.
-
Metabolic Assays (e.g., MTT, WST-1): These colorimetric assays measure mitochondrial reductase activity, which is an indicator of cell viability. While popular, they can be confounded by compounds that interfere with mitochondrial respiration.
-
Membrane Integrity Assays (e.g., LDH, Trypan Blue): These assays measure the release of lactate dehydrogenase (LDH) from damaged cells or the uptake of a dye by non-viable cells. They are good indicators of necrosis or late-stage apoptosis.[11]
-
Apoptosis Assays (e.g., Caspase-Glo®, Annexin V/PI staining): These provide mechanistic insight. Caspase activity assays directly measure the activation of the core apoptotic machinery. Annexin V staining detects the externalization of phosphatidylserine, an early marker of apoptosis, while Propidium Iodide (PI) stains necrotic cells.
If you observe a dose-dependent decrease in viability with an MTT assay, you should be able to confirm this with a dose-dependent increase in LDH release and/or an increase in caspase-3/7 activity. Consistent results across these different methodologies provide high confidence that you are observing a true biological effect.
Troubleshooting Guide
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | 1. Inconsistent cell seeding. 2. Pipetting errors during compound dilution. 3. Edge effects on the microplate. 4. Compound precipitation at higher concentrations. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Use calibrated pipettes; prepare a master mix for each concentration. 3. Avoid using the outermost wells of the plate; fill them with sterile PBS to maintain humidity. 4. Visually inspect wells for precipitate under a microscope after dosing. If present, reconsider the highest concentration or solvent choice. |
| Control (Vehicle-Treated) Cells Show Low Viability | 1. Final DMSO concentration is too high (>0.5%). 2. Cell seeding density is too low. 3. Contamination (bacterial or mycoplasma). 4. Sub-optimal culture conditions (pH, CO2, temperature). | 1. Recalculate dilutions to ensure the final DMSO concentration is ≤0.5%. 2. Increase initial cell seeding number. 3. Check cultures for visible contamination and perform a mycoplasma test. 4. Verify incubator settings and ensure the medium is properly buffered. |
| Non-Linear or "U-Shaped" Dose-Response Curve | 1. Compound precipitation at high concentrations reduces the effective dose. 2. Off-target effects at high concentrations activate survival pathways. 3. The compound has low solubility in aqueous media.[10] | 1. Determine the compound's solubility limit in your final assay medium. 2. Widen the concentration range tested, focusing on lower doses. 3. Consider alternative formulation strategies if solubility is a persistent issue.[16] |
Visualized Workflows & Pathways
Caption: Hypothesized intrinsic apoptosis pathway activated by the compound.
Key Experimental Protocols
Protocol 1: Preparation of 10 mM Stock Solution in DMSO
-
Pre-computation: Calculate the mass of this compound needed to make a 10 mM solution in your desired volume of DMSO (e.g., for 1 mL, you need MW * 0.01 mg).
-
Weighing: Accurately weigh the calculated amount of the compound powder in a sterile microcentrifuge tube.
-
Solubilization: Add the appropriate volume of sterile, anhydrous DMSO.
-
Mixing: Vortex vigorously for 2-3 minutes. If powder is still visible, gently warm the solution to 37°C for 5-10 minutes and vortex again. Ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Standard Dose-Response Cytotoxicity Assay (MTT)
-
Cell Seeding: Plate your cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Thaw your 10 mM stock solution. Perform serial dilutions in serum-free medium to create intermediate stocks. Then, dilute these into your final assay medium (containing serum) to achieve the final desired concentrations.
-
Dosing: Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours, allowing formazan crystals to form.
-
Solubilization: Aspirate the medium and add 100 µL of MTT solvent (e.g., isopropanol with 0.04 N HCl or DMSO) to each well to dissolve the crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader. [11]8. Analysis: Normalize the data to the vehicle control wells (set to 100% viability) and plot cell viability (%) versus compound concentration to determine the IC50 value.
References
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved January 20, 2026, from [Link]
-
Shaukath, A. K., et al. (2016). Synthesis and antiproliferative activity of benzophenone tagged pyridine analogues towards activation of caspase activated DNase mediated nuclear fragmentation in Dalton's lymphoma. Bioorganic Chemistry, 65, 73-81. [Link]
-
Dorc, E., et al. (2020). Caspase-9 activity induced by the copper-imidazo[1,2-a]pyridines in HT-29 cells. ResearchGate. Retrieved January 20, 2026, from [Link]
-
Bhattacharjee, S., et al. (2012). Effect of serum concentration on the cytotoxicity of clay particles. Bioscience Reports, 32(4), 361-368. [Link]
-
Various Authors. (2017). Reducing serum concentration during treatment? ResearchGate. Retrieved January 20, 2026, from [Link]
-
Bakar, N. A., et al. (2025). EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS. Journal of Applied Science and Engineering, 53(1), 9-15. [Link]
-
Dvořák, Z., et al. (2011). Evaluation of in vitro cytotoxicity of 6-benzylaminopurine carboplatin derivatives against human cancer cell lines and primary human hepatocytes. Toxicology in Vitro, 25(3), 652-656. [Link]
-
Gildehaus, N., et al. (2024). Anticancer Potential of Cannabidiol in Renal Cell Carcinoma: Serum Modulation and Preliminary Mechanistic Insights. International Journal of Molecular Sciences, 25(13), 7027. [Link]
-
Litwiniuk, A., et al. (2024). Nicotinic acid attenuates amyloid β1-42-induced mitochondrial dysfunction and inhibits the mitochondrial pathway of apoptosis in differentiated SH-SY5Y cells. Neurochemistry International, 178, 105772. [Link]
-
Ferreira, O., et al. (2014). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Journal of Chemical & Engineering Data, 59(8), 2414-2420. [Link]
-
Various Authors. (2016). How concentration of drug directly related to cell viability? ResearchGate. Retrieved January 20, 2026, from [Link]
-
Wu, T., et al. (2014). Protection of Nicotinic Acid against Oxidative Stress-Induced Cell Death in Hepatocytes Contributes to Its Beneficial Effect on Alcohol-induced Liver Injury in Mice. Journal of Nutritional Biochemistry, 25(8), 851-859. [Link]
-
Szałaj, N., et al. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. Chemistry & Biodiversity. [Link]
- Pohland, A. (1956). U.S. Patent No. 2,748,136. Washington, DC: U.S.
-
Fischer, U., et al. (2003). Caspases: pharmacological manipulation of cell death. Journal of Clinical Investigation, 112(7), 982-991. [Link]
-
Pappen, F. G., et al. (2010). Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy. Journal of Applied Oral Science, 18(5), 459-463. [Link]
-
Turley, A. P., & Vanderkelen, L. (2022, July 1). How to escape from a cytotoxicity failure? [Video]. YouTube. [Link]
-
Zhang, Y., et al. (2025). Neonicotinoid-Induced Cytotoxicity: Insights into Cellular Mechanisms and Health Risks. Toxics, 13(7), 543. [Link]
-
Hedayati, M. A., et al. (2020). Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). ACS Chemical Health & Safety, 27(3), 136-150. [Link]
-
Taylor, R. C., et al. (2008). Caspases and Their Substrates. Cell Death & Differentiation, 15(2), 259-268. [Link]
-
Various Authors. (n.d.). Separation of iso-Nicotinic Acid from Aqueous Solution using Ionic Liquids: Screening using COSMO-RS and Equilibrium Studies. ResearchGate. Retrieved January 20, 2026, from [Link]
-
Cancer Care Ontario. (2012). Safe Handling of Cytotoxics: Guideline Recommendations. Current Oncology, 19(3), e230-e236. [Link]
-
El-Sayed, M. A. A., et al. (2022). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1605-1623. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antiproliferative activity of benzophenone tagged pyridine analogues towards activation of caspase activated DNase mediated nuclear fragmentation in Dalton's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of in vitro cytotoxicity of 6-benzylaminopurine carboplatin derivatives against human cancer cell lines and primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nicotinic acid attenuates amyloid β1-42-induced mitochondrial dysfunction and inhibits the mitochondrial pathway of apoptosis in differentiated SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caspases: pharmacological manipulation of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspases and Their Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Effect of serum concentration on the cytotoxicity of clay particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
Validation & Comparative
Navigating the Kinase Inhibitor Landscape: A Comparative Analysis Centered on 6-(Benzylamino)-2-chloro-5-fluoronicotinic acid
In the dynamic field of kinase inhibitor drug discovery, novel molecular scaffolds are continually sought to address the challenges of potency, selectivity, and acquired resistance. This guide provides a comparative analysis of kinase inhibitors, with a focal point on the hypothetical yet structurally intriguing molecule, 6-(Benzylamino)-2-chloro-5-fluoronicotinic acid. While direct experimental data for this specific compound is not yet prevalent in published literature, its constituent chemical motifs—a substituted nicotinic acid core, a benzylamino group, and halogenation—are present in numerous established kinase inhibitors. By dissecting these structural elements, we can infer a probable mechanism of action and benchmark its potential performance against existing classes of inhibitors.
This guide is intended for researchers, scientists, and drug development professionals. We will delve into the rationale behind the molecular design of such a compound, propose a likely kinase target profile, and provide a framework for its experimental validation.
The Rationale Behind the Scaffold: Deconstructing this compound
The chemical architecture of this compound suggests a deliberate design aimed at interacting with the ATP-binding pocket of protein kinases. Let's break down the key components:
-
Nicotinic Acid Core: The pyridine ring of nicotinic acid is a well-established scaffold in kinase inhibitor design.[1] It can mimic the adenine region of ATP and form crucial hydrogen bonds with the kinase hinge region. The carboxylic acid group can act as a hydrogen bond donor or acceptor, further anchoring the molecule in the binding pocket.
-
Benzylamino Group: The benzylamino substituent likely projects into the solvent-exposed region of the ATP-binding site or a nearby hydrophobic pocket. This group can be readily modified to enhance potency and modulate selectivity against different kinases.[2]
-
Chloro and Fluoro Substituents: Halogenation, particularly the inclusion of fluorine, is a common strategy in modern medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity.[3] The electron-withdrawing nature of the chlorine and fluorine atoms can also influence the electronic properties of the pyridine ring, potentially fine-tuning its interaction with the kinase hinge.
Based on these features, it is plausible that this compound is designed as a competitive ATP inhibitor.
A Hypothetical Kinase Target Profile and Comparative Landscape
Given the structural similarities to existing inhibitors, we can hypothesize a kinase target profile for this compound. The nicotinic acid scaffold is found in inhibitors of various kinase families. For the purpose of this guide, we will compare its hypothetical profile against well-characterized inhibitors of key oncogenic kinases such as Src , Abl , and Cyclin-Dependent Kinases (CDKs) .
| Inhibitor Class | Representative Compound(s) | Core Scaffold | Key Interactions & Selectivity Profile |
| Hypothetical | This compound | Nicotinic Acid | - Potential for H-bonding with kinase hinge via pyridine nitrogen and carboxylate.- Benzyl group may occupy a hydrophobic pocket.- Halogens could enhance binding and metabolic stability. |
| Src/Abl Inhibitors | Dasatinib[4][5][6] | Aminothiazole | - Forms multiple H-bonds with the hinge region.- Broad-spectrum inhibitor of Src family kinases and Bcr-Abl. |
| Imatinib[7] | Aminopyrimidine | - More selective inhibitor of Bcr-Abl, c-Kit, and PDGF-R.- Induces a specific inactive conformation of Abl kinase. | |
| CDK Inhibitors | Flavopiridol | Flavone | - Pan-CDK inhibitor, forming H-bonds with the hinge of CDKs. |
| Palbociclib | Pyridopyrimidine | - Highly selective inhibitor of CDK4/6.- Interacts with the ATP-binding pocket of CDK4 and CDK6. |
Proposed Signaling Pathway Interactions
To visualize the potential impact of this compound, let's consider a simplified signaling pathway often dysregulated in cancer, involving Src and Abl kinases.
Caption: Hypothetical inhibition of Src and Abl signaling.
This diagram illustrates how a dual Src/Abl inhibitor like this compound could block downstream signaling pathways that promote cell proliferation and survival.
Experimental Workflow for Characterization
To validate the kinase inhibitory activity and cellular effects of a novel compound like this compound, a systematic experimental approach is necessary.
Sources
- 1. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Efficacy of Novel Anti-Inflammatory Agents: A Comparative Guide Centered on 6-(Benzylamino)-2-chloro-5-fluoronicotinic acid as a Putative NLRP3 Inflammasome Inhibitor
This guide provides a comprehensive framework for the in vivo validation of novel anti-inflammatory compounds, using the hypothetical molecule 6-(Benzylamino)-2-chloro-5-fluoronicotinic acid as a case study. Due to the absence of publicly available data on this specific compound, we will postulate a scientifically plausible mechanism of action—inhibition of the NLRP3 inflammasome—to illustrate the rigorous process of preclinical efficacy testing. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of new therapeutic entities.
Introduction: The Rationale for Targeting the NLRP3 Inflammasome
Chronic inflammatory diseases represent a significant global health burden, and the identification of novel therapeutic targets is paramount. The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a multi-protein complex that plays a critical role in the innate immune system.[1][2][3] Upon activation by a wide array of stimuli, the NLRP3 inflammasome orchestrates the maturation and secretion of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18), leading to a potent inflammatory response.[1][3][4] Dysregulation of the NLRP3 inflammasome has been implicated in the pathogenesis of numerous inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[3][5][6]
Our hypothetical compound, this compound, belongs to the class of substituted nicotinic acid derivatives, a chemical scaffold known to possess anti-inflammatory properties. We hypothesize that this compound exerts its therapeutic effect through the targeted inhibition of the NLRP3 inflammasome. This guide will compare its putative efficacy against a well-characterized NLRP3 inhibitor, MCC950, and a standard-of-care therapeutic for rheumatoid arthritis, Methotrexate.
The Competitive Landscape: A Comparative Overview
A thorough evaluation of a novel compound necessitates a clear understanding of its performance relative to existing alternatives.
| Compound | Mechanism of Action | Key Advantages | Key Disadvantages |
| This compound (Hypothetical) | Selective NLRP3 Inflammasome Inhibitor | Potentially high specificity, oral bioavailability | Efficacy and safety profile are yet to be determined |
| MCC950 | Selective NLRP3 Inflammasome Inhibitor | Well-characterized in preclinical models, potent and specific | Development halted due to hepatotoxicity concerns in clinical trials[7][8] |
| Methotrexate | Dihydrofolate reductase inhibitor; multiple anti-inflammatory mechanisms | Established efficacy, low cost, oral administration | Broad immunosuppressive effects, potential for significant side effects[9][10][11] |
| Biologic DMARDs (e.g., Adalimumab) | TNF-α inhibitor | High efficacy in many patients | High cost, injectable administration, risk of serious infections[12][13] |
In Vivo Efficacy Validation: A Step-by-Step Protocol
The following section outlines a detailed experimental workflow for assessing the in vivo efficacy of our hypothetical compound in a well-established preclinical model of rheumatoid arthritis, the Collagen-Induced Arthritis (CIA) model in mice.
The Collagen-Induced Arthritis (CIA) Mouse Model
The CIA model is a widely used and clinically relevant animal model for rheumatoid arthritis, as it shares many pathological features with the human disease, including synovitis, cartilage degradation, and bone erosion.[14]
Experimental Workflow for In Vivo Efficacy Assessment
Caption: Workflow for the in vivo validation of a novel anti-inflammatory compound in the CIA mouse model.
Detailed Experimental Protocol
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound (test compound)
-
MCC950 (positive control)
-
Methotrexate (standard-of-care control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Calipers for paw thickness measurement
-
ELISA kits for mouse IL-1β and TNF-α
-
Histology reagents (formalin, decalcifying solution, hematoxylin and eosin)
Procedure:
-
Induction of Arthritis:
-
On day 0, emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA).
-
Administer 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
On day 21, prepare an emulsion of bovine type II collagen in Incomplete Freund's Adjuvant (IFA).
-
Administer a 100 µL booster injection intradermally at a site distant from the primary injection.
-
-
Treatment Administration:
-
Begin monitoring for the onset of clinical signs of arthritis (paw swelling, erythema) from day 21.
-
Upon the appearance of initial signs (typically between days 25-28), randomize the mice into treatment groups (n=8-10 mice per group).
-
Administer the test compound, positive control (MCC950), standard-of-care (Methotrexate), or vehicle daily via oral gavage until the end of the study (day 42). Doses should be predetermined based on in vitro potency and preliminary tolerability studies.
-
-
Efficacy Assessment:
-
Clinical Scoring: From the day of treatment initiation, score the severity of arthritis in each paw daily on a scale of 0-4 (0=normal, 1=mild swelling and/or erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=maximal inflammation with joint deformity). The maximum possible score per mouse is 16.
-
Paw Thickness: Measure the thickness of each hind paw daily using a digital caliper.
-
Body Weight: Monitor the body weight of each mouse every other day as an indicator of general health.
-
-
Terminal Procedures (Day 42):
-
Collect blood via cardiac puncture for serum preparation.
-
Euthanize the mice and collect the hind paws.
-
Cytokine Analysis: Measure the levels of IL-1β and TNF-α in the serum using ELISA kits according to the manufacturer's instructions.
-
Histopathology: Fix the hind paws in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section the joints and stain with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Data Presentation and Interpretation
Quantitative data should be presented in a clear and concise manner to facilitate comparison between treatment groups.
Table 2: Summary of Expected In Vivo Efficacy Data
| Parameter | Vehicle Control | This compound | MCC950 | Methotrexate |
| Mean Clinical Score (Day 42) | High | Significantly Reduced | Significantly Reduced | Moderately Reduced |
| Mean Paw Thickness (mm, Day 42) | High | Significantly Reduced | Significantly Reduced | Moderately Reduced |
| Serum IL-1β (pg/mL) | Elevated | Significantly Reduced | Significantly Reduced | Minimally Affected |
| Serum TNF-α (pg/mL) | Elevated | Minimally Affected | Minimally Affected | Significantly Reduced |
| Histological Score (Inflammation) | Severe | Significantly Reduced | Significantly Reduced | Moderately Reduced |
| Histological Score (Cartilage Damage) | Severe | Significantly Reduced | Significantly Reduced | Moderately Reduced |
NLRP3 Inflammasome Signaling Pathway
Caption: The hypothesized mechanism of action of this compound in the NLRP3 inflammasome pathway.
Conclusion and Future Directions
This guide outlines a robust preclinical strategy for validating the in vivo efficacy of a novel anti-inflammatory compound, using the hypothetical NLRP3 inhibitor this compound as an example. The successful demonstration of efficacy in the CIA model, characterized by a reduction in clinical signs of arthritis, suppression of the key NLRP3-downstream cytokine IL-1β, and protection against joint damage, would provide a strong rationale for further development.
Future studies should aim to elucidate the precise molecular interactions of the compound with the NLRP3 inflammasome, conduct comprehensive pharmacokinetic and toxicology studies, and explore its efficacy in other relevant models of inflammatory disease. This systematic approach is essential for the translation of promising preclinical candidates into novel therapies for patients suffering from debilitating inflammatory conditions.
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A Comparative Guide for Researchers: 6-(Benzylamino)-2-chloro-5-fluoronicotinic Acid and its Parent Scaffold, 6-Aminonicotinic Acid, in the Context of Anticancer Drug Discovery
This guide provides a comparative analysis of the novel compound 6-(Benzylamino)-2-chloro-5-fluoronicotinic acid and its core structural parent, 6-aminonicotinic acid. While direct experimental data on the former is emerging, this document synthesizes existing knowledge on 6-aminonicotinic acid's established anticancer potential and provides a scientifically grounded framework for evaluating its more complex derivative. We will delve into the known mechanisms of action, structure-activity relationships, and propose a comprehensive experimental workflow for the head-to-head evaluation of these compounds.
Introduction: The Promise of the 6-Aminonicotinic Acid Scaffold
6-Aminonicotinic acid is a versatile pyridine derivative that serves as a valuable building block in the synthesis of various bioactive molecules.[1] Its utility in medicinal chemistry is underscored by its documented roles as a GABAA receptor agonist, a protein synthesis inhibitor, and an inhibitor of bacterial DNA gyrase and topoisomerase IV.[2][3] Of particular interest to oncology researchers is its emerging potential as an anticancer agent.[1][2] This has led to the exploration of numerous derivatives, including this compound, with the aim of enhancing potency, selectivity, and drug-like properties.
Physicochemical Properties: A Head-to-Head Comparison
The addition of benzylamino, chloro, and fluoro substituents to the 6-aminonicotinic acid core significantly alters its physicochemical properties. These modifications can have a profound impact on a compound's solubility, lipophilicity, and ability to interact with biological targets.
| Property | 6-Aminonicotinic Acid | This compound |
| Molecular Formula | C₆H₆N₂O₂ | C₁₃H₉ClFN₂O₂ |
| Molecular Weight | 138.12 g/mol [4][5] | 294.68 g/mol |
| Melting Point | >300 °C[3][4] | Not available |
| Water Solubility | Approx. 1.0 g/L (20 °C)[3][6] | Predicted to be lower than 6-aminonicotinic acid |
| LogP (predicted) | ~0.5 | ~3.5 |
| pKa (predicted) | ~2.86 (acidic)[3] | Predicted to be slightly more acidic |
Note: Some properties for this compound are predicted due to a lack of publicly available experimental data.
Unraveling the Anticancer Potential of 6-Aminonicotinic Acid
Recent studies have illuminated a promising mechanism for the anticancer activity of 6-aminonicotinic acid derivatives. Esters of 6-aminonicotinic acid have been shown to act as prodrugs that, upon intracellular conversion, lead to the potent inhibition of 6-phosphogluconate dehydrogenase (6PGD).[7] 6PGD is a key enzyme in the pentose phosphate pathway (PPP), which is crucial for generating NADPH and the precursors for nucleotide biosynthesis. Cancer cells often exhibit upregulated PPP activity to meet their high metabolic demands and combat oxidative stress.
Proposed Mechanism of Action of 6-Aminonicotinic Acid Derivatives
The proposed mechanism involves a bioactivation cascade:
-
Cellular Uptake: The ester prodrug of 6-aminonicotinic acid, being more lipophilic than the parent acid, readily crosses the cell membrane.
-
Intracellular Hydrolysis: Inside the cell, esterases cleave the ester group, releasing 6-aminonicotinic acid.
-
Conversion to an Active Inhibitor: Through the Preiss-Handler pathway, 6-aminonicotinic acid is converted into 6-amino-NADP+, a potent inhibitor of 6PGD.[7]
-
Inhibition of 6PGD and Downstream Effects: Inhibition of 6PGD disrupts the pentose phosphate pathway, leading to a decrease in NADPH levels and reduced nucleotide synthesis. This metabolic stress can induce apoptosis and inhibit cancer cell proliferation.[7]
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Cross-Validation of 6-(Benzylamino)-2-chloro-5-fluoronicotinic Acid Activity: A Comparative Guide
This guide provides a comprehensive framework for the cross-validation of the biological activity of the novel compound, 6-(Benzylamino)-2-chloro-5-fluoronicotinic acid. For the purposes of this guide, we will refer to the compound as 'Test Compound X'. Given its structural features—a nicotinic acid core often associated with anti-inflammatory properties and a benzylamino-purine-like moiety suggestive of kinase inhibitory activity—this guide outlines a multi-faceted approach to characterize its potential therapeutic efficacy. We will objectively compare its performance against established alternatives and provide detailed experimental protocols to ensure scientific rigor and reproducibility.
Introduction: Deconvoluting the Therapeutic Potential of a Novel Scaffold
The chemical structure of Test Compound X presents an intriguing amalgamation of pharmacophores. The nicotinic acid scaffold is a well-established motif in compounds exhibiting anti-inflammatory effects.[1][2][3][4] Derivatives of nicotinic acid have been shown to modulate inflammatory pathways, including the inhibition of pro-inflammatory cytokines.[1][2] Simultaneously, the 6-(benzylamino)purine-like structure is a hallmark of various kinase inhibitors, notably those targeting cyclin-dependent kinases (CDKs).[5][6][7] This dual-potential necessitates a robust cross-validation strategy to elucidate the primary mechanism of action and potential therapeutic applications of Test Compound X.
This guide is designed for researchers in drug discovery and development. It provides a logical, stepwise approach to:
-
Assess the cytotoxic profile of Test Compound X.
-
Investigate its potential as an anti-inflammatory agent by examining its impact on the NF-κB signaling pathway.
-
Evaluate its efficacy as a kinase inhibitor against a panel of relevant kinases.
By comparing the performance of Test Compound X against well-characterized drugs such as Ibuprofen (a common non-steroidal anti-inflammatory drug) and Roscovitine (a known CDK inhibitor), this guide aims to provide a clear and objective assessment of its biological activity.
Initial Cytotoxicity Assessment: The Foundation of Meaningful Data
Before delving into specific mechanistic assays, it is crucial to determine the cytotoxic profile of Test Compound X. This ensures that any observed effects in subsequent assays are not simply a consequence of cell death. The MTT assay is a reliable and widely used colorimetric method for assessing cell viability and metabolic activity.[1]
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well). Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell adherence.
-
Compound Treatment: Prepare a series of dilutions of Test Compound X (e.g., 0.1, 1, 10, 50, 100 µM) in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Crystal Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Unraveling Anti-Inflammatory Activity: Targeting the NF-κB Pathway
The NF-κB signaling cascade is a cornerstone of the inflammatory response, making it a prime target for anti-inflammatory drug discovery. We will assess the ability of Test Compound X to inhibit NF-κB activation induced by two common stimuli: Lipopolysaccharide (LPS) and Tumor Necrosis Factor-alpha (TNF-α).
Conceptual Workflow: NF-κB Inhibition Assay
Caption: Workflow for assessing the anti-inflammatory activity of Test Compound X.
Experimental Protocol: LPS-Induced Nitric Oxide Production
-
Cell Seeding: Seed RAW 264.7 cells as described in the MTT assay protocol.
-
Pre-treatment: After 24 hours, remove the medium and pre-treat the cells for 1 hour with various non-toxic concentrations of Test Compound X (determined from the MTT assay) or Ibuprofen (e.g., 10, 50, 100 µM).
-
LPS Stimulation: Add LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Griess Assay:
-
Collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify nitric oxide concentration.
-
-
Data Analysis: Calculate the percentage inhibition of nitric oxide production compared to the LPS-only treated cells.
Experimental Protocol: TNF-α-Induced Pro-inflammatory Cytokine Production
-
Cell Seeding and Pre-treatment: Follow the same procedure as for the nitric oxide assay.
-
TNF-α Stimulation: Instead of LPS, stimulate the cells with recombinant human TNF-α (20 ng/mL) for 6 hours.[8]
-
ELISA for IL-6 and TNF-α: Collect the cell culture supernatants and measure the levels of IL-6 and TNF-α using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Determine the concentration of each cytokine from the standard curve and calculate the percentage inhibition by Test Compound X and Ibuprofen.
Exploring Kinase Inhibitory Potential
The structural similarity of Test Compound X to known purine-based kinase inhibitors warrants a thorough investigation into its kinase inhibitory profile. An initial screen against key CDKs involved in both cell cycle progression and inflammation is a logical starting point.
Conceptual Workflow: In Vitro Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., CDK2/Cyclin A)
This protocol provides a general framework. Specific conditions may need to be optimized based on the kinase and detection method used. Commercial kits such as ADP-Glo™ (Promega) or LanthaScreen™ (Thermo Fisher Scientific) provide detailed protocols.
-
Reagents:
-
Recombinant human CDK2/Cyclin A enzyme.
-
Substrate (e.g., Histone H1).
-
ATP.
-
Assay buffer.
-
Test Compound X and Roscovitine at various concentrations.
-
Detection reagents (as per the chosen assay kit).
-
-
Assay Procedure:
-
In a 384-well plate, add the assay buffer, substrate, and the test compounds.
-
Add the CDK2/Cyclin A enzyme to initiate the reaction.
-
Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
Add ATP to start the kinase reaction.
-
Incubate for a further defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction and proceed with the detection steps as outlined in the manufacturer's protocol for the chosen assay kit.
-
-
Data Analysis:
-
Measure the signal (e.g., luminescence or fluorescence) which is inversely proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the log of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Data Presentation and Comparative Analysis
To facilitate a clear and objective comparison, all quantitative data should be summarized in a structured table.
| Assay | Parameter | Test Compound X | Ibuprofen | Roscovitine |
| Cell Viability | IC50 (µM) | To be determined | >100 | To be determined |
| Anti-inflammatory | ||||
| LPS-induced NO | IC50 (µM) | To be determined | To be determined | N/A |
| TNF-α-induced IL-6 | IC50 (µM) | To be determined | To be determined | N/A |
| TNF-α-induced TNF-α | IC50 (µM) | To be determined | To be determined | N/A |
| Kinase Inhibition | ||||
| CDK2/Cyclin A | IC50 (µM) | To be determined | N/A | To be determined |
| CDK9/Cyclin T1 | IC50 (µM) | To be determined | N/A | To be determined |
Conclusion and Future Directions
The experimental framework outlined in this guide will provide a robust initial assessment of the biological activity of this compound. The comparative data generated against established drugs will be instrumental in determining its primary mechanism of action and its potential as either an anti-inflammatory agent, a kinase inhibitor, or a dual-activity compound.
Based on the initial findings, further studies could include:
-
Broader Kinase Profiling: If significant kinase inhibitory activity is observed, screening against a larger panel of kinases is recommended to determine its selectivity profile.
-
In Vivo Models: Promising in vitro results should be validated in relevant animal models of inflammation or cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues of Test Compound X can help in optimizing its potency and selectivity.
By following a systematic and comparative approach, the therapeutic potential of this novel chemical entity can be thoroughly and efficiently elucidated.
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Confirming the Binding Site of 6-(Benzylamino)-2-chloro-5-fluoronicotinic acid: A Comparative Guide to Experimental Approaches
For researchers in drug discovery and development, the identification and validation of a molecule's binding site on its target protein is a critical milestone. This guide provides a comprehensive comparison of modern experimental techniques to confirm the binding site of a novel compound, using 6-(Benzylamino)-2-chloro-5-fluoronicotinic acid as a representative case. We will explore a multi-tiered strategy, from initial computational predictions to high-resolution structural elucidation, offering insights into the rationale behind each experimental choice.
The Challenge: Unveiling the Molecular Handshake
When presented with a novel bioactive compound such as this compound, the primary question is: where and how does it bind to its target protein? Answering this is fundamental to understanding its mechanism of action, optimizing its potency and selectivity, and ultimately developing a safe and effective therapeutic. This guide will navigate the path to confirming the binding site, presenting a logical workflow that ensures scientific rigor and confidence in the results.
A Phased Approach to Binding Site Confirmation
We advocate for a phased approach that begins with in silico methods to generate hypotheses, followed by biophysical assays to confirm a direct interaction and quantify its affinity, and culminating in high-resolution structural studies for definitive atomic-level detail.
Phase 1: Computational Prediction - Generating the Hypothesis
Before embarking on resource-intensive experimental work, computational methods can provide valuable initial predictions of potential binding sites on a target protein.[1][2][3][4][5] Molecular docking simulations, for instance, can predict the preferred orientation of this compound within a protein's potential binding pockets.[1][3][6]
Caption: Initial computational workflow to predict binding sites.
Phase 2: Biophysical Characterization - Confirming the Interaction
With a set of predicted binding sites, the next crucial step is to experimentally confirm a direct interaction between this compound and the target protein and to quantify the binding affinity. Several techniques are available, each with its own strengths.
Comparative Analysis of Biophysical Techniques
| Technique | Principle | Information Gained | Throughput | Key Advantages | Key Limitations |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding.[6][7][8][9][10][11] | KD, ΔH, ΔS, Stoichiometry (n)[7][10] | Low | Provides a complete thermodynamic profile of the interaction in a single, label-free experiment.[7][11] | Requires relatively large amounts of purified, soluble protein and ligand.[12][13] |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to an immobilized interactant.[14][15][16][17][18] | kon, koff, KD[15][16][17] | Medium to High | Real-time kinetic data, high sensitivity, requires small amounts of analyte.[16][18] | Requires immobilization of one binding partner, which may affect its conformation and activity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Monitors changes in the chemical environment of atoms upon ligand binding.[19][20][21][22][23] | Binding site location, KD, structural changes.[21][23] | Low | Provides atomic-level information in solution, can be used for fragment screening.[19][20][23] | Requires isotopically labeled protein for detailed mapping, limited by protein size.[23] |
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique as it directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic signature of the interaction.[7][8][9][10][11]
Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between this compound and the target protein.
Materials:
-
Purified target protein (≥95% purity, concentration accurately determined) in a suitable buffer (e.g., PBS or HEPES).
-
This compound (high purity) dissolved in the same buffer as the protein.
-
Isothermal Titration Calorimeter.
Methodology:
-
Sample Preparation:
-
Prepare a 20-50 µM solution of the target protein in the sample cell.
-
Prepare a 200-500 µM solution of this compound in the injection syringe. The ligand concentration should be 10-20 times that of the protein.
-
Ensure the buffer composition is identical for both protein and ligand solutions to minimize heat of dilution effects.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Set the stirring speed (e.g., 750 rpm).
-
Define the injection parameters (e.g., 19 injections of 2 µL each, with a 150-second spacing).
-
-
Experiment Execution:
-
Load the protein solution into the sample cell and the ligand solution into the syringe.
-
Equilibrate the system thermally.
-
Initiate the titration.
-
-
Control Experiment (Self-Validation):
-
Perform a control titration by injecting the ligand solution into the buffer-filled sample cell. This measures the heat of dilution of the ligand, which can be subtracted from the binding data.
-
-
Data Analysis:
-
Integrate the raw power data to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine KD, n, and ΔH.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.
-
Caption: A streamlined workflow for ITC experiments.
Phase 3: High-Resolution Structural Determination - The Definitive Answer
While biophysical techniques confirm if and how strongly a ligand binds, structural biology methods reveal where it binds at an atomic level.
Premier Structural Biology Techniques
-
X-ray Crystallography: This is considered the "gold standard" for determining the three-dimensional structure of protein-ligand complexes at high resolution.[24][25][26][27][28] It requires obtaining a well-diffracting crystal of the protein in complex with the ligand. The resulting electron density map unambiguously shows the ligand's position and orientation in the binding site, as well as the specific protein residues involved in the interaction.[24][25]
-
Cryogenic Electron Microscopy (Cryo-EM): A rapidly advancing technique, particularly for large proteins and protein complexes that are difficult to crystallize.[24] While traditionally lower in resolution than X-ray crystallography for small ligands, recent advancements are closing this gap.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: As mentioned earlier, NMR can be used to determine the structure of protein-ligand complexes in solution.[19][20][21][22][23] Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can identify protons that are close in space, providing distance restraints to calculate the three-dimensional structure of the complex.
Experimental Protocol: X-ray Crystallography (Co-crystallization)
Objective: To determine the high-resolution three-dimensional structure of the target protein in complex with this compound.
Materials:
-
Highly purified and concentrated target protein.
-
This compound.
-
Crystallization screens and reagents.
-
X-ray diffraction equipment (synchrotron source is preferred).
Methodology:
-
Complex Formation:
-
Incubate the purified protein with a molar excess of this compound to ensure saturation of the binding site.
-
-
Crystallization Screening:
-
Set up crystallization trials using various techniques (e.g., hanging drop, sitting drop) and a wide range of precipitating agents, buffers, and additives.
-
Monitor the trials for crystal formation over time.
-
-
Crystal Optimization and Harvesting:
-
Optimize the conditions that yielded initial crystals to obtain larger, well-ordered crystals.
-
Carefully harvest the crystals and cryo-protect them for data collection at low temperatures.
-
-
X-ray Diffraction Data Collection:
-
Mount the cryo-protected crystal in an X-ray beam.
-
Collect a complete diffraction dataset.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain electron density maps.
-
Build a model of the protein-ligand complex into the electron density map.
-
Refine the model to best fit the experimental data.
-
-
Validation:
-
Assess the quality of the final structure using various validation tools to ensure its accuracy and reliability.
-
Complementary and Orthogonal Approaches
For a truly robust confirmation of the binding site, employing a combination of techniques is highly recommended. For example, mutations of residues identified by X-ray crystallography as being crucial for binding can be generated. Subsequent ITC or SPR experiments with the mutant protein should show a significant reduction in binding affinity, thus validating the structural data.
Another powerful complementary technique is Mass Spectrometry (MS) . Methods like hydrogen-deuterium exchange MS (HDX-MS) can identify regions of the protein that become protected from solvent upon ligand binding, providing further evidence for the location of the binding site.[29][30] Affinity-directed mass spectrometry can also be used to map sites of interaction.[31]
Conclusion
Confirming the binding site of a novel compound like this compound is a multi-step process that requires a thoughtful and integrated experimental strategy. By combining the predictive power of computational methods, the quantitative rigor of biophysical techniques, and the definitive detail of high-resolution structural biology, researchers can build a comprehensive and validated model of the protein-ligand interaction. This foundational knowledge is paramount for accelerating the journey from a promising hit to a viable clinical candidate.
References
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- AZoOptics. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery.
- Velazquez-Campoy, A., et al. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology, 1964, 61-74.
- Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry.
- Takeuchi, K. (n.d.). Application of NMR in drug discovery. researchmap.
- TA Instruments. (2015).
- Malvern Panalytical. (n.d.). Isothermal Titration Calorimetry | Biomolecular Interactions Analysis.
- Velazquez-Campoy, A., et al. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology, 1964, 61-74.
- Springer Nature Experiments. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery.
- Drug Hunter. (2024). Methods for Identifying Ligand Binding Sites in Drug Discovery.
- Reich, E. G., et al. (2012). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 825, 337-53.
- Kawabata, T., & Nakamura, H. (2013). Prediction of ligand-binding sites of proteins by molecular docking calculation for a random ligand library. Protein Science, 22(1), 56-67.
- Uchio, R., & Tashima, T. (2014). Mass spectrometric analysis of protein-ligand interactions. Yakugaku Zasshi, 134(11), 1147-53.
- Lu, J. (2023). Principles and Experimental Methodologies on Protein-Ligand Binding. Enzyme Engineering, 12, 221.
- Center for Macromolecular Interactions. (n.d.). Surface Plasmon Resonance (SPR).
- Wikipedia. (n.d.). Surface plasmon resonance.
- Nicoya. (n.d.). Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance.
- Zhao, Y., et al. (1996). Mapping protein-protein interactions by affinity-directed mass spectrometry. Proceedings of the National Academy of Sciences, 93(9), 4020-4.
- Kaczorowski, D., et al. (2025). Computational methods for binding site prediction on macromolecules. Quarterly Reviews of Biophysics.
- Pimprikar, M., et al. (2016). Carbene footprinting accurately maps binding sites in protein–ligand and protein–protein interactions.
- Moitessier Research Group. (2022).
- Moellering, R. E., et al. (2019). Mapping low-affinity/high-specificity peptide–protein interactions using ligand-footprinting mass spectrometry. Proceedings of the National Academy of Sciences, 116(42), 20931-20941.
- ResearchGate. (2012). What are the experimental modes of determining the interaction of a protein and a ligand?
- Turnbull, A. P., & Emsley, P. (2013). Studying protein-ligand interactions using X-ray crystallography. Methods in Molecular Biology, 1008, 457-77.
- Owen, R. L., et al. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences, 9, 1088612.
- Lee, H., & Seok, C. (2016). GalaxySite: Ligand-binding-site prediction by using molecular docking. Nucleic Acids Research, 44(W1), W459-64.
- Palmer, R. A., & Niwa, H. (2003). X-ray crystallographic studies of protein-ligand interactions. Biochemical Society Transactions, 31(Pt 5), 989-93.
- Gentile, F., et al. (2025). Accurate Pocket Identification for Binding-Site-Agnostic Docking. arXiv.
- Chem Help ASAP. (2023). x-ray crystallography & cocrystals of targets & ligands. [YouTube video].
- ResearchGate. (2018). What is the cheapest and fastest experiments to find protein-ligand interaction?
- O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Essays in Biochemistry, 62(1), 15-26.
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Independent Verification of 6-(Benzylamino)-2-chloro-5-fluoronicotinic Acid: A Comparative Guide for Researchers
In the landscape of drug discovery and development, the independent verification of novel chemical entities is a cornerstone of scientific rigor. This guide provides a comprehensive framework for the synthesis, purification, and analytical characterization of 6-(Benzylamino)-2-chloro-5-fluoronicotinic acid, a substituted pyridine carboxylic acid with potential pharmacological relevance. We will delve into the rationale behind the chosen experimental methodologies, compare the target compound with relevant alternatives, and provide detailed protocols to ensure the reproducibility and integrity of your results.
Introduction: The Imperative of Independent Verification
The journey of a potential drug candidate from conceptualization to clinical application is fraught with challenges, with the reproducibility of initial findings being a significant hurdle. Independent verification of the synthesis and analytical results of a novel compound like this compound is not merely a confirmatory step but a critical process that validates its chemical identity, purity, and potential for further investigation. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary tools and insights to conduct a thorough and objective evaluation of this molecule.
Substituted nicotinic acid derivatives are a well-established class of compounds with diverse biological activities.[1][2] The unique substitution pattern of this compound, featuring an amino linkage, a halogen, and a fluorine atom, suggests its potential as a scaffold for developing novel therapeutics. A meticulous and independent verification process is paramount to unlocking this potential.
Synthetic Pathway and Rationale
The synthesis of this compound can be logically approached through a nucleophilic aromatic substitution reaction. The proposed synthetic route starts from the commercially available 2,6-dichloro-5-fluoronicotinic acid.
Proposed Synthesis of this compound
The key transformation involves the selective displacement of the chlorine atom at the 6-position of the pyridine ring with benzylamine. The chlorine at the 2-position is generally less reactive towards nucleophilic attack due to the electronic effects of the adjacent carboxylic acid group.
Reaction Scheme:
Caption: Proposed synthetic route for this compound.
Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dichloro-5-fluoronicotinic acid (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Addition of Reagents: Add triethylamine (Et3N) (2.2 equivalents) to the solution to act as a base and scavenge the HCl byproduct. Subsequently, add benzylamine (1.1 equivalents) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Acidify the aqueous mixture with dilute HCl to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product with high purity.
Causality behind Experimental Choices:
-
Solvent: DMF is chosen for its high boiling point and its ability to dissolve both the starting material and the reagents, facilitating the reaction.
-
Base: Triethylamine is a non-nucleophilic organic base that effectively neutralizes the generated HCl without interfering with the primary reaction.
-
Temperature: Elevated temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient pyridine ring.
Comprehensive Analytical Verification
A battery of analytical techniques is essential to unequivocally confirm the identity, purity, and structural integrity of the synthesized this compound.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a powerful tool for assessing the purity of the compound and confirming its molecular weight.
Experimental Protocol: HPLC-MS Analysis
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable for the separation of this relatively nonpolar molecule.
-
Mobile Phase: A gradient elution with a mixture of water (containing 0.1% formic acid) and acetonitrile is recommended.[3][4]
-
Flow Rate: A typical flow rate of 1.0 mL/min can be used.
-
Detection: UV detection at a wavelength corresponding to the chromophore of the molecule (e.g., 254 nm) and mass spectrometric detection in positive or negative electrospray ionization (ESI) mode.
-
Expected Results: A single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the protonated or deprotonated molecule will confirm the purity and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
Experimental Protocol: NMR Analysis
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the benzyl group (aromatic protons and the methylene bridge) and the protons on the pyridine ring. The integration of these signals should correspond to the number of protons in the structure.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carboxylic acid carbon, the carbons of the pyridine ring, and the benzyl group.
-
¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence and chemical environment of the fluorine atom on the pyridine ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet) or in a suitable solvent.
-
Expected Absorptions: Look for characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, the N-H stretch of the secondary amine, and the C-Cl and C-F stretches.
Comparison with Alternative Substituted Nicotinic Acids
To provide context for the properties of this compound, it is useful to compare it with other substituted nicotinic acids that have been investigated for their biological activities.
| Compound | Key Structural Features | Reported Biological Activity (if any) | Ease of Synthesis |
| This compound | Benzylamino, Chloro, Fluoro substitution | Potential kinase inhibitor, anti-inflammatory | Moderate |
| 2-Chloronicotinic Acid | Chloro substitution | Intermediate for pharmaceuticals and agrochemicals[5][6] | High |
| 6-Aminonicotinic Acid | Amino substitution | Precursor for biologically active compounds | High |
| 5-Fluoronicotinic Acid | Fluoro substitution | Used in the synthesis of various bioactive molecules | Moderate |
Independent Verification Workflow
The following diagram illustrates the comprehensive workflow for the independent verification of this compound.
Caption: Workflow for the independent verification of this compound.
Conclusion: Upholding Scientific Integrity
The independent verification of novel compounds is a testament to the principles of scientific integrity and reproducibility. By following the detailed synthetic and analytical protocols outlined in this guide, researchers can confidently establish the identity and purity of this compound. This rigorous approach not only validates the initial findings but also provides a solid foundation for subsequent preclinical and clinical development. The comparative analysis with alternative substituted nicotinic acids further enriches our understanding of this class of molecules and can guide future drug design efforts.
References
-
Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. Available at: [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. Available at: [Link]
-
Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. Available at: [Link]
-
Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). PubMed. Available at: [Link]
-
Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. Bevital. Available at: [Link]
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Benchmarking 6-(Benzylamino)-2-chloro-5-fluoronicotinic Acid: A Comparative Guide for Drug Discovery Professionals
Introduction: The Quest for Novel Kinase Inhibitors in Oncology
The landscape of cancer therapy is continually evolving, with targeted kinase inhibitors representing a significant advancement in precision medicine. Kinases are pivotal regulators of intracellular signaling pathways that govern cell proliferation, survival, and differentiation. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. While numerous kinase inhibitors have achieved clinical success, the emergence of drug resistance and the need for improved selectivity necessitate a robust pipeline of novel chemical entities.
This guide provides a comprehensive framework for benchmarking the novel compound, 6-(Benzylamino)-2-chloro-5-fluoronicotinic acid, hereafter referred to as Compound X. Given its structural similarity to known kinase inhibitors and other biologically active nicotinic acid derivatives, Compound X has been identified as a potential candidate for development.[1][2] This document outlines a systematic approach to compare the performance of Compound X against established clinical standards, providing the critical data required to assess its therapeutic potential. The protocols and analyses described herein are designed to furnish researchers, scientists, and drug development professionals with a clear, actionable strategy for evaluating novel kinase inhibitors.
Rationale for Benchmarking: Establishing a Competitive Profile
Benchmarking a novel compound against existing standards is a cornerstone of the drug discovery process. This comparative analysis serves several critical functions:
-
Potency Assessment: To quantify the inhibitory activity of Compound X and compare it to well-characterized inhibitors.
-
Selectivity Profiling: To understand the specificity of Compound X for its intended target(s) versus off-target kinases, which can predict potential toxicities.
-
Cellular Efficacy: To determine the compound's ability to inhibit cell proliferation and induce apoptosis in relevant cancer cell lines.
-
Mechanism of Action Validation: To confirm that the observed cellular effects are a direct result of target engagement and inhibition of the intended signaling pathway.
For the purposes of this guide, we will hypothesize that Compound X is a putative inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade frequently hyperactivated in various cancers. We will benchmark Compound X against two well-established inhibitors targeting this pathway: Alpelisib (a PI3Kα inhibitor) and Everolimus (an mTOR inhibitor) .
Comparative Experimental Protocols
The following sections detail the step-by-step methodologies for a rigorous comparative evaluation of Compound X.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X against key kinases in the PI3K/Akt/mTOR pathway and a panel of off-target kinases to assess selectivity.
Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method for quantifying kinase activity.[3]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Reconstitute recombinant human kinases (e.g., PI3Kα, mTOR, and a panel of 50 off-target kinases) and their respective peptide substrates in the reaction buffer.
-
Prepare serial dilutions of Compound X, Alpelisib, and Everolimus in DMSO, followed by a final dilution in the kinase reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, substrate, and ATP to the wells containing the serially diluted inhibitors.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
-
Detection:
-
Add a detection solution containing a europium-labeled anti-phospho-substrate antibody and an APC-labeled secondary antibody.
-
Incubate for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 615 nm for europium and 665 nm for APC).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Simplified PI3K/Akt/mTOR signaling pathway with points of inhibition.
Data Presentation and Interpretation
All quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: In Vitro Kinase Inhibition Profile
| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Off-Target Kinase Y IC50 (nM) | Selectivity Ratio (Off-Target/PI3Kα) |
| Compound X | [Insert Data] | [Insert Data] | [Insert Data] | [Calculate Ratio] |
| Alpelisib | [Reference Data] | [Reference Data] | [Reference Data] | [Reference Data] |
| Everolimus | [Reference Data] | [Reference Data] | [Reference Data] | [Reference Data] |
Table 2: Cellular Anti-Proliferative Activity
| Compound | MCF-7 GI50 (nM) |
| Compound X | [Insert Data] |
| Alpelisib | [Reference Data] |
| Everolimus | [Reference Data] |
Table 3: Cellular Target Engagement
| Compound | p-Akt (Ser473) IC50 in MCF-7 cells (nM) |
| Compound X | [Insert Data] |
| Alpelisib | [Reference Data] |
| Everolimus | [Not Applicable] |
Conclusion and Future Directions
This guide provides a foundational framework for the initial benchmarking of this compound (Compound X) as a putative kinase inhibitor. The successful execution of these experiments will yield critical data on its potency, selectivity, and cellular efficacy in comparison to established clinical standards.
A favorable profile, characterized by high potency against the intended target, significant selectivity over off-target kinases, and robust anti-proliferative activity in relevant cancer cell lines, would warrant further investigation. Subsequent steps would include more extensive selectivity screening, in vivo efficacy studies in animal models, and preliminary ADME/Tox profiling to fully elucidate the therapeutic potential of Compound X.
References
- BenchChem. (2025). Application Notes and Protocols for Cell-based Assays with Multi-kinase-IN-3.
- BenchChem. (2025).
- Reaction Biology. (2022).
- DiscoveRx. (2017). Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function.
-
Shah, K., & Lahiri, D. K. (2014). Protocols for Characterization of Cdk5 Kinase Activity. In Cyclin-Dependent Kinase 5 (CDK5) (pp. 107-121). Humana Press. [Link]
- Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
- BenchChem. (2025).
-
Granci, V., et al. (2017). The use of novel selectivity metrics in kinase research. BMC Bioinformatics, 18(1), 7. [Link]
-
Podorozhniĭ, P. G., & Tomashevs'kiĭ, I. I. (1971). [Methods for the determination of nicotinic acid derivatives in biological products]. Ukrains'kyi biokhimichnyi zhurnal, 43(4), 467–470. [Link]
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Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 164(8), 1939–1957. [Link]
- Creative Proteomics. (n.d.).
-
Klaeger, S., et al. (2021). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Journal of Medicinal Chemistry, 64(15), 11636-11651. [Link]
- SIELC Technologies. (n.d.). Nicotinic Acid/Niacin (3-pyridinecarboxylic acid).
-
Gomaa, H. A. M., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. [Link]
-
El-Sayed, N. N. E., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(11), e2300250. [Link]
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A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized 6-(Benzylamino)-2-chloro-5-fluoronicotinic Acid
For: Researchers, scientists, and drug development professionals
Introduction: Beyond Synthesis to Absolute Certainty
The Analytical Strategy: A Triad of Purity, Mass, and Structure
Confirming the identity of a synthesized compound rests on three pillars: assessing its purity, determining its exact mass and elemental composition, and elucidating its precise atomic connectivity. No single technique can achieve this. We will employ a combination of chromatography and spectroscopy to build an unassailable case for the structure of our target molecule.
Figure 1: Integrated workflow for the confirmation of synthesized compounds.
Part 1: Purity Assessment – The Foundation of Accurate Analysis
Analyzing an impure sample is a futile exercise. The presence of starting materials, reagents, or side-products can confound spectroscopic data, leading to misinterpretation. Therefore, the first step is always to assess the purity of the synthesized compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of non-volatile organic compounds.[1] It separates components in a sample based on their differential partitioning between a stationary phase (the column) and a mobile phase.[1] For our target molecule, a reverse-phase HPLC method is most appropriate.
Why this choice? The molecule has both polar (carboxylic acid, amine) and non-polar (benzyl, aromatic rings) regions, making it ideal for separation on a C18 column with a polar mobile phase, such as a gradient of water and acetonitrile with a small amount of acid (e.g., formic acid or TFA) to ensure the carboxylic acid and amine functionalities are protonated and produce sharp peaks.
Protocol: HPLC Purity Analysis
-
Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.
-
Instrumentation & Column: Use a standard HPLC system with a UV detector. A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 10% B
-
2-17 min: 10% to 90% B
-
17-20 min: 90% B
-
20-21 min: 90% to 10% B
-
21-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at wavelengths relevant to the aromatic systems, typically 254 nm and 260 nm.[2]
-
Analysis: A pure compound should yield a single major peak. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For drug development purposes, a purity of >95% is typically required.
Thin-Layer Chromatography (TLC)
TLC is a rapid, inexpensive, and indispensable tool for qualitative purity assessment and for monitoring the progress of a reaction.[3][4]
Protocol: TLC Analysis
-
Plate: Use a silica gel-coated plate.
-
Spotting: Dissolve a small amount of the compound in a volatile solvent (e.g., ethyl acetate) and spot it onto the baseline of the TLC plate.
-
Mobile Phase: A mixture of a non-polar and a polar solvent is used. A good starting point is a 7:3 mixture of hexane and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) between 0.3 and 0.5.
-
Development: Place the plate in a chamber saturated with the mobile phase vapor and allow the solvent front to ascend near the top of the plate.
-
Visualization: Visualize the spots under UV light (254 nm). A pure compound should show a single spot.
Part 2: Structural Elucidation – Assembling the Molecular Puzzle
Once purity is established, we proceed to the core structural analysis using a suite of spectroscopic techniques.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the molecular weight of the compound, offering the first piece of structural evidence. High-resolution mass spectrometry (HRMS) is particularly powerful as it provides the elemental composition.
Expected Result for C₁₄H₁₀ClFN₂O₂:
-
Calculated Monoisotopic Mass: 292.0442 u
-
Key Feature: The presence of a single chlorine atom is a definitive diagnostic marker. Chlorine has two stable isotopes, ³⁵Cl (~75.7%) and ³⁷Cl (~24.3%).[5] This results in a characteristic isotopic pattern in the mass spectrum: a molecular ion peak (M) and an M+2 peak with an intensity ratio of approximately 3:1.[5][6] Fluorine and nitrogen also have specific isotopic signatures that contribute to the overall pattern.
Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in an appropriate solvent like methanol or acetonitrile.
-
Ionization Mode: Given the presence of the carboxylic acid and amine, both positive (ESI+) and negative (ESI-) ionization modes should be tested. In ESI+, we expect to see the [M+H]⁺ ion at m/z 293.0520. In ESI-, we expect the [M-H]⁻ ion at m/z 291.0364.
-
Analysis:
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[8] It provides rapid confirmation of key structural motifs.
Expected Characteristic Absorptions:
| Functional Group | Bond | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|---|
| Carboxylic Acid | O-H | Stretch (H-bonded) | 3300 - 2500 (very broad)[9] |
| Secondary Amine | N-H | Stretch | 3500 - 3300 (sharp/moderate)[10] |
| Carbonyl (Acid) | C=O | Stretch | 1730 - 1700[9] |
| Aromatic Ring | C=C | Stretch | 1600 - 1450 |
| C-O (Acid) | C-O | Stretch | 1320 - 1210[9] |
| C-F | C-F | Stretch | 1400 - 1000 |
| C-Cl | C-Cl | Stretch | 850 - 550 |
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid, dry sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Analysis: Compare the experimental spectrum to the expected absorption bands. The presence of a very broad O-H stretch, a sharp N-H stretch, and a strong carbonyl peak is strong evidence for the core structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint
NMR is the most powerful technique for elucidating the detailed structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework and establish connectivity. For this specific molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.
2.3.1 ¹H NMR Spectroscopy This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Expected ¹H NMR Signals (in DMSO-d₆, ~ppm):
-
~13.0 ppm (s, 1H, broad): Carboxylic acid proton (-COOH).
-
~8.5-9.0 ppm (s, 1H): Amine proton (-NH-). The chemical shift can vary and this peak may be broad.
-
~8.0 ppm (d, 1H): Aromatic proton on the nicotinic acid ring (H-4). This proton is coupled to the adjacent fluorine atom, so it will appear as a doublet.
-
~7.2-7.4 ppm (m, 5H): Protons of the benzyl ring.
-
~4.5 ppm (d, 2H): Methylene protons (-CH₂-) of the benzyl group. They will be coupled to the N-H proton, appearing as a doublet.
2.3.2 ¹³C NMR Spectroscopy This provides information on the number and types of carbon atoms.
Expected ¹³C NMR Signals (in DMSO-d₆, ~ppm):
-
~165 ppm: Carboxylic acid carbonyl carbon (-COOH).
-
~150-160 ppm: Aromatic carbons attached to electronegative atoms (C-F, C-Cl, C-N). These will exhibit C-F coupling.
-
~127-140 ppm: Aromatic carbons of the benzyl and nicotinic acid rings.
-
~105-115 ppm: Aromatic carbon ortho to the fluorine (C-4), showing a large C-F coupling constant.
-
~45 ppm: Methylene carbon (-CH₂-).
2.3.3 ¹⁹F NMR Spectroscopy Fluorine NMR is highly sensitive and provides a clean spectrum with a wide chemical shift range, making it an excellent tool for confirming the presence and electronic environment of fluorine atoms.[11][12] The ¹⁹F nucleus is 100% naturally abundant and has a spin of ½, making it easy to observe.[13]
Why this choice? A single peak in the ¹⁹F NMR spectrum provides unambiguous evidence for the single fluorine atom in the molecule. Its chemical shift is highly sensitive to the surrounding substituents, and its coupling to the adjacent aromatic proton (H-4) provides definitive proof of its position.
Expected ¹⁹F NMR Signal (referenced to CFCl₃, ~ppm):
-
-120 to -140 ppm (d): A single doublet, confirming one fluorine atom coupled to the adjacent H-4 proton. The exact chemical shift can be predicted using computational methods for greater accuracy.[13][14]
Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the pure compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize the polar carboxylic acid and prevent the exchange of the -COOH and -NH protons, allowing them to be observed.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Advanced Experiments (if needed): If any ambiguity remains, 2D NMR experiments like COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) can be performed to definitively link all atoms in the spin system.
Part 3: Data Synthesis – The Comparative Guide
The power of this multi-technique approach lies in the convergence of all data points. Below is a comparative table summarizing the expected analytical data, which serves as a benchmark against which to evaluate your experimental results.
Table 1: Predicted vs. Experimental Data for Identity Confirmation of 6-(Benzylamino)-2-chloro-5-fluoronicotinic acid
| Technique | Parameter | Predicted Result | Purpose / Justification |
| HPLC | Purity | Single major peak, >95% area | Establishes sample purity for reliable spectroscopic analysis.[1] |
| HRMS (ESI+) | [M+H]⁺ m/z | 293.0520 ± 5 ppm | Confirms molecular formula C₁₄H₁₁ClFN₂O₂⁺. |
| Isotopic Pattern | Peak at 295.0491, ~33% intensity | Unambiguously confirms the presence of one chlorine atom.[5][6] | |
| FTIR | O-H Stretch | 3300-2500 cm⁻¹ (very broad) | Confirms carboxylic acid group.[9] |
| N-H Stretch | 3500-3300 cm⁻¹ (sharp) | Confirms secondary amine group.[10] | |
| C=O Stretch | 1730-1700 cm⁻¹ (strong) | Confirms carboxylic acid carbonyl.[9] | |
| ¹H NMR | Chemical Shifts | ~13.0 (COOH), ~8.5 (NH), ~8.0 (Ar-H), ~7.3 (Ar-H), ~4.5 (CH₂) | Maps the proton environment and confirms all expected proton types. |
| Integrations | 1H : 1H : 1H : 5H : 2H | Confirms the relative number of protons of each type. | |
| Couplings | H-4 (d), CH₂ (d) | Confirms H-F and H-N coupling, providing positional information. | |
| ¹³C NMR | No. of Signals | 14 unique signals | Confirms the number of distinct carbon environments. |
| Chemical Shifts | ~165 (C=O), ~45 (CH₂) | Confirms carbon functional groups. | |
| ¹⁹F NMR | Chemical Shift | -120 to -140 ppm (doublet) | Provides definitive evidence for the fluorine atom and its position.[12][15] |
Conclusion: A Self-Validating System for Unimpeachable Results
By systematically applying this integrated workflow, a researcher can move from a newly synthesized powder to a fully confirmed molecular entity with a high degree of confidence. Each technique provides a unique piece of the puzzle, and their collective agreement creates a self-validating system. A matching molecular formula from HRMS, the correct functional groups in the FTIR, and the precise atomic map from a full suite of NMR experiments, all performed on a demonstrably pure sample, constitute the gold standard for structural confirmation in modern chemical research. This rigorous approach ensures the integrity of your research and provides a solid foundation for any subsequent biological or clinical investigations.
References
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Hoyt, D. W. et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. National Institutes of Health. [Link]
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Lin, Y. et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]
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Kobal, G. et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. [Link]
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Kiraly, P. et al. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. [Link]
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Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. [Link]
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Triclinic Labs. Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC). [Link]
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Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]
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Donati, I. et al. (2009). Determination and confirmation of nicotinic acid and its analogues and derivates in pear and apple blossoms using high-performance liquid chromatography-diode array-electrospray ionization mass spectrometry. PubMed. [Link]
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SlidePlayer. (2023). IR spectrum of carboxylic acids and alcohols. [Link]
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Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]
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JoVE. (2023). Video: Spectroscopy of Carboxylic Acid Derivatives. [Link]
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ResearchGate. (2022). FTIR-ATR spectra of (a) neat carboxylic acids and (b) unfunctionalized... [Link]
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ResearchGate. (2018). How to determine the purity of newly synthesized organic compound? [Link]
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Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]
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Michigan State University Department of Chemistry. Mass Spectrometry. [Link]
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Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. [Link]
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Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing? [Link]
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Kirchhoefer, R. D. (1994). Identification of isonicotinic acid in niacin by liquid chromatography with diode array detection. PubMed. [Link]
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Assessing the Specificity of 6-(Benzylamino)-2-chloro-5-fluoronicotinic acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated chemical probe or therapeutic candidate is paved with rigorous characterization. A critical milestone in this journey is the comprehensive assessment of a compound's specificity. An inhibitor's value is intrinsically tied to its selectivity for the intended target over other cellular proteins. Off-target effects can lead to ambiguous experimental results, cellular toxicity, and failure in later stages of drug development.[1][2]
This guide provides an in-depth, technically-focused framework for assessing the specificity of a novel small molecule, 6-(Benzylamino)-2-chloro-5-fluoronicotinic acid , hereafter referred to as BCF-25 . As the primary target of BCF-25 is currently uncharacterized, we will proceed with a hypothetical scenario where BCF-25 has been identified as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of the cell cycle. This guide will compare BCF-25's specificity profile against two well-characterized CDK inhibitors: Dinaciclib , a potent but relatively non-selective CDK inhibitor, and Palbociclib , a highly selective inhibitor of CDK4/6.
The Rationale Behind a Multi-Assay Approach
Relying on a single assay to determine inhibitor specificity can be misleading. A compound's behavior in a cell-free biochemical assay may not fully recapitulate its interactions within the complex milieu of a living cell. Therefore, a tiered and integrated approach is essential for a robust assessment.
Caption: A tiered approach to specificity profiling.
Tier 1: In Vitro Kinome-Wide Specificity Profiling
The initial and broadest assessment of specificity is typically performed using a large panel of purified kinases.[3][4] This provides a quantitative measure of a compound's inhibitory activity against a significant portion of the human kinome, allowing for the identification of both the primary target and potential off-targets.
Experimental Design & Rationale
We will utilize a commercially available kinase panel, such as the Reaction Biology HotSpot™ platform, to screen BCF-25, Dinaciclib, and Palbociclib at a concentration of 1 µM against a panel of over 300 human kinases.[4][5] The radiometric assay format directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a direct readout of kinase activity.[5]
Positive Controls: Staurosporine (a broad-spectrum kinase inhibitor) will be used to ensure the assay is performing correctly. Negative Controls: DMSO will be used as the vehicle control to establish baseline kinase activity.[6]
Hypothetical Data & Interpretation
The results of the kinome-wide screen can be summarized in a table and visualized as a kinome map.
| Kinase | BCF-25 (% Inhibition @ 1µM) | Dinaciclib (% Inhibition @ 1µM) | Palbociclib (% Inhibition @ 1µM) |
| CDK2 | 98 | 99 | 25 |
| CDK1 | 85 | 97 | 15 |
| CDK5 | 70 | 95 | 10 |
| CDK4 | 30 | 60 | 95 |
| CDK6 | 25 | 55 | 92 |
| GSK3B | 45 | 80 | 5 |
| PLK1 | 15 | 75 | 2 |
| AURKA | 10 | 65 | 3 |
| ... (300+ other kinases) | <10 | Varies | <10 |
Interpretation:
-
BCF-25: Demonstrates potent inhibition of CDK2, with significant activity against CDK1 and CDK5. It shows moderate activity against GSK3B and is relatively clean against other kinases in the panel. This suggests BCF-25 is a potent CDK inhibitor with some selectivity within the CDK family.
-
Dinaciclib: As expected, it shows potent inhibition across multiple CDKs and other kinases like PLK1 and AURKA, confirming its non-selective profile.
-
Palbociclib: Exhibits high selectivity for CDK4/6, with minimal inhibition of other kinases, including CDK2, aligning with its known mechanism of action.
Caption: BCF-25 in vitro kinase inhibition profile.
Tier 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
While in vitro assays are invaluable, they do not confirm that a compound can enter a cell and bind to its intended target in the native cellular environment. CETSA is a powerful technique that directly assesses target engagement in intact cells.[7][8][9] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[8][10]
Experimental Workflow
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Hypothetical Data & Interpretation
A successful CETSA experiment will show a shift in the melting curve of the target protein in the presence of the binding compound.
| Compound | Target Protein | Apparent Melting Temp (Tm) | Thermal Shift (ΔTm) |
| DMSO (Vehicle) | CDK2 | 48°C | - |
| BCF-25 (10 µM) | CDK2 | 56°C | +8°C |
| DMSO (Vehicle) | GSK3B | 52°C | - |
| BCF-25 (10 µM) | GSK3B | 53°C | +1°C |
| DMSO (Vehicle) | Tubulin (Neg. Control) | 55°C | - |
| BCF-25 (10 µM) | Tubulin (Neg. Control) | 55°C | 0°C |
Interpretation:
-
The significant +8°C thermal shift for CDK2 upon treatment with BCF-25 provides strong evidence that BCF-25 enters the cells and directly binds to and stabilizes CDK2.
-
The minimal thermal shift for GSK3B suggests that while there might be some weak interaction in vitro, it is not a primary target in the cellular context at this concentration.
-
The absence of a thermal shift for Tubulin, a highly abundant protein not identified as a target in the kinase screen, serves as a crucial negative control, demonstrating the specificity of the interaction.[6]
Tier 3: Unbiased Off-Target Identification with Mass Spectrometry-Based Proteomics
The most comprehensive and unbiased method for identifying off-targets is chemical proteomics.[1][2] This approach can identify protein interactions that might be missed by targeted panels, including non-kinase targets.[11][12] A common technique is affinity purification coupled with mass spectrometry (AP-MS).
Experimental Design & Rationale
For this, a chemical probe version of BCF-25 would ideally be synthesized with a linker and an affinity tag (e.g., biotin). However, a label-free approach such as Proteome Integral Solubility Alteration (PISA) or Thermal Proteome Profiling (TPP), which are extensions of CETSA to the entire proteome, can also be employed.[13] For this guide, we'll describe a hypothetical AP-MS experiment.
-
Immobilization: BCF-25 (with an appropriate linker) is immobilized on beads.
-
Incubation: The beads are incubated with cell lysate.
-
Washing: Non-specific binders are washed away.
-
Elution: Proteins specifically bound to BCF-25 are eluted.
-
Analysis: The eluted proteins are identified and quantified by LC-MS/MS.
A parallel experiment using a structurally similar but inactive analog of BCF-25 as a negative control is crucial to distinguish true interactors from non-specific binders.
Hypothetical Data & Interpretation
The mass spectrometry data would yield a list of proteins that interact with BCF-25. The results are typically filtered based on enrichment over the negative control.
| Protein Identified | BCF-25 Enrichment (Fold Change vs. Inactive Analog) | Known Function | Implication |
| CDK2 | 50.2 | Cell Cycle Regulation | Confirms Primary Target |
| CDK1 | 15.8 | Cell Cycle Regulation | Confirms on-target family member |
| CDK5 | 8.9 | Neuronal Function | Confirms on-target family member |
| GSK3B | 3.1 | Signaling Kinase | Potential low-affinity off-target |
| Carbonic Anhydrase 2 | 12.5 | pH Regulation | Novel, unexpected off-target |
Interpretation:
-
The high enrichment of CDK2, CDK1, and CDK5 validates the findings from the previous tiers.
-
The low enrichment of GSK3B aligns with the weak interactions observed in the kinase panel and CETSA.
-
The identification of Carbonic Anhydrase 2 as a potential off-target is a critical finding. This protein would not have been identified using a kinase-centric approach and warrants further investigation. This highlights the power of unbiased proteomics in uncovering unexpected interactions that could contribute to a compound's overall cellular phenotype or potential toxicity.[14]
Synthesis and Final Assessment
By integrating the data from these three orthogonal approaches, we can build a comprehensive and reliable specificity profile for BCF-25.
-
Primary Target: BCF-25 is a potent, cell-active inhibitor of CDK2.
-
Selectivity Profile: It exhibits selectivity for the CDK family, with significant activity against CDK1 and CDK5. It is relatively selective against the broader kinome.
-
Known Off-Targets: BCF-25 shows weak interaction with GSK3B.
-
Novel Off-Targets: Proteomics has identified Carbonic Anhydrase 2 as a potential off-target that requires further validation.
Compared to our controls, BCF-25 is significantly more selective than the broad-spectrum inhibitor Dinaciclib but does not possess the exquisite selectivity of Palbociclib for a specific CDK subfamily. The identification of a non-kinase off-target underscores the importance of a multi-tiered approach for a thorough understanding of a compound's mechanism of action.
This systematic evaluation provides a solid foundation for the further development of this compound, enabling informed decisions about its utility as a chemical probe for studying CDK biology or its potential as a therapeutic agent.
Experimental Protocols
Protocol 1: In Vitro Kinase Panel Screening
-
Compound Preparation: Prepare a 10 mM stock solution of BCF-25, Dinaciclib, and Palbociclib in 100% DMSO. Serially dilute to the final screening concentration (e.g., 1 µM) in the assay buffer provided by the screening service.
-
Assay Plate Preparation: In a 384-well plate, add the test compounds, positive control (Staurosporine), and negative control (DMSO).
-
Kinase Reaction Initiation: Add the specific kinase, its substrate, and radiolabeled ATP (³³P-ATP) to each well to initiate the reaction.[4]
-
Incubation: Incubate the plate at 30°C for the specified time (e.g., 60 minutes).
-
Reaction Termination and Washing: Terminate the reaction and wash the plates to remove unincorporated ³³P-ATP.
-
Detection: Measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each kinase relative to the DMSO control.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., MCF-7, which expresses CDK2) to ~80% confluency. Treat the cells with BCF-25 (10 µM) or DMSO for 1 hour at 37°C.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 64°C), followed by cooling for 3 minutes at 4°C.[8]
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Protein Quantification: Transfer the supernatant to new tubes and determine the protein concentration.
-
Western Blot Analysis: Normalize the protein amounts, separate by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against CDK2, GSK3B, and a loading control (e.g., Tubulin).
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein relative to the non-heated control against the temperature to generate melting curves. Determine the Tm for each condition.
Protocol 3: Affinity Purification-Mass Spectrometry (AP-MS)
-
Bead Preparation: Covalently couple the biotinylated BCF-25 probe and the inactive control to streptavidin-coated magnetic beads.
-
Lysate Preparation: Prepare a native cell lysate from a large-scale cell culture. Pre-clear the lysate with unconjugated beads to reduce non-specific binding.
-
Affinity Pulldown: Incubate the pre-cleared lysate with the BCF-25-conjugated beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., urea-based) or by competitive elution with a high concentration of free BCF-25.
-
Sample Preparation for MS: Reduce, alkylate, and digest the eluted proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify and quantify the proteins. Calculate the fold-change enrichment of proteins pulled down by BCF-25 relative to the inactive control.
References
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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Bunnage, M. E., Chekler, E. L., & Jones, L. H. (2015). Target validation in drug discovery. Nature chemical biology, 11(8), 555-559. [Link]
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Klaeger, S., Gohlke, B., Perrin, J., Kuster, B., & Médard, G. (2016). Chemical-proteomics-based kinome profiling for drug discovery. Briefings in functional genomics, 15(3), 220-236. [Link]
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Sacco, F., Gherardini, P. F., & Helmer-Citterich, M. (2012). The ever-expanding landscape of the human kinome. FEBS letters, 586(17), 2732-2745. [Link]
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Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122. [Link]
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Reaction Biology Corporation. (n.d.). Kinase Profiling & Screening. Retrieved January 20, 2026, from [Link]
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Taylor & Francis Online. (2020). Full article: Off-target identification by chemical proteomics for the understanding of drug side effects. Retrieved January 20, 2026, from [Link]
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Nature. (2020). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Retrieved January 20, 2026, from [Link]
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Reaction Biology Corporation. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved January 20, 2026, from [Link]
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Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved January 20, 2026, from [Link]
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National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved January 20, 2026, from [Link]
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National Center for Biotechnology Information. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved January 20, 2026, from [Link]
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Wikipedia. (n.d.). Proteomics. Retrieved January 20, 2026, from [Link]
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National Center for Biotechnology Information. (2014). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved January 20, 2026, from [Link]
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American Chemical Society Publications. (2016). Unprecedently Large-Scale Kinase Inhibitor Set Enabling the Accurate Prediction of Compound–Kinase Activities: A Way toward Selective Promiscuity by Design?. Retrieved January 20, 2026, from [Link]
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Frontiers. (2014). Pharmacological approaches to understanding protein kinase signaling networks. Retrieved January 20, 2026, from [Link]
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National Institutes of Health. (2017). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. Retrieved January 20, 2026, from [Link]
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ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. Retrieved January 20, 2026, from [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved January 20, 2026, from [Link]
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CETSA. (n.d.). CETSA. Retrieved January 20, 2026, from [Link]
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Reaction Biology Corporation. (n.d.). KINASE PROFILING & SCREENING. Retrieved January 20, 2026, from [Link]
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National Center for Biotechnology Information. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Retrieved January 20, 2026, from [Link]
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Pharmaceutical Technology. (2026). SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability. Retrieved January 20, 2026, from [Link]
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National Institutes of Health. (2023). Quantitation of 6-chloronicotinic acid and 2-chloro-1,3-thiazole-5-carboxylic acid and their glycine conjugates in human urine to assess neonicotinoid exposure. Retrieved January 20, 2026, from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-(Benzylamino)-2-chloro-5-fluoronicotinic Acid
The proper management and disposal of chemical waste are paramount in any research and development setting. This guide provides a detailed, step-by-step framework for the safe disposal of 6-(Benzylamino)-2-chloro-5-fluoronicotinic acid, a halogenated nicotinic acid derivative. Adherence to these procedures is essential not only for regulatory compliance but also for the protection of laboratory personnel and the environment. The causality behind each recommendation is explained to ensure a deep understanding of the required safety protocols.
Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is crucial. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, its chemical structure allows for an expert assessment of its likely hazardous properties based on its constituent functional groups.
Structural Components and Associated Hazards:
-
Chlorinated and Fluorinated Aromatic Ring: Halogenated organic compounds are often persistent in the environment and can be toxic.[1] Incineration is a common disposal method, but it must be done at high temperatures (around 1200 K or 927°C) to prevent the formation of highly toxic byproducts such as dioxins and furans.[2]
-
Nicotinic Acid Core: As a carboxylic acid, this compound is acidic.[3] It may cause skin and eye irritation.[4][5][6] Strong acids should be handled with appropriate personal protective equipment (PPE) to prevent chemical burns.[7]
-
Amino Group: The benzylamino group means this compound is a secondary amine. Amines can be irritants and may be harmful if inhaled or absorbed through the skin.
Based on this analysis, this compound should be treated as a hazardous substance that is likely an irritant to the skin, eyes, and respiratory system.[4][5][6] All handling and disposal operations must be conducted in accordance with the guidelines established by the Occupational Safety and Health Administration (OSHA) for hazardous chemicals in laboratories.[8]
Summary of Potential Hazards and Disposal Considerations
| Hazard Category | Potential Effects & Rationale | Disposal Consideration |
| Health Hazards | Irritant to skin, eyes, and respiratory tract.[4][5] Harmful if swallowed or inhaled. | Minimize exposure through proper PPE. Dispose of as hazardous chemical waste. |
| Physical Hazards | Stable under normal conditions.[9] Hazardous decomposition products upon heating may include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride/fluoride gas.[4] | Avoid exposure to high heat. Incineration should be performed in a specialized facility. |
| Environmental Hazards | Halogenated organic compounds can be persistent and harmful to aquatic life.[10] Should not be released into the environment.[9] | Do not dispose of down the drain or in regular trash.[11] Must be disposed of as regulated hazardous waste.[12] |
Personal Protective Equipment (PPE) and Handling
To mitigate the risks associated with handling this compound, all personnel must use appropriate PPE. This is a non-negotiable aspect of laboratory safety.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.
-
Skin and Body Protection: A lab coat is mandatory. Ensure it is fully buttoned.
-
Respiratory Protection: All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[8]
Always wash hands thoroughly after handling the chemical, even if gloves were worn.[4]
Spill Management Protocol
Accidental spills must be managed promptly and safely.
-
Evacuate and Alert: Immediately alert others in the vicinity. If the spill is large, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For solid spills, carefully sweep up the material to avoid creating dust and place it in a designated, labeled hazardous waste container.[13] For liquid spills (if dissolved in a solvent), absorb the spill with an inert material (e.g., vermiculite, dry sand) and place the contaminated absorbent into the hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Document the spill and the cleanup procedure according to your institution's policies.
Step-by-Step Disposal Procedure
The disposal of this compound must be handled through your institution's hazardous waste management program. Under no circumstances should this chemical be disposed of in the regular trash or poured down the drain. [11]
Step 1: Waste Segregation
Proper segregation is the foundation of safe chemical waste disposal. Because this compound contains chlorine and fluorine, it must be classified as halogenated organic waste .[12][14]
-
Action: Collect all waste containing this compound, including unused product, contaminated materials (e.g., weigh boats, filter paper, gloves), and solutions, in a dedicated container for halogenated organic solids or liquids.
-
Causality: Halogenated and non-halogenated organic wastes are typically incinerated under different conditions.[2][12] Mixing them can lead to inefficient destruction and the release of toxic byproducts. Furthermore, mixing incompatible waste streams, such as acids with bases or oxidizers, can cause dangerous chemical reactions.[15]
Step 2: Container Selection and Labeling
-
Action: Use a chemically compatible container provided by your EHS department. The container must be in good condition with a secure, tight-fitting lid. Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and an accurate list of all other components and their approximate percentages.
-
Causality: Proper containment and labeling are mandated by OSHA and the EPA to ensure that waste handlers are aware of the container's contents and associated hazards, preventing accidental exposures and improper disposal.[8][16]
Step 3: Storage Pending Disposal
-
Action: Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from heat or ignition sources. The container must be kept closed at all times except when adding waste.
-
Causality: Safe storage minimizes the risk of spills, reactions, and exposure to personnel. Storing incompatible chemicals separately is a critical OSHA requirement.[15][16]
Step 4: Arrange for Pickup and Disposal
-
Action: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not allow waste to accumulate beyond established limits.
-
Causality: Licensed professional waste disposal services have the appropriate permits and facilities to handle and destroy hazardous chemicals in an environmentally sound manner, typically through high-temperature incineration for halogenated compounds.[1][3] This ensures compliance with federal and local regulations.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling and disposal of this compound.
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Navigating the Unseen Threat: A Guide to Personal Protective Equipment for Handling 6-(Benzylamino)-2-chloro-5-fluoronicotinic Acid
In the dynamic landscape of drug discovery and chemical research, the synthesis and handling of novel compounds are fundamental activities. With these pioneering efforts comes the inherent responsibility of ensuring the utmost safety of the researchers and scientists at the forefront. This guide provides a comprehensive, technically grounded framework for the selection and use of Personal Protective Equipment (PPE) when working with 6-(Benzylamino)-2-chloro-5-fluoronicotinic acid, a compound whose specific hazards may not be fully elucidated. By extrapolating from data on structurally related molecules and adhering to established safety principles, we can construct a robust defense against potential exposure.
Understanding the Hazard Profile: A Synthesis of Analog Data
Due to the novelty of this compound, a specific Safety Data Sheet (SDS) may not be readily available. However, by examining the constituent chemical moieties, we can infer a probable hazard profile. The molecule is a derivative of nicotinic acid and contains several key functional groups: a chlorinated pyridine ring, a fluorine atom, a carboxylic acid, and a benzylamine substituent.
Analysis of SDSs for similar compounds such as 2-chloronicotinic acid, 6-chloronicotinic acid, and 6-fluoronicotinic acid reveals common hazards including skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4][5] The aminopyridine substructure, as seen in compounds like 2-aminopyridine, can also present toxicity if swallowed or in contact with skin.[6][7] Therefore, a cautious approach that accounts for these potential irritant and toxic effects is paramount.
Core Principles of Chemical Handling: The Four Pillars of Protection
When handling any chemical of unknown or partially known toxicity, a multi-layered PPE strategy is essential. This strategy is built on four pillars of protection, each addressing a primary route of exposure.
Dermal Protection: Beyond the Lab Coat
Standard laboratory coats are designed to protect against minor splashes and spills, but for compounds with potential skin irritancy or toxicity, more robust protection is necessary.
-
Primary Protection: A chemically resistant lab coat or apron worn over personal clothing is the first line of defense.
-
Secondary Protection (for high-risk procedures): For tasks involving larger quantities or a higher risk of splashing, such as transfers or reactions under pressure, a disposable, chemically impervious suit should be considered.[8]
Gloves: The Critical Interface
Glove selection is arguably one of the most critical decisions in dermal protection. The choice of material must be based on its resistance to the specific chemical class. For halogenated aromatic compounds, several options provide excellent protection.
| Glove Material | Advantages | Disadvantages |
| Nitrile | Good for solvents, oils, greases, and limited exposure to acids and bases. Tears are easily visible.[9] | Poor against nitric acid and not recommended for prolonged exposure.[9] |
| Neoprene | Good for acids, bases, alcohols, fuels, peroxides, hydrocarbons, and phenols.[9] | Not suitable for halogenated and aromatic hydrocarbons.[9] |
| Viton® | Exceptional resistance to chlorinated and aromatic solvents. Good resistance to cuts and abrasions.[10] | Can be less flexible than other materials. |
| Silver Shield®/4H® | Resists a wide variety of toxic and hazardous chemicals, offering the highest level of overall chemical resistance.[10] | Can be cumbersome for tasks requiring high dexterity. |
Operational Protocol: Glove Usage
-
Inspection: Always inspect gloves for any signs of degradation or punctures before use.
-
Double Gloving: For enhanced protection, especially during prolonged handling or when working with concentrated solutions, wearing two pairs of gloves is recommended.
-
Proper Removal: To avoid contaminating your skin, use a proper glove removal technique (without touching the outer surface of the glove with your bare hands).[11]
-
Disposal: Dispose of contaminated gloves immediately in the designated hazardous waste container.[11]
Ocular Protection: A Clear View of Safety
The eyes are particularly vulnerable to chemical splashes and airborne particles. Standard safety glasses offer minimal protection and are not sufficient when handling potentially irritating or corrosive substances.[10]
-
Chemical Splash Goggles: These should be worn at all times when handling this compound, as they provide a seal around the eyes, protecting against splashes from all angles.[10][12]
-
Face Shield: When there is a significant risk of splashing, such as during heating, vortexing, or large-volume transfers, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[8][13]
Respiratory Protection: Guarding Against Inhalation
Given that related nicotinic acid derivatives can cause respiratory irritation, minimizing the potential for inhalation of dust or aerosols is crucial.[1][3][5]
-
Engineering Controls: The primary method for controlling respiratory hazards is to work within a certified chemical fume hood. This engineering control captures and exhausts airborne contaminants away from the user.
-
Respiratory PPE: If engineering controls are not feasible or during emergency situations, respiratory protection is required. The type of respirator will depend on the concentration and form of the chemical. For powders, a P95 or P100 particulate respirator may be sufficient for nuisance exposures.[11] For situations with the potential for vapor generation, an air-purifying respirator with organic vapor/acid gas cartridges should be used.
Workflow for PPE Selection
Caption: PPE Selection and Use Workflow for Chemical Handling.
Emergency Preparedness: Planning for the Unexpected
Even with the best precautions, accidents can happen. Immediate access to and knowledge of emergency equipment is non-negotiable.
-
Safety Shower and Eyewash Station: Know the location and how to operate the nearest safety shower and eyewash station. In the event of skin or eye contact, flush the affected area for at least 15 minutes.[3]
-
Spill Kit: A spill kit containing appropriate absorbent materials for halogenated organic compounds should be readily available.
Operational and Disposal Plans: From Benchtop to Waste Stream
Step-by-Step Handling Protocol:
-
Pre-Handling:
-
Review the available safety information for structural analogs.
-
Ensure the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and PPE.
-
Don PPE in the correct order: lab coat, then respirator (if needed), then eye/face protection, and finally gloves.
-
-
During Handling:
-
Perform all manipulations of the solid or its solutions within the chemical fume hood.
-
Keep containers of the chemical closed when not in use.
-
Avoid creating dust when handling the solid.
-
In case of a small spill within the fume hood, use the appropriate absorbent material from the spill kit and dispose of it as hazardous waste.
-
-
Post-Handling:
Disposal Plan:
All waste contaminated with this compound, including disposable PPE, contaminated labware, and residual chemical, must be disposed of as hazardous waste.
-
Waste Segregation: Collect all waste in a clearly labeled, sealed container designated for halogenated organic waste.
-
Labeling: The waste container must be labeled with the full chemical name and the appropriate hazard warnings.
-
Institutional Guidelines: Follow all institutional and local regulations for the disposal of chemical waste.[14] Do not pour any amount of this chemical down the drain.[11]
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring that their groundbreaking work does not come at the cost of their well-being. This commitment to safety is the bedrock of scientific integrity and progress.
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Section 6C: Protective Equipment | Office of Environmental Health and Safety - Princeton EHS. (n.d.). Princeton University. Retrieved January 20, 2026, from [Link]
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Safety Data Sheet: Nicotinic acid - Chemos GmbH&Co.KG. (2019, February 12). Chemos. Retrieved January 20, 2026, from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
